Product packaging for GSK1904529A(Cat. No.:CAS No. 1089283-49-7)

GSK1904529A

Cat. No.: B1684703
CAS No.: 1089283-49-7
M. Wt: 852.0 g/mol
InChI Key: MOSKATHMXWSZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2,6-difluorophenyl)-5-[3-[2-[5-ethyl-2-methoxy-4-[4-(4-methylsulfonyl-1-piperazinyl)-1-piperidinyl]anilino]-4-pyrimidinyl]-2-imidazo[1,2-a]pyridinyl]-2-methoxybenzamide is a member of benzamides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H47F2N9O5S B1684703 GSK1904529A CAS No. 1089283-49-7

Properties

IUPAC Name

N-(2,6-difluorophenyl)-5-[3-[2-[5-ethyl-2-methoxy-4-[4-(4-methylsulfonylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H47F2N9O5S/c1-5-28-26-35(38(60-3)27-36(28)53-19-15-30(16-20-53)52-21-23-54(24-22-52)61(4,57)58)49-44-47-17-14-34(48-44)42-40(50-39-11-6-7-18-55(39)42)29-12-13-37(59-2)31(25-29)43(56)51-41-32(45)9-8-10-33(41)46/h6-14,17-18,25-27,30H,5,15-16,19-24H2,1-4H3,(H,51,56)(H,47,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSKATHMXWSZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)NC4=NC=CC(=N4)C5=C(N=C6N5C=CC=C6)C7=CC(=C(C=C7)OC)C(=O)NC8=C(C=CC=C8F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H47F2N9O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648776
Record name N-(2,6-Difluorophenyl)-5-{3-[2-(5-ethyl-4-{4-[4-(methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyanilino)pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl}-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089283-49-7
Record name N-(2,6-Difluorophenyl)-5-{3-[2-(5-ethyl-4-{4-[4-(methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyanilino)pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl}-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK1904529A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1904529A is a potent and selective, orally active, small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the closely related insulin receptor (IR).[1][2][3] Dysregulation of the IGF-1R signaling pathway has been implicated in the development and progression of a variety of human cancers, making it a key target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, and its anti-tumor effects in preclinical models.

Core Mechanism of Action: Dual Inhibition of IGF-1R and IR

This compound functions as a reversible and ATP-competitive inhibitor of the tyrosine kinase domains of both IGF-1R and IR.[4][5] By binding to the ATP-binding pocket of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation, which are critical initial steps in the signaling cascade.[1] This dual inhibitory activity is a key feature of this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound against IGF-1R and IR has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

TargetIC50 (nM)Ki (nM)Reference
IGF-1R271.6[2][4]
IR251.3[2][4]

Table 1: In Vitro Inhibitory Activity of this compound against IGF-1R and IR Kinases. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay. Ki values represent the inhibition constant.

Cell LineCellular IC50 (nM) for Phosphorylation InhibitionReference
NIH-3T3/LISN (IGF-1R)22[2][6]
NIH-3T3-hIR (IR)19[2]

Table 2: Cellular Potency of this compound in Inhibiting Receptor Phosphorylation. IC50 values were determined in engineered cell lines overexpressing the respective receptors.

Downstream Signaling Pathway Inhibition

The activation of IGF-1R and IR initiates a complex network of intracellular signaling pathways that are crucial for cell proliferation, survival, and growth. This compound's inhibition of these receptors leads to the blockade of key downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[2][6]

Signaling Pathway Diagram

IGF1R_IR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway IGF1R IGF-1R IRS1 IRS-1 IGF1R->IRS1 Grb2_Sos Grb2/Sos IGF1R->Grb2_Sos IR IR IR->IRS1 IGF1 IGF-1 IGF1->IGF1R Insulin Insulin Insulin->IR This compound This compound This compound->IGF1R This compound->IR PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival & Growth AKT->CellSurvival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation

Figure 1: this compound Inhibition of IGF-1R and IR Signaling Pathways. This diagram illustrates how this compound blocks the activation of the PI3K/AKT and MAPK/ERK pathways.

Cellular Effects of this compound

The inhibition of critical signaling pathways by this compound translates into significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.

Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of numerous cancer cell lines derived from both solid and hematologic malignancies. The sensitivity to this compound varies among different cell lines, with Ewing's sarcoma and multiple myeloma cell lines being particularly sensitive.[2][6]

Cell LineCancer TypeProliferation IC50 (nM)Reference
TC-71Ewing's Sarcoma35[4]
SK-N-MCEwing's Sarcoma43[4]
NCI-H929Multiple Myeloma81[6]
COLO 205Colon Cancer124[6]
MCF7Breast Cancer137[6]

Table 3: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. IC50 values represent the concentration of this compound that inhibits cell proliferation by 50% after a 72-hour treatment.

Cell Cycle Arrest

Treatment with this compound leads to cell cycle arrest, primarily at the G1 phase.[2][6] This is a direct consequence of the inhibition of signaling pathways that regulate the expression and activity of key cell cycle proteins.

In Vivo Antitumor Activity

Oral administration of this compound has demonstrated significant antitumor activity in various human tumor xenograft models in mice.[1][4]

Xenograft ModelCancer TypeDose and ScheduleTumor Growth Inhibition (%)Reference
NIH-3T3/LISNFibrosarcoma30 mg/kg, twice daily98[4]
COLO 205Colon Cancer30 mg/kg, once daily75[4]

Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified IGF-1R and IR kinase domains.

Methodology:

  • Enzyme Source: Recombinant human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) intracellular domains expressed in a baculovirus system.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

  • Substrate: A synthetic peptide substrate containing a tyrosine residue for phosphorylation.

  • ATP Concentration: Typically used at the Km value for each enzyme to ensure competitive inhibition can be accurately measured.

  • Inhibitor Preparation: this compound is serially diluted in DMSO.

  • Reaction: The kinase, substrate, and inhibitor are incubated in the assay buffer. The reaction is initiated by the addition of ATP.

  • Detection: The level of substrate phosphorylation is quantified using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) or radioisotope incorporation.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound or vehicle (DMSO) for 72 hours.

  • Lysis and Luminescence Measurement: The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The luminescent signal is read using a microplate reader. The IC50 values are determined by plotting the percentage of cell viability against the log of the inhibitor concentration.

Western Blot Analysis of Downstream Signaling

Objective: To evaluate the effect of this compound on the phosphorylation status of key downstream signaling proteins.

Methodology:

  • Cell Treatment: Cells are serum-starved and then treated with this compound for a specified time before stimulation with IGF-1 or insulin.

  • Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of AKT (e.g., p-AKT Ser473), ERK (e.g., p-ERK1/2 Thr202/Tyr204), and total proteins as loading controls. This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Objective: To assess the antitumor activity of this compound in a mouse xenograft model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised to assess the in vivo inhibition of IGF-1R phosphorylation by immunoassay or Western blot.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_cellular Cellular Effects KinaseAssay Kinase Assay (IC50, Ki) CellProlif Cell Proliferation Assay (IC50) KinaseAssay->CellProlif WesternBlot Western Blot (Downstream Signaling) CellProlif->WesternBlot CellCycle Cell Cycle Analysis (G1 Arrest) WesternBlot->CellCycle Xenograft Xenograft Model (Tumor Growth Inhibition) PD_Analysis Pharmacodynamic Analysis (Receptor Phosphorylation) Xenograft->PD_Analysis CellCycle->Xenograft

Figure 2: Experimental Workflow for Characterizing this compound. This diagram outlines the key experiments performed to elucidate the mechanism of action of this compound.

Conclusion

This compound is a potent dual inhibitor of IGF-1R and IR that effectively blocks downstream signaling pathways, leading to cell cycle arrest and inhibition of tumor cell proliferation. Its significant antitumor activity in preclinical in vivo models underscores its potential as a therapeutic agent for cancers dependent on the IGF-1R signaling pathway. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals working with this and similar targeted therapies.

References

The Discovery of GSK1904529A: A Potent and Selective IGF-1R/IR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical characterization of GSK1904529A, a selective and orally bioavailable small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the closely related insulin receptor (IR). Dysregulation of the IGF-1R signaling pathway is a key driver in the development and progression of numerous cancers, making it a critical target for therapeutic intervention.[1][2] this compound emerged from a dedicated drug discovery program aimed at identifying potent and selective inhibitors of this pathway.

Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of the IGF-1R and IR tyrosine kinases.[3] It potently blocks the autophosphorylation of these receptors, which is a critical step in the activation of downstream signaling cascades.[1][2] The inhibition of IGF-1R and IR phosphorylation subsequently blocks key downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and motility.[3][4] This mechanism ultimately leads to cell cycle arrest, primarily at the G1 phase, and the inhibition of tumor growth.[1][3]

Biochemical and Cellular Potency

This compound demonstrates potent inhibition of both IGF-1R and IR in biochemical assays and effectively suppresses IGF-1R/IR signaling and cell proliferation in a variety of cancer cell lines.

ParameterTarget/Cell LineValueReference
IC50 IGF-1R (cell-free)27 nM[1][2][3][4][5]
IR (cell-free)25 nM[1][2][3][4][5]
Ki IGF-1R1.6 nM[3][4]
IR1.3 nM[3][4]
Cellular IC50 (IGF-1R Phosphorylation) NIH-3T3/LISN22 nM[2][4]
Cellular IC50 (IR Phosphorylation) NIH-3T3-hIR19 nM[2][4]
Cell Proliferation IC50 TC-71 (Ewing's Sarcoma)35 nM[3]
SK-N-MC (Ewing's Sarcoma)43 nM[3]
NIH-3T3/LISN60 nM[3]
SK-ES (Ewing's Sarcoma)61 nM[3]
RD-ES (Ewing's Sarcoma)62 nM[3]

Kinase Selectivity

A critical aspect of the development of this compound was its high selectivity for IGF-1R and IR over other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Kinase PanelResultReference
45 other serine/threonine and tyrosine kinasesIC50 > 1 µM[2][4]
Akt1/2, Aurora A/B, B-Raf, CDK2, EGFR>100-fold more selective for IGF-1R/IR[3]

In Vivo Antitumor Activity

Oral administration of this compound has demonstrated significant antitumor activity in various human tumor xenograft models in mice.

Xenograft ModelDoseDosing ScheduleTumor Growth InhibitionReference
NIH-3T3/LISN30 mg/kgOnce daily (PO)56%[2][4]
NIH-3T3/LISN30 mg/kgTwice daily (PO)98%[2][3][4]
COLO 20530 mg/kgOnce daily (PO)75%[3]
HT2930 mg/kgNot specifiedModerate[3]
BxPC330 mg/kgNot specifiedModerate[3]

Notably, significant antitumor activity was observed at doses that resulted in minimal effects on blood glucose levels, despite the potent inhibition of the insulin receptor.[1][2]

Signaling Pathway and Discovery Workflow

The following diagrams illustrate the IGF-1R signaling pathway targeted by this compound and a generalized workflow for its discovery.

IGF1R_Signaling_Pathway Ligand IGF-1 IGF1R IGF-1R Ligand->IGF1R IRS1 IRS-1 IGF1R->IRS1 IR IR IR->IRS1 This compound This compound This compound->IGF1R Inhibits This compound->IR Inhibits PI3K PI3K IRS1->PI3K RAS RAS IRS1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R Signaling Pathway Inhibition by this compound.

Discovery_Workflow HTS High-Throughput Screening (Kinase Assays) HitIdent Hit Identification HTS->HitIdent LeadOpt Lead Optimization (Structure-Activity Relationship) HitIdent->LeadOpt InVitro In Vitro Profiling (Potency, Selectivity, Cellular Activity) LeadOpt->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Preclinical Preclinical Candidate (this compound) InVivo->Preclinical

Caption: Generalized Drug Discovery Workflow for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified IGF-1R and IR kinases.

Materials:

  • Recombinant human IGF-1R (intracellular domain, amino acids 957-1367) and IR (intracellular domain, amino acids 979-1382) expressed in baculovirus as GST-fusion proteins.[3]

  • This compound dissolved in 100% DMSO to a stock concentration of 10 mM.[2][3]

  • Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL bovine serum albumin (BSA).[3]

  • ATP.

  • Substrate (e.g., poly(Glu, Tyr) 4:1).

  • Assay plates (e.g., 384-well).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Enzyme Activation: Pre-incubate the kinase (final concentration of 2.7 µM) in the assay buffer with 2 mM ATP.[3]

  • Compound Dispensing: Serially dilute this compound in DMSO and dispense into the assay plates (e.g., 100 nL/well).[3]

  • Reaction Initiation: Add the activated kinase and substrate to the assay plates containing the compound.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., TC-71, SK-N-MC, NIH-3T3/LISN).

  • Complete cell culture medium.

  • This compound dissolved in DMSO.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[4]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 value for cell growth inhibition.

Human Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse model.

Materials:

  • Athymic nu/nu mice.[2]

  • Human tumor cells (e.g., NIH-3T3/LISN, COLO 205).

  • This compound formulated for oral administration (e.g., in 20% sulfobutylether-β-cyclodextrin).[2]

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control orally at the specified dose and schedule.[2][4]

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

  • Data Analysis: Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Xenograft_Workflow Implantation Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Oral Administration (this compound or Vehicle) Randomization->Treatment Measurement Tumor Measurement & Body Weight Monitoring Treatment->Measurement Repeated Cycles Measurement->Treatment Endpoint Study Endpoint & Tumor Excision Measurement->Endpoint

Caption: In Vivo Human Tumor Xenograft Experimental Workflow.

References

GSK1904529A: A Technical Guide to its Function as a Dual IGF-1R/IR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1904529A is a potent and selective, orally active small molecule that functions as a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] As a reversible, ATP-competitive inhibitor, it effectively blocks the kinase activity of these receptors, leading to the suppression of downstream signaling pathways crucial for cell growth, proliferation, and survival.[4][5] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical activity of this compound, supported by quantitative data, detailed experimental protocols, and pathway diagrams. Its demonstrated anti-tumor effects in various cancer models highlight its potential as a therapeutic agent.[5][6]

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the IGF-1R and IR tyrosine kinases.[3][4] This binding prevents the autophosphorylation of the receptors upon ligand binding (IGF-1, IGF-2, or insulin), a critical step in their activation.[5][6] By inhibiting receptor phosphorylation, this compound effectively abrogates the downstream signaling cascade, primarily through the PI3K/AKT and MAPK/ERK pathways.[4][5] The inhibition of these pathways ultimately leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[4][5]

Quantitative Analysis of In Vitro Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Kinase Inhibition

TargetAssay TypeMetricValue (nM)
IGF-1RCell-free kinase assayIC5027[1][2][3][4][5][6]
IRCell-free kinase assayIC5025[1][2][3][4][5][6]
IGF-1REnzyme-inhibitor bindingKi1.6[3][4]
IREnzyme-inhibitor bindingKi1.3[3][4]

Table 2: Inhibition of Receptor Phosphorylation

Cell LineReceptorMetricValue (nM)
NIH-3T3/LISNIGF-1RIC5022[3]
NIH-3T3-hIRIRIC5019[3][4]

Table 3: Anti-proliferative Activity (IC50 values)

Cell LineCancer TypeIC50 (nM)
TC-71Ewing's Sarcoma35[4][7]
SK-N-MCEwing's Sarcoma43[4][7]
SK-ESEwing's Sarcoma61[4]
RD-ESEwing's Sarcoma62[4]
NCI-H929Multiple Myeloma81[7]
MOLP-8Multiple Myeloma-
LP-1Multiple Myeloma-
KMS-12-BMMultiple Myeloma-
NIH-3T3/LISNFibroblast (transfected)60[4]
COLO 205Colon Cancer124[7]
MCF-7Breast Cancer137[7]

Note: Some cell lines listed in the search results did not have specific IC50 values provided.

Signaling Pathways and Experimental Workflows

IGF-1R/IR Signaling Pathway Inhibition

This compound targets the initial step of the IGF-1R and IR signaling cascades. The following diagram illustrates the key components of this pathway and the point of inhibition.

IGF1R_IR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1/IGF-2 IGF-1/IGF-2 IGF-1R IGF-1R Tyrosine Kinase Domain IGF-1/IGF-2->IGF-1R Insulin Insulin IR IR Tyrosine Kinase Domain Insulin->IR P P IGF-1R->P Autophosphorylation IR->P Autophosphorylation This compound This compound This compound->IGF-1R Inhibition This compound->IR Inhibition IRS-1 IRS-1 P->IRS-1 Activation PI3K PI3K IRS-1->PI3K RAS RAS IRS-1->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Growth Growth ERK->Growth

Diagram 1: this compound Inhibition of IGF-1R/IR Signaling
General Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cell_Culture->Proliferation_Assay Phosphorylation_Assay Phosphorylation Analysis (Western Blot/ELISA) Cell_Culture->Phosphorylation_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Assay Compound_Prep This compound Preparation (Dissolved in DMSO) Kinase_Assay Kinase Assay (IC50/Ki determination) Compound_Prep->Kinase_Assay Compound_Prep->Proliferation_Assay Compound_Prep->Phosphorylation_Assay Compound_Prep->Cell_Cycle_Assay Data_Analysis Data Collection and Analysis (IC50 calculation, statistical analysis) Kinase_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Phosphorylation_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

References

GSK1904529A: A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1904529A is a potent and selective, orally active, small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the closely related insulin receptor (IR).[1][2][3][4] As an ATP-competitive inhibitor, this compound effectively blocks receptor autophosphorylation and subsequently modulates key downstream signaling pathways crucial for cell proliferation, survival, and motility.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][2][5] This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the tyrosine kinase activity of both IGF-1R and IR.[1] This inhibition is reversible and competitive with respect to ATP.[6] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the transfer of phosphate groups to tyrosine residues on the receptor and its downstream substrates, effectively halting the signaling cascade at its origin.[1][6]

Quantitative Inhibition Data

The inhibitory potency of this compound has been characterized in various assays, demonstrating its high affinity for IGF-1R and IR.

TargetAssay TypeIC50 (nmol/L)Ki (nmol/L)Reference
IGF-1RIn Vitro Kinase Assay27 ± 101.6[1][6]
IRIn Vitro Kinase Assay25 ± 111.3[1][6]
IGF-1R PhosphorylationCell-Based Assay (NIH-3T3/LISN)22-[3]
IR PhosphorylationCell-Based Assay (NIH-3T3-hIR)19-[3][6]

Core Downstream Signaling Pathways

The inhibition of IGF-1R and IR by this compound leads to the suppression of two primary downstream signaling pathways: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK) pathway.[1]

The PI3K/AKT Signaling Pathway

Upon activation, IGF-1R and IR phosphorylate Insulin Receptor Substrate (IRS) proteins.[1] This creates docking sites for the p85 regulatory subunit of PI3K, leading to the activation of its p110 catalytic subunit. Activated PI3K then converts Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates PDK1, which in turn phosphorylates and activates AKT.[7] Activated AKT is a critical node that regulates numerous cellular processes, including cell survival, proliferation, and metabolism.[8][9] this compound, by inhibiting the initial receptor phosphorylation, prevents the activation of this entire cascade.[1]

PI3K_AKT_Pathway This compound This compound IGF1R_IR IGF-1R / IR This compound->IGF1R_IR IRS1 IRS-1 IGF1R_IR->IRS1 pY PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream Cell Survival, Proliferation, Metabolism AKT->Downstream

Caption: this compound inhibits the PI3K/AKT signaling pathway.

The MAPK (ERK) Signaling Pathway

In addition to the PI3K/AKT pathway, the activation of IGF-1R/IR can also initiate the MAPK cascade.[1] Upon receptor phosphorylation, adaptor proteins such as Grb2 bind to phosphorylated IRS proteins, which in turn recruit the guanine nucleotide exchange factor SOS. SOS activates the small G-protein Ras. Activated Ras then triggers a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK).[10] Phosphorylated ERK translocates to the nucleus and activates transcription factors that regulate cell proliferation and differentiation. This compound effectively blocks this pathway by preventing the initial receptor activation.[1]

MAPK_ERK_Pathway This compound This compound IGF1R_IR IGF-1R / IR This compound->IGF1R_IR IRS1 IRS-1 IGF1R_IR->IRS1 pY Grb2_SOS Grb2/SOS IRS1->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Gene Expression, Proliferation, Differentiation ERK->Downstream

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Cellular Effects

The inhibition of these key signaling pathways by this compound manifests in several cellular effects, most notably the inhibition of cell proliferation and the induction of cell cycle arrest.[1][2]

Inhibition of Tumor Cell Proliferation

This compound has been shown to inhibit the proliferation of a wide range of cancer cell lines. The sensitivity to the compound varies across different tumor types.

Cell LineCancer TypeIC50 (nmol/L)Reference
NIH-3T3/LISNIGF-I dependent control60[1]
TC-71Ewing's Sarcoma35[6]
SK-N-MCEwing's Sarcoma43[6]
SK-ESEwing's Sarcoma61[6]
RD-ESEwing's Sarcoma62[6]
NCI-H929Multiple Myeloma-[1]
COLO 205Colon Cancer-[1]
MCF-7Breast Cancer-[1]
Cell Cycle Arrest

Treatment with this compound leads to an arrest of cells in the G1 phase of the cell cycle.[1][6] This is consistent with the roles of the PI3K/AKT and MAPK pathways in promoting cell cycle progression. In sensitive cell lines such as COLO 205, MCF-7, and NCI-H929, treatment with this compound resulted in an increased proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.[1]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified IGF-1R and IR kinases.

Methodology:

  • Recombinant human IGF-1R and IR kinase domains are used.

  • The kinase reaction is typically performed in a buffer containing HEPES, MgCl2, BSA, and ATP.

  • This compound is serially diluted in DMSO and added to the reaction mixture.

  • The kinase reaction is initiated by the addition of a peptide substrate and ATP.

  • After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive assays (33P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[11]

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]

Cell-Based Receptor Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ligand-induced autophosphorylation of IGF-1R and IR in a cellular context.

Methodology:

  • Cells overexpressing either IGF-1R (e.g., NIH-3T3/LISN) or IR (e.g., NIH-3T3-hIR) are used.[1]

  • Cells are serum-starved to reduce basal receptor phosphorylation.

  • Cells are pre-incubated with various concentrations of this compound.

  • Ligand (IGF-I or insulin) is added to stimulate receptor autophosphorylation.

  • Cells are lysed, and the amount of phosphorylated receptor is determined, typically by a sandwich ELISA. This involves capturing the total receptor with one antibody and detecting the phosphorylated form with a phospho-specific antibody.[1]

  • IC50 values are determined from the dose-response curves.

Western Blotting for Downstream Signaling Proteins

Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the phosphorylation status of downstream signaling proteins like AKT and ERK.

Methodology:

  • Cells are treated as described in the cell-based receptor phosphorylation assay (serum starvation, pre-incubation with this compound, and ligand stimulation).[1]

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is probed with primary antibodies specific for the phosphorylated forms of AKT (p-AKT) and ERK (p-ERK).

  • Antibodies against the total forms of these proteins and a loading control (e.g., actin or GAPDH) are used to ensure equal protein loading.

  • The primary antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore, followed by visualization.[1]

Western_Blot_Workflow start Cell Treatment (Serum Starvation, this compound, Ligand) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AKT, p-ERK, Total AKT, Total ERK, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Visualization secondary_ab->detection

Caption: A generalized workflow for Western blot analysis.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Cell viability is quantified using a luminescent-based assay that measures ATP levels (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT or WST-1).[1][6]

  • IC50 values, representing the concentration of the compound that inhibits cell proliferation by 50%, are calculated from the dose-response curves.[1]

Conclusion

This compound is a potent dual inhibitor of IGF-1R and IR that effectively abrogates downstream signaling through the PI3K/AKT and MAPK pathways. This mechanism of action translates into the inhibition of tumor cell proliferation and the induction of G1 cell cycle arrest. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this and similar targeted therapies. Further investigation into the nuanced roles of IGF-1R and IR inhibition in different cancer contexts will continue to inform the clinical application of such inhibitors.

References

GSK1904529A: A Comprehensive Technical Profile of a Selective IGF-1R/IR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of GSK1904529A, a potent, orally active, and ATP-competitive small-molecule inhibitor. The document details its inhibitory activity against its primary targets, the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR), and its high degree of selectivity against a broad range of other kinases. Methodologies for key in vitro assays are described, and the core signaling pathways affected by this compound are visually represented.

Core Target Profile and Potency

This compound is a highly potent inhibitor of both IGF-1R and the closely related IR.[1][2] It acts as a reversible, ATP-competitive inhibitor.[1][3] The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating nanomolar efficacy against its primary targets.

Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
TargetParameterValue (nM)Notes
IGF-1RIC5027 ± 10In vitro kinase assay with purified enzyme.[1]
IRIC5025 ± 11In vitro kinase assay with purified enzyme.[1]
IGF-1RKi1.6Enzyme-inhibitor binding value.[3][4]
IRKi1.3Enzyme-inhibitor binding value.[3][4]
Table 2: Cellular Inhibitory Activity of this compound
Cell LineTarget PhosphorylationParameterValue (nM)
NIH-3T3/LISN (IGF-1R overexpressing)IGF-1RIC5022 ± 8[1][4]
NIH-3T3-hIR (human IR overexpressing)IRIC5019 ± 8[4]

Target Selectivity Profile

A key characteristic of this compound is its high selectivity for IGF-1R and IR. The compound has been profiled against a large panel of other kinases and has demonstrated minimal activity, highlighting its specificity.

Table 3: Kinase Selectivity Panel for this compound
Kinase PanelNumber of Kinases TestedResult
Serine/Threonine and Tyrosine Kinases45IC50 > 1 µM for all kinases tested.[1][4]
KinaseProfiler Screening (Millipore)233Poor activity observed against this panel.[1]

This high degree of selectivity indicates that this compound is a focused inhibitor, which can be advantageous in minimizing off-target effects. The compound is over 100-fold more selective for IGF-1R/IR than for other kinases such as Akt1/2, Aurora A/B, B-Raf, CDK2, and EGFR.[3]

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its effects by inhibiting the autophosphorylation of IGF-1R and IR, which is a critical step in the activation of downstream signaling cascades.[1][2] This inhibition subsequently blocks major signal transduction pathways that are crucial for cell proliferation, survival, and motility.[1][4][5][6]

The primary downstream pathways affected by the inhibition of IGF-1R and IR include the PI3K/AKT and the Ras/MAPK pathways. This compound has been shown to decrease the phosphorylation of key signaling molecules such as AKT, Insulin Receptor Substrate 1 (IRS-1), and Extracellular signal-regulated kinase (ERK).[1][4][7] This blockade of downstream signaling ultimately leads to cell cycle arrest, primarily at the G1 phase, and an induction of apoptosis.[1][3][4][5]

IGF1R_IR_Signaling_Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK Ras/MAPK Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Insulin Insulin IR IR Insulin->IR IRS1 IRS-1 IGF1R->IRS1 Shc Shc IGF1R->Shc IR->IRS1 IR->Shc This compound This compound This compound->IGF1R This compound->IR PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation

Caption: Inhibition of IGF-1R and IR Signaling by this compound.

Experimental Protocols

The following sections detail the methodologies used in the in vitro kinase assays to determine the inhibitory profile of this compound.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the general procedure for measuring the half-maximal inhibitory concentration (IC50) of this compound against purified IGF-1R and IR enzymes.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Prep Prepare activated kinase enzyme (IGF-1R or IR) Add_Enzyme Add activated kinase to plate Enzyme_Prep->Add_Enzyme Inhibitor_Prep Serially dilute This compound in DMSO Dispense_Inhibitor Dispense diluted This compound into assay plate Inhibitor_Prep->Dispense_Inhibitor Substrate_Prep Prepare substrate and ATP solution Initiate_Reaction Initiate reaction by adding ATP and substrate solution Substrate_Prep->Initiate_Reaction Dispense_Inhibitor->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., with EDTA) Incubate->Stop_Reaction Detect_Signal Detect signal (e.g., phosphorylation) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 values Detect_Signal->Calculate_IC50

Caption: General workflow for in vitro kinase IC50 determination.

Materials and Reagents:

  • Baculovirus-expressed glutathione S-transferase (GST)-tagged proteins for the intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382).[3]

  • This compound dissolved in DMSO (e.g., 10 mM stock solution).[3]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL bovine serum albumin (BSA), 3 mM DTT, 1 mM CHAPS.[3]

  • ATP.

  • Substrate peptide (e.g., biotin-aminohexyl-AEEEEYMMMMAKKKK-NH2).[3]

  • EDTA for stopping the reaction.

Procedure:

  • Enzyme Activation: The kinase enzymes (final concentration ~2.7 µM) are pre-activated by incubation in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, and 2 mM ATP.[3]

  • Inhibitor Preparation: this compound is serially diluted in DMSO and dispensed into assay plates (e.g., 100 nL/well).[3]

  • Kinase Reaction: The kinase reaction is initiated by adding a mixture containing the activated enzyme (final concentration ~0.5 nM), substrate peptide (e.g., 500 nM), and ATP (e.g., 10 µM) to the wells containing the inhibitor.[3] The total reaction volume is typically around 10 µL.[3]

  • Incubation: The reaction is allowed to proceed for a set time at room temperature (e.g., 1 hour).[3]

  • Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA (e.g., 33 µM final concentration).[3]

  • Detection: The level of substrate phosphorylation is quantified using an appropriate detection method, such as fluorescence, luminescence, or radioactivity-based assays.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assay

This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of IGF-1R and IR in intact cells.

Cell Lines:

  • NIH-3T3 cells overexpressing human IGF-1R (NIH-3T3/LISN).[1]

  • NIH-3T3 cells overexpressing the human insulin receptor (NIH-3T3-hIR).[4]

Procedure:

  • Cell Culture and Treatment: Cells are cultured in appropriate media and then treated with varying concentrations of this compound for a specified period (e.g., 2 hours).[4]

  • Ligand Stimulation: The cells are then stimulated with the respective ligand (e.g., IGF-1 for NIH-3T3/LISN cells) to induce receptor phosphorylation.

  • Cell Lysis: Following stimulation, the cells are lysed to extract cellular proteins.

  • Analysis of Phosphorylation: The levels of phosphorylated IGF-1R or IR are determined using methods such as Western blotting or ELISA with phospho-specific antibodies.

  • Data Analysis: The IC50 values for the inhibition of receptor phosphorylation are calculated from the dose-response curves.

Summary

This compound is a potent and highly selective inhibitor of IGF-1R and IR. Its mechanism of action involves the direct inhibition of receptor tyrosine kinase activity, leading to the blockade of critical downstream signaling pathways and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. The detailed selectivity profile and well-characterized mechanism of action make this compound a valuable tool for research into IGF-1R/IR signaling and a potential candidate for therapeutic development in cancers dependent on this pathway.[1][2]

References

GSK1904529A: A Technical Overview of In Vitro Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the in vitro antitumor activities of GSK1904529A, a potent and selective small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the insulin receptor (IR).

Core Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of both IGF-1R and IR.[1] It demonstrates high affinity for these receptors, with IC50 values of 27 nM for IGF-1R and 25 nM for IR in cell-free kinase assays.[2][3][4][5][6] The binding affinities (Ki) are reported to be 1.6 nM and 1.3 nM for IGF-1R and IR, respectively.[1][4] By targeting the kinase activity of these receptors, this compound effectively blocks their autophosphorylation upon ligand binding.[2][3] This inhibition subsequently prevents the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and motility.[1][2]

Signaling Pathway Inhibition

The binding of ligands such as IGF-1 to the IGF-1R initiates a conformational change in the receptor, leading to its autophosphorylation. This event creates docking sites for substrate proteins like insulin receptor substrate 1 (IRS-1). Once phosphorylated, IRS-1 activates downstream pathways, including the PI3K-AKT and Ras-Raf-MEK-ERK cascades. This compound's inhibition of the initial receptor phosphorylation step effectively halts these subsequent signaling events.[1][2]

GSK1904529A_Signaling_Pathway cluster_membrane Cell Membrane IGF1R_IR IGF-1R / IR IRS1 IRS-1 IGF1R_IR->IRS1 pY Ligand IGF-1 Ligand->IGF1R_IR This compound This compound This compound->IGF1R_IR AKT AKT IRS1->AKT ERK ERK IRS1->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: this compound inhibits IGF-1R/IR signaling.

In Vitro Antitumor Activity

This compound has demonstrated potent antiproliferative activity across a broad range of cancer cell lines derived from both solid and hematologic malignancies. The highest sensitivity to this compound has been observed in Ewing's sarcoma and multiple myeloma cell lines.[2][3] The inhibitory effects are dose-dependent, leading to cell cycle arrest, primarily at the G1 phase.[1][4]

Summary of IC50 Values for this compound in Various Cancer Cell Lines
Tumor TypeCell LineIC50 (nM)
Ewing's Sarcoma TC-7135[1][7]
SK-N-MC43[1][2][7]
SK-ES61[1]
RD-ES62[1]
Multiple Myeloma NCI-H92981[7]
MOLP-8Sensitive (IC50 < 200 nM)[1]
LP-1Sensitive (IC50 < 200 nM)[1]
KMS-12-BMSensitive (IC50 < 200 nM)[1]
Colon Carcinoma COLO 205100-200[2], 124[7]
Breast Cancer MCF-7100-200[2], 137[7]
Osteosarcoma Saos-2Proliferation significantly inhibited at 50 nM[8]
MG-63Proliferation significantly inhibited at 250 nM[8]
Glioma U87MGViability suppressed[9][10]
Prostate (Normal) PREC68[7]
Control (IGF-I Dependent) NIH-3T3/LISN60[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the in vitro antitumor activity of this compound.

Kinase Assay (IGF-1R and IR)

This assay is designed to determine the direct inhibitory effect of this compound on the kinase activity of purified IGF-1R and IR enzymes.

Methodology:

  • Enzyme Activation: Recombinant intracellular domains of IGF-1R and IR are pre-incubated with ATP and magnesium chloride to induce autophosphorylation and activation.[1]

  • Compound Preparation: this compound is serially diluted in DMSO and dispensed into assay plates.[1]

  • Kinase Reaction: The activated kinase is added to the plates containing the compound, along with a suitable substrate. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The level of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based method.

  • Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration, typically 72 hours.[1]

  • Viability Assessment: Cell viability is quantified using a colorimetric or luminescent assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1]

  • Data Analysis: The IC50 values for cell growth inhibition are determined by plotting the percentage of viable cells against the log concentration of this compound.

Experimental_Workflow_Cell_Proliferation Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Compound Treat with this compound (serial dilutions) Incubate_Overnight->Treat_Compound Incubate_72h Incubate for 72 hours Treat_Compound->Incubate_72h Add_Viability_Reagent Add CellTiter-Glo reagent Incubate_72h->Add_Viability_Reagent Measure_Luminescence Measure luminescence Add_Viability_Reagent->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data

Caption: General workflow for a cell proliferation assay.
Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Exponentially growing cells are treated with this compound at various concentrations for 24 to 48 hours.[2]

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol, to preserve their cellular structures.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their fluorescence intensity. Studies have shown that this compound induces an accumulation of cells in the G1 phase.[1][4][7]

Western Blotting for Signaling Pathway Analysis

This technique is employed to assess the phosphorylation status of key proteins in the IGF-1R signaling pathway following treatment with this compound.

Methodology:

  • Cell Lysis: Cells treated with this compound and/or ligand (e.g., IGF-1) are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., IGF-1R, IR, AKT, ERK, IRS-1).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. This allows for the assessment of the inhibition of phosphorylation of key signaling molecules.[1][2]

Conclusion

This compound is a potent dual inhibitor of IGF-1R and IR with significant in vitro antitumor activity across a spectrum of cancer cell lines. Its mechanism of action, involving the blockade of critical cell signaling pathways, leads to the inhibition of proliferation and cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for IGF-1R-dependent cancers.

References

GSK1904529A: A Technical Guide to its Role in Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1904529A is a potent and selective small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] Dysregulation of the IGF-1R signaling pathway is a key factor in the development and progression of numerous cancers.[2] this compound exerts its antitumor activity by inducing cell cycle arrest, primarily at the G1 phase, in sensitive cancer cell lines.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in mediating G1 phase cell cycle arrest. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Mechanism of Action: Inhibition of IGF-1R/IR Signaling

This compound is a reversible and ATP-competitive inhibitor of the tyrosine kinase domains of IGF-1R and IR.[3] The binding of ligands, such as IGF-1 and IGF-2, to IGF-1R triggers receptor autophosphorylation and the subsequent activation of downstream signaling cascades. The two major pathways implicated in the cellular effects of IGF-1R are the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the mitogen-activated protein kinase (MAPK) pathway (also known as the Ras-Raf-MEK-ERK pathway).[1][2]

By inhibiting the kinase activity of IGF-1R and IR, this compound effectively blocks the phosphorylation and activation of key downstream signaling molecules, including AKT, insulin receptor substrate 1 (IRS-1), and ERK.[3] The inhibition of these pro-survival and pro-proliferative pathways is central to the anti-cancer effects of this compound, leading to the induction of cell cycle arrest.

Quantitative Data: Inhibitory Potency and Cell Cycle Arrest

This compound demonstrates potent inhibition of its target kinases and significant anti-proliferative effects across a range of cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nmol/L)
IGF-1R27
IR25
Data represents the concentration of this compound required to inhibit 50% of the kinase activity in cell-free assays.[1][4]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nmol/L)
COLO 205Colon Carcinoma100-200
MCF-7Breast Cancer100-200
NCI-H929Multiple Myeloma<200
TC-71Ewing's Sarcoma35
SK-N-MCEwing's Sarcoma Family43
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after 72 hours of treatment.[4]
Table 3: Effect of this compound on Cell Cycle Distribution
Cell LineTreatment (1 µmol/L for 48h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
COLO 205 DMSO (Control)65%Not Reported22%
This compound78%Not Reported12%
MCF-7 DMSO (Control)67%Not Reported17%
This compound76%Not Reported11%
NCI-H929 DMSO (Control)42%Not Reported33%
This compound79%Not Reported8%
Data from a study where exponentially growing cells were treated with this compound and analyzed by flow cytometry.[4]

Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest

The arrest of the cell cycle in the G1 phase by this compound is a direct consequence of the inhibition of the IGF-1R/IR signaling pathway. This pathway plays a crucial role in promoting the transition from the G1 to the S phase of the cell cycle. A key downstream effector of this pathway is the regulation of G1-phase cyclins and cyclin-dependent kinases (CDKs).

Specifically, the activation of the Ras/Raf/MEK/ERK pathway by IGF-1R signaling is known to increase the expression of cyclin D1.[1][2] Cyclin D1 then forms a complex with CDK4 or CDK6. This complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry.

Inhibition of IGF-1R by this compound is therefore expected to lead to a decrease in cyclin D1 levels, preventing the formation of active cyclin D1-CDK4/6 complexes and thereby halting the cell cycle in the G1 phase. Furthermore, IGF-1R signaling can also inhibit the expression of the CDK inhibitor p27Kip1.[4] Thus, inhibition of IGF-1R may also lead to an increase in p27Kip1 levels, which would further contribute to the inhibition of CDK activity and G1 arrest.

G1_Arrest_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R / IR IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS GSK This compound GSK->IGF1R Inhibits AKT AKT PI3K->AKT p27 p27Kip1 AKT->p27 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD1_CDK4 Cyclin D1 / CDK4/6 ERK->CyclinD1_CDK4 Upregulates Cyclin D1 Rb Rb CyclinD1_CDK4->Rb Phosphorylates p27->CyclinD1_CDK4 Inhibits E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Caption: Simplified signaling pathway of this compound-induced G1 cell cycle arrest.

Experimental Protocols

Kinase Assay for IC50 Determination

This protocol outlines the general steps for determining the IC50 of this compound against IGF-1R and IR.

Materials:

  • Recombinant human IGF-1R and IR kinase domains

  • This compound

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

  • Detection reagents (e.g., phosphotyrosine-specific antibody conjugated to a reporter molecule)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add the kinase, substrate, and this compound (or DMSO control) to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for signal development.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the steps to analyze the cell cycle distribution of cancer cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., COLO 205, MCF-7, NCI-H929)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow Start Seed Cells Treatment Treat with this compound or DMSO Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix with Cold 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide (contains RNase A) Fixation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Data Determine Cell Cycle Distribution Analysis->Data

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound is a potent inhibitor of IGF-1R and IR that effectively induces G1 phase cell cycle arrest in various cancer cell lines. Its mechanism of action is centered on the disruption of the PI3K/AKT and Ras/Raf/MEK/ERK signaling pathways, which are critical for cell cycle progression. The data presented in this guide highlight the quantitative effects of this compound on kinase activity, cell proliferation, and cell cycle distribution. The provided protocols offer a framework for researchers to investigate the effects of this and similar compounds. Further research into the precise effects of this compound on the expression and activity of key G1 regulatory proteins such as cyclin D1, CDK4, p21Cip1, and p27Kip1 will provide a more complete understanding of its mechanism of G1 arrest and its potential as a therapeutic agent.

References

GSK1904529A Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1904529A is a selective, orally active, and ATP-competitive small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, including gliomas.[2][3] This pathway plays a crucial role in cell proliferation, survival, and migration.[4] this compound has demonstrated potent antitumor activity by inducing cell cycle arrest and, notably, apoptosis in various cancer cell lines.[3][5] This technical guide provides an in-depth overview of the experimental methodologies and quantitative data related to the apoptosis-inducing effects of this compound, with a focus on glioma cells.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by inhibiting the tyrosine kinase activity of IGF-1R and IR.[3] This inhibition blocks the autophosphorylation of the receptors and subsequently abrogates downstream signaling through critical pro-survival pathways, namely the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[4] The suppression of these pathways ultimately leads to the induction of programmed cell death, or apoptosis.

Signaling Pathway for this compound-Induced Apoptosis

The binding of ligands such as IGF-1 to the IGF-1R triggers a conformational change in the receptor, leading to its autophosphorylation and the activation of its tyrosine kinase domain. This initiates a signaling cascade that promotes cell survival. This compound, as an ATP-competitive inhibitor, prevents this initial phosphorylation step.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates RAS Ras IGF1R->RAS Activates GSK This compound GSK->IGF1R Inhibits AKT Akt PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Survival Cell Survival AKT->Survival Promotes MAPK MAPK RAS->MAPK MAPK->Apoptosis Inhibits MAPK->Survival Promotes A Seed Cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate & Formazan Formation C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570nm) E->F cluster_prep Cell Preparation cluster_stain Staining Treat Treat cells with this compound Harvest Harvest cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStain Add Annexin V-FITC & PI Resuspend->AddStain Incubate Incubate in dark AddStain->Incubate Analysis Flow Cytometry Analysis Incubate->Analysis

References

GSK1904529A: A Technical Overview of Preclinical Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1904529A is a potent and selective, orally active, small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-IR) and the closely related insulin receptor (IR).[1][2][3] Dysregulation of the IGF-IR signaling pathway is a key factor in the development and progression of numerous cancers, including prostate, colon, breast, pancreatic, ovarian, and sarcomas.[1][2][4] This document provides a comprehensive technical guide to the preclinical research findings for this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of both IGF-IR and IR.[3][5] By binding to the kinase domain of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] The primary signaling pathways inhibited by this compound are the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK) pathways.[1] Inhibition of these pathways ultimately leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeValueReference
IGF-IRIC5027 nM[1][2][3][5][6]
IRIC5025 nM[1][2][3][7][4][5][6]
IGF-IRKi1.6 nM[3][5]
IRKi1.3 nM[3][5]
Other Kinases (Akt1/2, Aurora A/B, B-Raf, CDK2, EGFR)IC50>100-fold selective for IGF-1R/InsR[5]

Table 2: In Vitro Anti-proliferative Activity (IC50)

Cell LineCancer TypeIC50 (nM)Reference
NIH-3T3/LISNFibrosarcoma60[5]
TC-71Ewing's Sarcoma35[5]
SK-N-MCEwing's Sarcoma43[5]
SK-ESEwing's Sarcoma61[5]
RD-ESEwing's Sarcoma62[5]
NCI-H929Multiple MyelomaData not quantified[5]
MOLP-8Multiple MyelomaData not quantified[5]
LP-1Multiple MyelomaData not quantified[5]
KMS-12-BMMultiple MyelomaData not quantified[5]

Table 3: In Vivo Antitumor Efficacy

Xenograft ModelDose and ScheduleTumor Growth InhibitionReference
NIH-3T3/LISN30 mg/kg, p.o., twice daily98%[5]
COLO 20530 mg/kg, p.o., once daily75%[5]
HT2930 mg/kgModerate[5]
BxPC330 mg/kgModerate[5]
U87MG (Glioma)Not specifiedSubstantially reduced tumor volumes[8]

Signaling Pathway Diagram

The following diagram illustrates the IGF-IR signaling pathway and the point of inhibition by this compound.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-IR IGF-IR Tyrosine Kinase Domain IGF-1->IGF-IR Ligand Binding IRS1 IRS-1 IGF-IR->IRS1 Autophosphorylation & Docking PI3K PI3K IRS1->PI3K MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) IRS1->MAPK_pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis MAPK_pathway->Proliferation This compound This compound This compound->IGF-IR Inhibition

Caption: IGF-IR signaling pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay
  • Objective: To determine the IC50 of this compound against IGF-IR and IR.

  • Enzymes: Baculovirus-expressed glutathione S-transferase (GST)-tagged proteins encoding the intracellular domains of IGF-IR (amino acids 957-1367) and IR (amino acids 979-1382) were utilized.[5]

  • Enzyme Activation: Kinases were pre-incubated at a final concentration of 2.7 μM in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL bovine serum albumin, and 2 mM ATP.[5]

  • Inhibitor Preparation: this compound was dissolved in DMSO to a stock concentration of 10 mmol/L and then serially diluted.[1][5] 100 nL of the diluted compound was dispensed into assay plates.[5]

  • Assay Procedure: The specific kinase assay format (e.g., HTRF, ELISA) was not detailed in the provided results, but would typically involve the addition of the activated enzyme and a substrate to the wells containing the inhibitor, followed by a detection step to measure substrate phosphorylation.

  • Data Analysis: IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effects of this compound on various cancer cell lines.

  • Cell Lines: A panel of cell lines, including those from solid and hematologic malignancies, were used.[1][2]

  • Treatment: Cells were treated with DMSO (vehicle control) or varying concentrations of this compound for a specified duration (e.g., 72 hours).[5]

  • Assay: Cell viability was measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.[5]

  • Data Analysis: IC50 values were determined from the resulting dose-response curves.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the antitumor activity of this compound in a living organism.

  • Animal Model: Female athymic nu/nu CD-1 mice were used.[1]

  • Tumor Implantation: Human tumor cells (e.g., NIH-3T3/LISN, COLO 205, HT29, BxPC3, U87MG) were implanted subcutaneously into the flank of the mice.[5][8]

  • Drug Formulation and Administration: For in vivo studies, this compound was formulated in 20% sulfobutylether-β-cyclodextrin (pH 3.5).[1][8] The compound was administered orally.[1][2][5]

  • Dosing Regimen: Dosing schedules varied, for example, 30 mg/kg once or twice daily.[5]

  • Efficacy Endpoint: Tumor growth was monitored over time, and the percentage of tumor growth inhibition was calculated at the end of the study.

  • Pharmacodynamic Assessments: Tumor tissue was collected to measure the phosphorylation status of IGF-IR to confirm target engagement in vivo.[1]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Culture B Subcutaneous Implantation in Athymic Mice A->B C Tumor Establishment (Palpable Tumors) B->C D Randomization into Treatment Groups C->D E Oral Administration of This compound or Vehicle D->E F Monitor Tumor Volume & Body Weight E->F Daily/Twice Daily G End of Study F->G Predefined Endpoint H Tumor Excision & Analysis (e.g., Western Blot for p-IGF-IR) G->H I Calculate Tumor Growth Inhibition G->I J Statistical Analysis I->J

Caption: In vivo tumor xenograft experimental workflow.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of the IGF-IR/IR signaling pathway. This activity translates to significant anti-proliferative effects in a range of cancer cell lines and robust antitumor efficacy in in vivo xenograft models.[1][2] Notably, significant antitumor activity was observed at well-tolerated doses with minimal impact on blood glucose levels, a potential concern for IR inhibitors.[1][2] These findings establish this compound as a promising therapeutic candidate for cancers dependent on the IGF-IR signaling pathway.[1][2] Further clinical investigation is warranted to determine its safety and efficacy in human patients.

References

GSK1904529A in Glioma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a dismal prognosis for patients. The intricate signaling networks that drive glioma progression are a key focus of research for the development of novel therapeutic strategies. One such pathway of significant interest is the Insulin-like Growth Factor (IGF) signaling cascade, which is frequently dysregulated in malignant gliomas and plays a crucial role in cell proliferation, survival, and migration.[1][2] GSK1904529A, a small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), has emerged as a promising agent in preclinical glioma research.[1][2] This technical guide provides an in-depth overview of the core relevance of this compound in the context of glioma, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways and workflows.

Mechanism of Action and Preclinical Efficacy

This compound is a selective and ATP-competitive inhibitor of both IGF-1R and the closely related Insulin Receptor (IR).[3] Its mechanism of action involves blocking the autophosphorylation of these receptors, thereby inhibiting the activation of downstream signaling pathways critical for glioma cell growth and survival, most notably the PI3K/Akt/mTOR pathway.[3]

In Vitro Studies

Preclinical studies have demonstrated the potent anti-glioma activity of this compound in vitro. The inhibitor has been shown to suppress the viability of glioma cells, induce apoptosis, and inhibit cell migration.[1][2]

Table 1: In Vitro Efficacy of this compound in Glioma Cell Lines

Cell LineAssayEndpointIC50Reference
U87MGCell ViabilityInhibition of Cell Growth~50 nM[2]
In Vivo Studies

The anti-tumor effects of this compound have also been validated in in vivo models of glioma. Administration of the inhibitor led to a significant reduction in tumor growth and induced apoptosis within the tumor tissue.[1][2]

Table 2: In Vivo Efficacy of this compound in a Glioma Xenograft Model

Animal ModelTreatmentOutcomeReference
Mice with U87MG xenografts10 or 20 mg/kg this compound dailySubstantially reduced tumor volumes compared to vehicle-treated group.[2][2]

Signaling Pathways and Experimental Workflows

The efficacy of this compound is intrinsically linked to its ability to modulate key signaling pathways in glioma cells. Understanding these pathways and the experimental workflows used to study them is crucial for researchers in the field.

IGF-1R/IR Signaling Pathway in Glioma

The following diagram illustrates the central role of the IGF-1R/IR signaling pathway in promoting glioma cell proliferation and survival, and the point of intervention for this compound.

IGF-1R Signaling Pathway in Glioma IGF1 IGF-1 IGF1R_IR IGF-1R / IR IGF1->IGF1R_IR Insulin Insulin Insulin->IGF1R_IR PI3K PI3K IGF1R_IR->PI3K Phosphorylation This compound This compound This compound->IGF1R_IR Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Migration Cell Migration Akt->Migration Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

IGF-1R/IR signaling cascade and this compound's point of inhibition.
Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the anti-glioma effects of this compound, from in vitro cell-based assays to in vivo animal models.

Experimental Workflow for this compound Evaluation start Start in_vitro In Vitro Studies (Glioma Cell Lines) start->in_vitro viability Cell Viability Assay (e.g., MTT, CCK-8) in_vitro->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry, Hoechst Staining) in_vitro->apoptosis migration Migration Assay (e.g., Transwell) in_vitro->migration western_blot Western Blot Analysis (p-Akt, p-ERK) in_vitro->western_blot in_vivo In Vivo Studies (Xenograft Model) viability->in_vivo apoptosis->in_vivo migration->in_vivo western_blot->in_vivo tumor_growth Tumor Growth Inhibition in_vivo->tumor_growth survival Survival Analysis in_vivo->survival ihc Immunohistochemistry (Apoptosis Markers) in_vivo->ihc end End tumor_growth->end survival->end ihc->end Resistance Mechanism to IGF-1R Inhibition cluster_glioma Glioma Cell TME Tumor Microenvironment (e.g., Macrophages) IGF1_secretion IGF-1 Secretion TME->IGF1_secretion IGF1R_IR IGF-1R / IR IGF1_secretion->IGF1R_IR Paracrine Signaling Glioma_Cell Glioma Cell PI3K_Akt_activation PI3K/Akt Pathway Activation IGF1R_IR->PI3K_Akt_activation This compound This compound This compound->IGF1R_IR Inhibition Resistance Resistance to IGF-1R Inhibition PI3K_Akt_activation->Resistance

References

Preclinical Assessment of GSK1904529A as a Potent Anti-Osteosarcoma Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies evaluating the efficacy of GSK1904529A, a small molecule inhibitor of the insulin-like growth factor-I receptor (IGF1R), in the context of osteosarcoma (OS). The data presented herein is derived from foundational preclinical research demonstrating the potential of this compound as a therapeutic agent against this aggressive bone cancer.

Core Findings: this compound Demonstrates Significant In Vitro and In Vivo Anti-Osteosarcoma Activity

This compound has been shown to effectively inhibit the proliferation of osteosarcoma cell lines and primary tumor cells in laboratory settings.[1][2] Furthermore, in animal models, oral administration of this compound led to a significant reduction in tumor growth.[1][2] The mechanism of action is attributed to the targeted inhibition of the IGF1R signaling pathway, a key driver of osteosarcoma cell proliferation and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in osteosarcoma models.

Table 1: In Vitro Efficacy of this compound on Osteosarcoma Cell Proliferation
Cell LineAssayTreatmentTime Points (hours)ResultStatistical Significance
Saos-2Cell Counting50 nM this compound30, 60, 90Significant reduction in viable cell numberp < 0.05
Saos-2Cell Counting250 nM this compound30, 60, 90Significant reduction in viable cell numberp < 0.05
Saos-2BrdU ELISAIncreasing concentrations of this compoundNot SpecifiedDose-dependent inhibition of BrdU incorporationNot Specified
MG-63MTT Assay250 nM this compoundNot SpecifiedSignificant decrease in MTT ODp < 0.05
MG-63BrdU ELISA250 nM this compoundNot SpecifiedSignificant decrease in BrdU ELISA ODp < 0.05
Primary Human OS CellsMTT Assay250 nM this compoundNot SpecifiedSignificant decrease in MTT ODp < 0.05
Primary Human OS CellsBrdU ELISA250 nM this compoundNot SpecifiedSignificant decrease in BrdU ELISA ODp < 0.05
OB-6 (Osteoblastic)Not SpecifiedThis compoundNot SpecifiedIneffective (low basal IGF1R activation)Not Applicable
Table 2: Effect of this compound on Cell Cycle Distribution in Saos-2 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
ControlNot SpecifiedNot SpecifiedNot Specified
250 nM this compoundIncreasedDecreasedDecreased
Table 3: In Vivo Efficacy of this compound in Saos-2 Xenograft Model
Treatment GroupDosing RegimenDurationTumor Growth InhibitionStatistical Significance
Vehicle Controlgavage, daily20 days--
This compound5 mg/kg, gavage, daily20 daysSignificant suppression of tumor growthp < 0.05
This compound25 mg/kg, gavage, daily20 daysMore potent suppression than 5 mg/kgp < 0.05

Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by targeting the IGF1R signaling cascade. Western blot analyses have demonstrated that this compound treatment leads to a near-complete blockage of IGF1R activation and subsequently inhibits the phosphorylation of downstream signaling molecules, including AKT and ERK.

GSK1904529A_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds p_IGF1R p-IGF1R IGF1R->p_IGF1R Autophosphorylation p_IRS1 p-IRS-1 p_IGF1R->p_IRS1 Phosphorylates IRS1 IRS-1 p_AKT p-AKT p_IRS1->p_AKT Activates p_ERK p-ERK p_IRS1->p_ERK Activates AKT AKT Proliferation Cell Proliferation p_AKT->Proliferation ERK ERK p_ERK->Proliferation This compound This compound This compound->p_IGF1R Inhibits

Caption: Mechanism of action of this compound in osteosarcoma cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture
  • Cell Lines: Human osteosarcoma cell lines Saos-2 and MG-63, and primary human osteosarcoma cells were utilized. Human osteoblastic OB-6 cells served as a control.

  • Culture Medium: The specific culture medium and serum concentrations were not detailed in the primary reference. Standard culture conditions for these cell lines are typically Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Proliferation Assays
  • Cell Counting Assay:

    • Saos-2 cells were seeded in multi-well plates.

    • Cells were treated with this compound (50 nM and 250 nM) or vehicle control.

    • At 30, 60, and 90-hour time points, cells were harvested and viable cells were counted using a hemocytometer or an automated cell counter.

  • MTT Assay:

    • MG-63 and primary osteosarcoma cells were seeded in 96-well plates.

    • Cells were treated with this compound (250 nM) or vehicle control.

    • After the specified treatment duration, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for formazan crystal formation.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • BrdU ELISA Assay:

    • Saos-2, MG-63, and primary osteosarcoma cells were seeded in 96-well plates.

    • Cells were treated with this compound or vehicle control.

    • BrdU (5-bromo-2'-deoxyuridine) was added to the wells to be incorporated into the DNA of proliferating cells.

    • An anti-BrdU antibody conjugated to a peroxidase enzyme was added, followed by a substrate to produce a colorimetric reaction.

    • The absorbance was measured using a microplate reader.

Western Blotting
  • Cell Lysis: Osteosarcoma cells were treated with this compound (250 nM) or vehicle control. Cells were then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of IGF1R, IRS-1, AKT, and ERK. This was followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

IGF1R Knockdown by shRNA
  • shRNA Transfection: Saos-2 cells were transfected with a lentiviral vector expressing a short hairpin RNA (shRNA) targeting IGF1R or a non-targeting control shRNA.

  • Stable Cell Line Generation: Stable cell lines with constitutive knockdown of IGF1R were established through selection with an appropriate antibiotic.

  • Verification of Knockdown: The efficiency of IGF1R knockdown was confirmed by Western blotting.

  • Functional Assays: The effect of IGF1R knockdown on cell proliferation and the response to this compound was assessed using cell counting and MTT assays.

shRNA_Experimental_Workflow Start Start: Saos-2 Cells Transfection Transfect with Lentiviral shRNA (IGF1R or Control) Start->Transfection Selection Antibiotic Selection Transfection->Selection Stable_Lines Generate Stable Cell Lines Selection->Stable_Lines Verification Verify Knockdown (Western Blot) Stable_Lines->Verification Functional_Assays Perform Functional Assays (Proliferation, this compound treatment) Verification->Functional_Assays End End: Analyze Results Functional_Assays->End In_Vivo_Xenograft_Workflow Start Start: Nude Mice Implantation Subcutaneous Injection of Saos-2 Cells Start->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize into 3 Groups (Vehicle, 5mg/kg, 25mg/kg) Tumor_Growth->Randomization Treatment Daily Oral Gavage for 20 Days Randomization->Treatment Measurement Monitor and Measure Tumor Volume for 50 Days Treatment->Measurement Analysis Analyze Tumor Growth Curves Measurement->Analysis End End: Evaluate Efficacy Analysis->End

References

Methodological & Application

Application Notes and Protocols for GSK1904529A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of GSK1904529A, a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), in a cell culture setting.

Product Information

  • Product Name: this compound

  • Mechanism of Action: this compound is a reversible, ATP-competitive inhibitor of IGF-1R and IR tyrosine kinases.[1] By binding to the kinase domain, it blocks ligand-induced autophosphorylation of the receptors, which in turn inhibits downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.[2] This action leads to the inhibition of cell proliferation and the induction of G1 phase cell cycle arrest in sensitive cancer cell lines.[1][2]

  • Primary Targets: Insulin-like Growth Factor-1 Receptor (IGF-1R), Insulin Receptor (IR).[2][3][4][5]

Solubility and Stock Solution Preparation

This compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol.[6][7] For cell culture applications, a concentrated stock solution in sterile DMSO is prepared and subsequently diluted in a culture medium to the final working concentration.

Data Presentation: Solubility in DMSO

Vendor/SourceReported Solubility in DMSOMolar Concentration
Selleck Chemicals124 mg/mL or 170 mg/mL~145.5 mM or ~199.5 mM
Abcam50 mMNot specified
APExBIO>42.6 mg/mL>50 mM
Adooq Bioscience120 mg/mL~140.85 mM
MedchemExpress10 mM (for stock solutions)10 mM

Note: The solubility of this compound in DMSO can be affected by the purity of the compound and the quality of the DMSO. Moisture-absorbing DMSO can reduce solubility.[1] It is recommended to use fresh, anhydrous DMSO.

Protocol: Preparation of a 10 mM Stock Solution

  • Materials:

    • This compound powder (Molecular Weight: ~852 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 8.52 mg of this compound in 1 mL of sterile DMSO.

    • To aid dissolution, the tube can be warmed at 37°C for 10-15 minutes and vortexed or sonicated briefly.[6]

    • Ensure the powder is completely dissolved before use.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for several months.[6]

Signaling Pathway and Mechanism of Inhibition

This compound targets the tyrosine kinase domains of IGF-1R and IR. Upon ligand binding (e.g., IGF-1 or Insulin), these receptors dimerize and autophosphorylate, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS). This initiates downstream signaling cascades critical for cell growth, proliferation, and survival. This compound prevents this initial autophosphorylation step.

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1/ Insulin IGF1R IGF-1R / IR IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates RAS RAS IRS1->RAS Activates via Grb2/Sos AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation GSK This compound GSK->IGF1R Inhibits Autophosphorylation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_cells Culture and Seed Cells treat_cells Treat Cells with This compound Dilutions (Vehicle Control: DMSO) prep_cells->treat_cells viability Cell Viability Assay (e.g., CellTiter-Glo) treat_cells->viability western Western Blot (p-IGF-1R, p-Akt, etc.) treat_cells->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle analyze_data Analyze Results (IC50 Calculation, etc.) viability->analyze_data western->analyze_data cell_cycle->analyze_data

References

GSK1904529A stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for GSK1904529A

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3][4] It demonstrates significant anti-proliferative activity in a variety of tumor cell lines and has been evaluated for its anti-tumor effects in preclinical models.[5][6][7] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for use in research and drug development settings.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₄₄H₄₇F₂N₉O₅S[8]
Molecular Weight851.96 g/mol [1][4][6]
Purity>98%[8]
FormSolid[8]
Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of both IGF-1R and IR.[1][8] It effectively blocks the ligand-induced autophosphorylation of these receptors, which subsequently inhibits downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][5][8] This inhibition of critical signaling cascades leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[1][5]

The following diagram illustrates the signaling pathway inhibited by this compound.

IGF1R_IR_Pathway cluster_membrane cluster_intracellular IGF1R IGF-1R IRS1 IRS-1 IGF1R->IRS1 IR IR IR->IRS1 PI3K PI3K IRS1->PI3K ERK ERK IRS1->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation This compound This compound This compound->IGF1R This compound->IR

Figure 1: this compound Signaling Pathway Inhibition.

Protocols

Stock Solution Preparation

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[6][8] The following protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated pipette

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 8.52 mg of this compound for every 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and/or sonication can be used to aid dissolution.[6][8]

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.[1]

The following diagram outlines the workflow for preparing the this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm/Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Particulates dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at Recommended Temperature aliquot->store end End store->end

Figure 2: Workflow for this compound Stock Solution Preparation.
Storage of Stock Solutions

Proper storage of this compound is crucial to maintain its stability and activity.

Solid Compound:

  • Store the solid powder at -20°C for long-term storage, where it can be stable for up to three years.[1]

Stock Solutions:

  • For long-term storage (up to one year), store the aliquoted stock solutions at -80°C.[1]

  • For short-term storage (up to one month), store the aliquots at -20°C.[1]

  • Avoid repeated freeze-thaw cycles.[1]

Storage ConditionDurationReference
Solid PowderUp to 3 years at -20°C[1]
Stock Solution in DMSOUp to 1 year at -80°C[1]
Stock Solution in DMSOUp to 1 month at -20°C[1]

Experimental Data

In Vitro Activity

This compound exhibits potent inhibitory activity against IGF-1R and IR in both cell-free and cell-based assays.

Assay TypeTargetIC₅₀ / KᵢReference
Cell-free AssayIGF-1R27 nM[1][2][8]
Cell-free AssayIR25 nM[1][2][8]
Enzyme InhibitionIGF-1RKᵢ = 1.6 nM[1][8]
Enzyme InhibitionIRKᵢ = 1.3 nM[1]
Cellular Proliferation IC₅₀ Values

The anti-proliferative effects of this compound have been demonstrated across a range of cancer cell lines.

Cell LineCancer TypeIC₅₀Reference
TC-71Ewing's Sarcoma35 nM[1][6]
SK-N-MCEwing's Sarcoma43 nM[1][6]
NIH-3T3/LISNFibrosarcoma60 nM[1]
RD-ESEwing's Sarcoma62 nM[1]
COLO 205Colorectal Cancer61 nM[1]
NCI-H929Multiple Myeloma81 nM[6]
MCF7Breast Cancer137 nM[6]

Disclaimer: This information is intended for research use only and is not for use in diagnostic or therapeutic procedures. Researchers should always refer to the manufacturer's specific instructions and safety data sheets.

References

Application Notes and Protocols for GSK1904529A in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK1904529A, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR), in various in vitro experimental settings. Detailed protocols for key assays are provided to ensure reproducible and accurate results.

Introduction to this compound

This compound is a small molecule, ATP-competitive inhibitor of the IGF-1R and IR tyrosine kinases.[1][2][3] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, making it a critical target for therapeutic intervention.[4][5][6] this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, particularly those dependent on IGF-1R signaling.[4][5] This document outlines the effective working concentrations and detailed methodologies for assessing the in vitro activity of this compound.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the kinase activity of IGF-1R and the closely related IR, with IC50 values in the low nanomolar range.[2][4][7] Upon ligand binding (IGF-1 or IGF-2), IGF-1R undergoes autophosphorylation, initiating downstream signaling cascades, primarily the Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK) pathways.[4] These pathways are crucial for cell proliferation, survival, and motility. This compound blocks the initial autophosphorylation event, thereby inhibiting these downstream signaling pathways and leading to cell cycle arrest and apoptosis in cancer cells.[4][6]

IGF1R_Signaling_Pathway IGF1 IGF-1 / IGF-2 IGF1R IGF-1R / IR IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates RAS RAS IGF1R->RAS This compound This compound This compound->IGF1R Inhibits Autophosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: IGF-1R Signaling Pathway and this compound Inhibition.

Quantitative Data: In Vitro Working Concentrations

The effective concentration of this compound varies depending on the assay type and the cell line being investigated. The following tables summarize the reported IC50 values.

Table 1: In Vitro Kinase and Phosphorylation Inhibition
TargetAssay TypeIC50 (nM)Reference
IGF-1RCell-free Kinase Assay27[2][4]
IRCell-free Kinase Assay25[2][4]
IGF-1R PhosphorylationCellular Assay (NIH-3T3/LISN cells)22[4]
IR PhosphorylationCellular Assay (NIH-3T3-hIR cells)19[4]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
TC-71Ewing's Sarcoma35[1]
SK-N-MCEwing's Sarcoma43[1]
SK-ES-1Ewing's Sarcoma61[1]
RD-ESEwing's Sarcoma62[1]
NCI-H929Multiple Myeloma35-81[1][8]
MOLP-8Multiple MyelomaVaries[1]
LP-1Multiple MyelomaVaries[1]
KMS-12-BMMultiple MyelomaVaries[1]
COLO 205Colon Cancer124[8]
MCF7Breast Cancer137[8]
NIH-3T3/LISNMurine Fibroblast (IGF-1 dependent)60[1][4]

Note: IC50 values can exhibit variability between different studies and experimental conditions.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Experimental_Workflow Start Start: Prepare this compound Stock Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture Assay_Choice Select Assay Cell_Culture->Assay_Choice Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen™) Assay_Choice->Kinase_Assay Biochemical Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo®) Assay_Choice->Cell_Viability Cellular Western_Blot Western Blot Analysis (p-IGF-1R, p-AKT, p-ERK) Assay_Choice->Western_Blot Signaling Data_Analysis Data Analysis (IC50 determination) Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis End End: Report Results Data_Analysis->End

References

Application Notes: Analysis of GSK1904529A-Mediated Inhibition of the IGF-1R Signaling Pathway by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of GSK1904529A, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). The primary application of this protocol is to quantitatively assess the inhibition of the IGF-1R signaling pathway by measuring the phosphorylation status of key downstream targets, including AKT and ERK.

Introduction

This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the IGF-1R and IR tyrosine kinases.[1] Dysregulation of the IGF-1R signaling pathway is a known contributor to the development and progression of various cancers.[2] this compound has been shown to block the autophosphorylation of these receptors and subsequently inhibit downstream signaling cascades, leading to cell cycle arrest and reduced tumor growth.[2] Western blotting is a fundamental technique to measure changes in protein expression and post-translational modifications, such as phosphorylation. By quantifying the levels of phosphorylated IGF-1R, AKT, and ERK relative to their total protein levels, researchers can directly assess the efficacy and potency of this compound in a cellular context.

Signaling Pathway

This compound inhibits the phosphorylation of IGF-1R and the closely related Insulin Receptor (IR). This initial blockade prevents the downstream activation of critical signaling pathways, including the PI3K/AKT and Ras/Raf/ERK pathways, which are crucial for cell proliferation and survival.[3]

GSK1904529A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R / IR IRS1 IRS-1 IGF1R->IRS1 Ras Ras IGF1R->Ras This compound This compound This compound->IGF1R Inhibits PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound inhibits IGF-1R/IR signaling.

Experimental Protocols

This section details the materials and methods for performing a Western blot to analyze the inhibition of IGF-1R downstream signaling by this compound.

Materials and Reagents
  • Cell Lines: Cancer cell line with active IGF-1R signaling (e.g., MCF-7, NIH-3T3/LISN)[2]

  • Inhibitor: this compound (dissolved in DMSO)

  • Ligand: Recombinant Human IGF-I

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Acrylamide gels, running buffer, loading buffer

  • Membrane: PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-IGF-1Rβ (Tyr1135/1136)/IRβ (Tyr1150/1151)

    • Rabbit anti-IGF-1Rβ

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Mouse anti-β-actin (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence detection system

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Antibody Incubation F->G H 8. Signal Detection G->H I 9. Data Analysis H->I

Figure 2: Western blot experimental workflow.
Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 4 hours.[2]

    • Stimulate the cells with IGF-I (e.g., 50 ng/mL) for 15 minutes to induce IGF-1R phosphorylation.[2]

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IGF-1Rβ, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each target. Further, normalize to a loading control (e.g., β-actin) to account for loading differences.

Data Presentation

The following table is a representative example of how to present quantitative data from a Western blot analysis of this compound's effect on IGF-1R pathway phosphorylation. The data should be obtained through densitometric analysis of the Western blot bands.

Treatmentp-IGF-1R / Total IGF-1R (Relative Densitometry)p-AKT / Total AKT (Relative Densitometry)p-ERK / Total ERK (Relative Densitometry)
Vehicle (DMSO)1.001.001.00
This compound (10 nM)0.650.700.72
This compound (50 nM)0.250.300.35
This compound (250 nM)0.050.100.12

Note: The data presented in this table are for illustrative purposes and represent the expected trend of dose-dependent inhibition of protein phosphorylation by this compound as observed in published studies. Actual results will vary depending on the experimental conditions and cell line used.

Troubleshooting

  • No or Weak Signal:

    • Confirm the activity of primary and secondary antibodies.

    • Increase the amount of protein loaded.

    • Ensure efficient protein transfer.

  • High Background:

    • Optimize blocking conditions (time and blocking agent).

    • Increase the number and duration of wash steps.

    • Titrate primary and secondary antibody concentrations.

  • Inconsistent Loading:

    • Ensure accurate protein quantification.

    • Carefully load equal amounts of protein into each well.

    • Always normalize to a reliable loading control.

This protocol provides a robust framework for the in vitro characterization of the IGF-1R inhibitor this compound using Western blot analysis. Adherence to these guidelines will facilitate the generation of reliable and reproducible data for research and drug development applications.

References

Application Notes and Protocols for Cell Viability Assay Using GSK1904529A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1904529A is a potent and selective small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the insulin receptor (IR).[1][2][3][4][5] Dysregulation of the IGF-1R signaling pathway is a key factor in the development and progression of numerous cancers, including prostate, colon, breast, pancreatic, and ovarian cancers, as well as sarcomas.[2] this compound competitively binds to the ATP-binding site of the IGF-1R and IR kinase domains, inhibiting receptor autophosphorylation and subsequently blocking downstream signaling cascades.[1][3] This action leads to cell cycle arrest and a reduction in cell proliferation.[1][2][4] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a resazurin-based assay, a common method for evaluating cellular metabolic activity.[6][7][8][9]

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by targeting the IGF-1R and IR signaling pathways. Upon ligand binding (IGF-1 or IGF-2), these receptors undergo autophosphorylation, initiating downstream signaling through two primary pathways: the phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.[10] These pathways are crucial for regulating cell proliferation, survival, and motility.[10][11] this compound's inhibition of IGF-1R and IR phosphorylation effectively blocks these downstream signals, leading to decreased cell viability and the induction of apoptosis.[1][10]

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS IR IR IR->PI3K IR->RAS IGF1 IGF-1 IGF1->IGF1R IGF1->IR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->IGF1R Inhibits This compound->IR Inhibits

Caption: this compound Signaling Pathway Inhibition.

Data Presentation

The inhibitory activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell proliferation by 50%, are summarized below.

Cell LineCancer TypeIC50 (nM)Reference
NIH-3T3/LISNFibroblast60[1]
TC-71Ewing's Sarcoma35[1]
SK-N-MCEwing's Sarcoma43[1]
SK-ES-1Ewing's Sarcoma61[1]
RD-ESEwing's Sarcoma62[1]
COLO 205Colorectal Cancer-[1]
MCF-7Breast Cancer-[1]
NCI-H929Multiple Myeloma-[1]
MOLP-8Multiple Myeloma-[1]
LP-1Multiple Myeloma-[1]
KMS-12-BMMultiple Myeloma-[1]

Note: Specific IC50 values for COLO 205, MCF-7, and various multiple myeloma cell lines were not provided in the source material, but these lines were noted as being sensitive to this compound.[1]

Experimental Protocols

This section provides a detailed protocol for a resazurin-based cell viability assay to determine the cytotoxic effects of this compound on cancer cell lines. The resazurin assay measures the metabolic capacity of viable cells, which can reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[6][7][8][9]

Materials
  • Cancer cell line of interest (e.g., TC-71, SK-N-MC)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO, e.g., 10 mM)[1]

  • Resazurin sodium salt

  • Phosphate-buffered saline (PBS), sterile

  • Opaque-walled 96-well microplates

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)[6][8]

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

A 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. B 2. Compound Treatment Treat cells with serial dilutions of this compound. A->B C 3. Incubation Incubate for a defined period (e.g., 72 hours). B->C D 4. Add Resazurin Add resazurin solution to each well. C->D E 5. Incubation Incubate for 1-4 hours. D->E F 6. Measure Fluorescence Read fluorescence at Ex/Em ~560/590 nm. E->F G 7. Data Analysis Calculate cell viability and determine IC50. F->G

Caption: General workflow for the cell viability assay.
Detailed Protocol

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate overnight in a humidified incubator to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).[1]

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

    • Each concentration and control should be tested in triplicate.

  • Incubation:

    • Incubate the plate for a predetermined duration, typically 72 hours, in a humidified incubator.[1]

  • Resazurin Assay:

    • Prepare a sterile solution of resazurin in PBS (e.g., 0.15 mg/mL).[6]

    • After the treatment incubation period, add 10-20 µL of the resazurin solution to each well, including the background control wells.[6][7]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell line's metabolic activity.[6][7][8]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[6][8]

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

References

Application Notes and Protocols for GSK1904529A in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1904529A is a potent and selective, orally active, ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] With IC50 values of 27 nM and 25 nM for IGF-1R and IR respectively, it demonstrates significant activity in preclinical cancer models.[1][2][4][5][6][7] Dysregulation of the IGF-1R signaling pathway is a key factor in the development and progression of various tumors, including sarcomas, as well as breast, colon, and prostate cancers.[4][5][7] this compound exerts its antitumor effects by blocking receptor autophosphorylation and subsequent downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which leads to cell cycle arrest at the G1 phase.[1][4][5] These application notes provide detailed protocols for the administration of this compound in in vivo xenograft models, along with summarized efficacy data.

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor of the IGF-1R and IR tyrosine kinases.[1] Binding of ligands such as IGF-1 and IGF-2 to IGF-1R triggers a conformational change in the receptor, leading to autophosphorylation of its intracellular kinase domain. This activated receptor then phosphorylates docking proteins, including insulin receptor substrate (IRS) proteins. These phosphorylated substrates act as docking sites for various signaling molecules, initiating downstream cascades like the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways.[4] These pathways are crucial for cell proliferation, survival, and motility.[8][9] this compound inhibits the initial autophosphorylation of the receptor, thereby blocking these downstream signals and leading to an arrest of the cell cycle in the G1 phase.[1][4][5]

GSK1904529A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IGF1R IGF-1R IRS1 IRS-1 IGF1R->IRS1 Phosphorylates IR IR IR->IRS1 Phosphorylates IGF IGF-1/IGF-2 IGF->IGF1R Binds This compound This compound This compound->IGF1R Inhibits This compound->IR Inhibits PI3K PI3K IRS1->PI3K ERK ERK IRS1->ERK AKT AKT PI3K->AKT Cell_Cycle_Proliferation Cell Cycle Progression & Proliferation AKT->Cell_Cycle_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition ERK->Cell_Cycle_Proliferation

Caption: this compound Signaling Pathway Inhibition.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound across various human tumor xenograft models.

Xenograft ModelCell LineDoseDosing ScheduleTumor Growth Inhibition (%)Reference
NIH-3T3/LISNNIH-3T330 mg/kgOrally, twice daily98%[1]
COLO 205COLO 20530 mg/kgOrally, once daily75%[1][4]
HT29HT2930 mg/kgNot SpecifiedModerate[1]
BxPC3BxPC330 mg/kgNot SpecifiedModerate[1]
U87MGU87MG10 mg/kgOrally, dailySignificant[8]
U87MGU87MG20 mg/kgOrally, dailySubstantial[8]
Saos-2Saos-2Not SpecifiedOrallySignificant[10]

Experimental Protocols

I. Formulation of this compound for In Vivo Administration

For in vivo studies, this compound can be formulated as a suspension or in a solution to improve bioavailability.

Option 1: Suspension in CMC-Na

  • Prepare a sterile solution of Carboxymethylcellulose sodium (CMC-Na) in deionized water (e.g., 0.5% w/v).

  • Weigh the required amount of this compound powder.

  • To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the CMC-Na solution.[1]

  • Ensure the mixture is homogenous through vortexing or sonication before administration.[1]

Option 2: Solution in Sulfobutylether-β-cyclodextrin

  • Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin in sterile water.

  • Adjust the pH of the solution to approximately 3.5.[4]

  • Dissolve this compound in this vehicle to the desired concentration.[4][8]

II. Human Tumor Xenograft Model Protocol

This protocol outlines a general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the efficacy of this compound.

Materials:

  • Human tumor cell line of interest (e.g., COLO 205, U87MG)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Female athymic nude mice (e.g., nu/nu CD-1), 6-8 weeks old[4]

  • This compound formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected human tumor cell line according to standard protocols. Ensure cells are in the exponential growth phase before harvesting.

  • Cell Preparation for Implantation:

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with serum-containing medium and centrifuge the cells.

    • Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL.

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow to a palpable size (e.g., 70-100 mm³).[8]

    • Measure the tumors twice weekly using calipers.[4]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[4]

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Administer this compound (formulated as described above) or the vehicle control orally to the respective groups according to the dosing schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition for the treated groups compared to the vehicle control group.[4]

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Analysis Cell_Culture 1. Cell Culture (e.g., COLO 205) Harvest_Cells 2. Harvest & Prepare Cells Cell_Culture->Harvest_Cells Implantation 3. Subcutaneous Implantation into Athymic Nude Mice Harvest_Cells->Implantation Tumor_Growth 4. Monitor Tumor Growth (to ~100 mm³) Implantation->Tumor_Growth Randomization 5. Randomize Mice Tumor_Growth->Randomization Treatment 6. Oral Administration (this compound or Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Analysis 8. Data Analysis (% Tumor Growth Inhibition) Monitoring->Analysis

Caption: In Vivo Xenograft Experimental Workflow.

Pharmacodynamic Studies

To confirm the mechanism of action in vivo, pharmacodynamic studies can be performed. This involves collecting tumor tissue at specific time points after this compound administration to analyze the phosphorylation status of IGF-1R and downstream signaling proteins like AKT and ERK via methods such as Western blotting or ELISA. A significant reduction in the phosphorylation of these proteins in the tumors of treated animals compared to controls would confirm target engagement. For instance, this compound has been shown to completely inhibit IGF-1R phosphorylation at a blood concentration of approximately 3.5 µM.[1]

Safety and Tolerability

In preclinical studies, this compound has been generally well-tolerated at doses that produce significant antitumor activity.[4][5][7] Notably, despite its potent inhibition of the insulin receptor, minimal effects on blood glucose levels have been observed in animal models.[1][4][5][7] However, it is crucial to monitor the general health and body weight of the animals throughout the study.

Conclusion

This compound is a promising therapeutic agent for tumors dependent on the IGF-1R signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo xenograft studies to further evaluate the efficacy and mechanism of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for GSK1904529A Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the formulation and administration of GSK1904529A, a potent and selective dual inhibitor of the insulin-like growth factor-I receptor (IGF-1R) and the insulin receptor (IR), for use in preclinical animal studies. Due to its poor aqueous solubility, a robust formulation is critical for achieving adequate exposure and reliable in vivo results. This document outlines a proven formulation strategy using sulfobutylether-β-cyclodextrin (SBE-β-CD), summarizes key quantitative data from in vivo efficacy studies, and provides detailed experimental protocols for formulation preparation and oral administration in mice. Additionally, it includes diagrams of the this compound signaling pathway and the experimental workflow to aid in study design and execution.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in the table below. The compound's low aqueous solubility necessitates the use of solubilization techniques for in vivo applications.

PropertyValueReference
Molecular Weight851.96 g/mol [1]
AppearanceSolid[1]
Aqueous SolubilityInsoluble[1]
DMSO Solubility≥ 50 mg/mL[1]
Formulation for In Vitro StudiesDissolved in DMSO at 10 mmol/L[2]
Formulation for In Vivo Studies20% sulfobutylether-β-cyclodextrin (pH 3.5)[2][3]

In Vivo Efficacy Data of this compound

Oral administration of this compound has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice.[2][4] A summary of the reported efficacy data is provided below.

Xenograft ModelDose and ScheduleTumor Growth Inhibition (%)Reference
NIH-3T3/LISN30 mg/kg, once daily, p.o.56[1]
NIH-3T3/LISN30 mg/kg, twice daily, p.o.98[1][5]
COLO 20530 mg/kg, once daily, p.o.75[5]
U87MG (Glioma)10 mg/kg, daily, p.o.Substantially reduced tumor volume[3]
U87MG (Glioma)20 mg/kg, daily, p.o.Substantially reduced tumor volume[3]
Saos-2 (Osteosarcoma)Not specifiedInhibited tumor growth[6]

Note: p.o. refers to oral administration.

Signaling Pathway of this compound

This compound is an ATP-competitive inhibitor of the tyrosine kinases of both IGF-1R and IR.[5] Inhibition of these receptors blocks their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[4][5][7]

GSK1904529A_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling IGF1R_IR IGF-1R / IR IRS1 IRS-1 IGF1R_IR->IRS1 This compound This compound This compound->IGF1R_IR PI3K PI3K IRS1->PI3K RAS RAS IRS1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound inhibits IGF-1R/IR signaling.

Experimental Protocols

Preparation of 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) Vehicle

This protocol describes the preparation of the vehicle used to formulate this compound for oral administration in animal studies.

Materials:

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile, deionized water

  • Hydrochloric acid (HCl), 1N solution

  • Sodium hydroxide (NaOH), 1N solution

  • Sterile conical tubes (50 mL)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh 10 g of SBE-β-CD and transfer it to a 50 mL sterile conical tube.

  • Add approximately 40 mL of sterile, deionized water to the tube.

  • Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer.

  • Stir the solution until the SBE-β-CD is completely dissolved. This may take 10-15 minutes.

  • Once dissolved, use a calibrated pH meter to measure the pH of the solution.

  • Adjust the pH to 3.5 by adding 1N HCl dropwise while continuously monitoring the pH. If the pH drops below 3.5, it can be adjusted back by the dropwise addition of 1N NaOH.

  • Once the pH is stable at 3.5, add sterile, deionized water to bring the final volume to 50 mL.

  • Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the vehicle at 2-8°C.

Formulation of this compound in 20% SBE-β-CD

This protocol details the steps to prepare a dosing solution of this compound for oral gavage.

Materials:

  • This compound powder

  • Prepared 20% (w/v) SBE-β-CD vehicle (pH 3.5)

  • Analytical balance

  • Spatula

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound:

    • Determine the desired final concentration of the dosing solution (e.g., 3 mg/mL for a 30 mg/kg dose in a 20 g mouse with a dosing volume of 0.2 mL).

    • Calculate the total volume of dosing solution needed for the study, including a slight overage.

    • Weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolve this compound in the vehicle:

    • Transfer the weighed this compound powder into a sterile tube or vial.

    • Add the calculated volume of the 20% SBE-β-CD vehicle (pH 3.5) to the tube.

    • Tightly cap the tube and vortex vigorously for 2-3 minutes.

    • Visually inspect the solution for any undissolved particles. If particles are present, sonicate the solution for 5-10 minutes or continue to vortex until a clear solution is obtained.

  • Final Preparation and Storage:

    • The final formulation should be a clear, particle-free solution.

    • It is recommended to prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store it protected from light at 2-8°C. Before administration, allow the solution to come to room temperature and vortex briefly.

Formulation_Workflow cluster_vehicle Vehicle Preparation cluster_formulation This compound Formulation Weigh_SBE Weigh SBE-β-CD Dissolve_Water Dissolve in Water Weigh_SBE->Dissolve_Water Adjust_pH Adjust pH to 3.5 Dissolve_Water->Adjust_pH QS_Volume QS to Final Volume Adjust_pH->QS_Volume Filter Sterile Filter (0.22 µm) QS_Volume->Filter Add_Vehicle Add Prepared Vehicle Filter->Add_Vehicle Weigh_GSK Weigh this compound Weigh_GSK->Add_Vehicle Vortex Vortex/Sonicate to Dissolve Add_Vehicle->Vortex Dosing_Solution Final Dosing Solution Vortex->Dosing_Solution

Workflow for this compound formulation.
Protocol for Oral Gavage in Mice

This protocol provides a standard procedure for the oral administration of the this compound formulation to mice. It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized syringes (e.g., 1 mL)

  • Sterile, ball-tipped gavage needles (20-22 gauge for adult mice)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the dosing volume. The typical dosing volume should not exceed 10 mL/kg.[8][9] For a 20 g mouse, the maximum volume is typically 0.2 mL.[9]

    • Properly restrain the mouse by scruffing the skin on its back and neck to immobilize the head and prevent movement.

  • Gavage Needle Measurement:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. This ensures the tip reaches the stomach.

  • Administration:

    • Draw the calculated volume of the this compound dosing solution into the syringe and attach the gavage needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.

    • The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Once the needle is at the predetermined depth, slowly administer the solution over 2-3 seconds.

  • Post-Administration:

    • Gently remove the gavage needle along the same path of insertion.

    • Return the mouse to its cage and monitor it for at least 15 minutes for any signs of distress, such as gasping or difficulty breathing.[10] If signs of distress are observed, it may indicate accidental administration into the trachea, and appropriate veterinary care should be sought immediately.

Safety Precautions

  • Follow all institutional guidelines for the safe handling of chemical compounds and animal procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and preparing formulations.

  • All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for the Preclinical Investigation of GSK1904529A in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing GSK1904529A, a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-IR) and Insulin Receptor (IR), in combination with standard chemotherapy agents. While clinical benefits are anticipated for IGF-IR inhibitors in combination with cytotoxic therapies, specific preclinical or clinical data on the combination of this compound with chemotherapy is not extensively available in the public domain.[1] Therefore, this document outlines the established monotherapy profile of this compound and provides generalized protocols for evaluating its synergistic or additive effects with chemotherapy, based on standard preclinical practices.

Introduction to this compound

This compound is an orally active, ATP-competitive inhibitor of both IGF-IR and the closely related IR. Dysregulation of the IGF-IR signaling pathway is a known contributor to the development and progression of a variety of solid and hematologic malignancies, including prostate, colon, breast, pancreatic, and ovarian cancers, as well as sarcomas.[1][2]

Mechanism of Action: this compound effectively blocks receptor autophosphorylation and subsequent downstream signaling through the PI3K/AKT and MAPK pathways.[1] This inhibition leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation in cancer cells dependent on the IGF-IR pathway.[1]

Signaling Pathway of IGF-1R and Inhibition by this compound

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Activation IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K RAS RAS IRS->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->IGF1R Inhibition

Figure 1. Simplified IGF-1R signaling pathway and the point of inhibition by this compound.

Rationale for Combination Therapy

The activation of the IGF-IR signaling pathway has been linked to resistance to various chemotherapy agents.[3] By promoting cell survival and proliferation, this pathway can counteract the cytotoxic effects of chemotherapy. Therefore, inhibiting IGF-IR with this compound is hypothesized to sensitize cancer cells to the effects of chemotherapy, leading to a more profound anti-tumor response. This approach may allow for the use of lower, less toxic doses of chemotherapy to achieve a significant therapeutic effect.

Preclinical Data for this compound Monotherapy

Extensive preclinical studies have characterized the single-agent activity of this compound.

In Vitro Kinase and Cellular Proliferation Assays

This compound has demonstrated potent inhibition of IGF-IR and IR kinases and the proliferation of various cancer cell lines.

ParameterValueReference
IGF-IR Kinase IC50 27 nmol/L[1][2]
IR Kinase IC50 25 nmol/L[1][2]
Cell LineTumor TypeThis compound IC50 (nmol/L)
Multiple Myeloma Lines Multiple MyelomaSensitive
Ewing's Sarcoma Lines Ewing's SarcomaSensitive
COLO 205 Colon Carcinoma100-200
MCF-7 Breast Cancer100-200
NCI-H929 Multiple MyelomaHighly Sensitive

Table 1: In vitro activity of this compound as a single agent. Data extracted from Sabbatini et al., 2009.[1]

In Vivo Xenograft Studies

Oral administration of this compound has been shown to decrease the growth of human tumor xenografts in mice.

Xenograft ModelTreatmentTumor Growth Inhibition
NIH-3T3/LISN 30 mg/kg, once daily (p.o.)56%
NIH-3T3/LISN 30 mg/kg, twice daily (p.o.)98%
COLO 205 30 mg/kg, once daily (p.o.)75%

Table 2: In vivo monotherapy efficacy of this compound in xenograft models. Data extracted from Sabbatini et al., 2009 and Selleck Chemicals product information.[1][4]

Experimental Protocols for Combination Studies

The following are generalized protocols for assessing the combination of this compound with standard chemotherapeutic agents. Researchers should optimize these protocols for their specific cell lines, xenograft models, and chemotherapy agents of interest.

In Vitro Synergy Assessment

Objective: To determine if this compound enhances the cytotoxic effects of chemotherapy in cancer cell lines.

Workflow for In Vitro Synergy Assessment:

in_vitro_workflow start Seed cancer cells in 96-well plates treat Treat with serial dilutions of: - this compound alone - Chemotherapy alone - Combination of both start->treat incubate Incubate for 72 hours treat->incubate viability Assess cell viability (e.g., MTT, CellTiter-Glo) incubate->viability analyze Calculate IC50 values and Combination Index (CI) viability->analyze

Figure 2. Workflow for determining in vitro synergy between this compound and chemotherapy.

Methodology:

  • Cell Culture: Culture selected cancer cell lines in their recommended media.

  • Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: After allowing cells to adhere overnight, treat them with a matrix of concentrations of this compound and the chosen chemotherapeutic agent (e.g., doxorubicin, paclitaxel, cisplatin). Include single-agent controls for each drug.

  • Incubation: Incubate the plates for a period equivalent to several cell doubling times (typically 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.

    • Determine the nature of the interaction (synergistic, additive, or antagonistic) by calculating the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Combination Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.

Workflow for In Vivo Combination Study:

in_vivo_workflow start Implant human cancer cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) start->tumor_growth randomize Randomize mice into treatment groups: - Vehicle Control - this compound alone - Chemotherapy alone - Combination tumor_growth->randomize treat Administer treatments as per established schedules randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Continue treatment until predefined endpoint (e.g., tumor volume, time) monitor->endpoint analyze Analyze tumor growth inhibition and toxicity endpoint->analyze

Figure 3. General workflow for an in vivo combination efficacy study.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) for the engraftment of human cancer cell lines or patient-derived xenografts (PDXs).

  • Tumor Implantation: Subcutaneously implant a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment cohorts:

    • Vehicle control

    • This compound alone

    • Chemotherapy agent alone

    • This compound in combination with the chemotherapy agent

  • Drug Administration:

    • This compound: Administer orally (p.o.) based on previously established efficacious doses (e.g., 30 mg/kg, once or twice daily).[4]

    • Chemotherapy: Administer according to standard preclinical protocols for the specific agent (e.g., intravenous, intraperitoneal). The dosing and schedule should be based on established literature for the chosen xenograft model.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

    • Statistically compare the anti-tumor efficacy of the combination therapy to that of the single agents.

    • Assess any increase in toxicity with the combination therapy by monitoring body weight changes and any other relevant clinical signs.

Hypothetical Data Presentation for Combination Studies

The following tables are templates for how quantitative data from combination studies could be presented. Note: The values in these tables are for illustrative purposes only and are not based on published data for this compound in combination with chemotherapy.

Hypothetical In Vitro Synergy Data
Cell LineDrugIC50 (nM), Single AgentIC50 (nM), CombinationCombination Index (CI) at ED50
MCF-7 This compound150500.6
Doxorubicin10030
COLO 205 This compound180650.7
Paclitaxel5015

Table 3: Hypothetical in vitro synergy data for this compound in combination with chemotherapy.

Hypothetical In Vivo Efficacy Data
Xenograft ModelTreatment GroupMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
MCF-7 Vehicle Control1500 ± 250-
This compound (30 mg/kg, p.o., qd)800 ± 15046.7
Doxorubicin (4 mg/kg, i.v., qw)950 ± 20036.7
Combination300 ± 10080.0

Table 4: Hypothetical in vivo efficacy data for this compound in combination with doxorubicin in an MCF-7 xenograft model.

Conclusion

This compound is a potent inhibitor of the IGF-IR/IR signaling pathway with demonstrated preclinical monotherapy efficacy. There is a strong scientific rationale for combining this compound with standard chemotherapy to enhance anti-tumor activity and overcome chemoresistance. The protocols outlined in these application notes provide a framework for the preclinical evaluation of such combination therapies. Rigorous in vitro and in vivo studies are essential to determine the optimal combinations, dosing schedules, and potential synergistic effects of this compound with various chemotherapeutic agents, which will be critical for its future clinical development.

References

Application Notes and Protocols: GSK1904529A for Multidrug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GSK1904529A is a potent and selective small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-IR) and the closely related insulin receptor (IR) with IC50 values of 27 nmol/L and 25 nmol/L, respectively.[1][2] Dysregulation of the IGF-IR signaling pathway is implicated in the development of numerous cancers.[1][2][3] this compound effectively blocks receptor autophosphorylation and downstream signaling, leading to cell cycle arrest and inhibition of proliferation in various cancer cell lines.[1][2] Recent studies have unveiled a novel application for this compound in combating multidrug resistance (MDR), a major obstacle in cancer chemotherapy.[4][5] This document provides detailed application notes and protocols for studying the effects of this compound on multidrug resistance, particularly its role in reversing resistance mediated by the ATP-binding cassette (ABC) transporter MRP1 (ABCC1).[4][5][6]

Mechanism of Action in Multidrug Resistance

Overexpression of ABC transporters, such as MRP1, is a primary cause of chemotherapy failure.[4][5][7][8] These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[4][6][9] this compound has been shown to reverse MRP1-mediated multidrug resistance.[4][5] It enhances the cytotoxicity of MRP1 substrate drugs by directly inhibiting the efflux function of the MRP1 transporter.[4][6] This leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cells.[4] Importantly, this compound achieves this at non-toxic concentrations and does not alter the expression level of the MRP1 protein itself.[4][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetCell LineIC50 (nM)Reference
IGF-IRCell-free assay27[1][2]
IRCell-free assay25[1][2]
ProliferationNIH-3T3/LISN60[10]
ProliferationTC-71 (Ewing's Sarcoma)35[10]
ProliferationSK-N-MC (Ewing's Sarcoma)43[10]
ProliferationSK-ES (Ewing's Sarcoma)61[10]
ProliferationRD-ES (Ewing's Sarcoma)62[10]

Table 2: Reversal of MRP1-Mediated Multidrug Resistance by this compound

Quantitative data on the fold-reversal of resistance for specific chemotherapeutic agents in MRP1-overexpressing cells when combined with this compound would be presented here. The initial search did not yield a pre-compiled table of this nature, but the protocols below describe how to generate such data.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the effect of this compound on multidrug resistance.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which this compound inhibits cell growth and the extent to which it can sensitize resistant cells to chemotherapeutic agents.

  • Materials:

    • Parental (sensitive) and MRP1-overexpressing (resistant) cell lines (e.g., HEK293/pcDNA3.1 and HEK293/MRP1).[4]

    • This compound (stock solution in DMSO).

    • Chemotherapeutic agent (MRP1 substrate, e.g., vincristine, vinblastine, doxorubicin).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO.

    • 96-well plates.

    • Complete cell culture medium.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound alone, the chemotherapeutic agent alone, or a combination of both for 72 hours.[4] A non-toxic concentration of this compound (e.g., 0.01 µM and 0.1 µM) should be used for combination studies.[4]

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values (the concentration of a drug that inhibits cell viability by 50%) for the chemotherapeutic agent in the presence and absence of this compound. The fold-reversal of resistance can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with this compound.

2. Intracellular Drug Accumulation Assay

This assay measures the effect of this compound on the intracellular concentration of a radiolabeled MRP1 substrate.

  • Materials:

    • Parental and MRP1-overexpressing cells.

    • This compound.

    • Radiolabeled MRP1 substrate (e.g., [³H]-vinblastine).[4]

    • Scintillation counter.

    • Ice-cold PBS.

    • Lysis buffer.

  • Protocol:

    • Pre-incubate the cells with a non-toxic concentration of this compound or a known MRP1 inhibitor (e.g., MK571) for 1 hour at 37°C.[4]

    • Add the radiolabeled substrate (e.g., 0.01 µM [³H]-vinblastine) and incubate for another 2 hours.[4]

    • Wash the cells twice with ice-cold PBS to remove extracellular substrate.

    • Lyse the cells with lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • The results are expressed as a percentage of the accumulation in the control (untreated) cells.

3. Drug Efflux Assay

This assay determines the ability of this compound to inhibit the efflux of an MRP1 substrate from resistant cells.

  • Materials:

    • Same as the Intracellular Drug Accumulation Assay.

  • Protocol:

    • Load the cells with the radiolabeled substrate by incubating them with the substrate (e.g., 0.01 µM [³H]-vinblastine) for 2 hours at 37°C.[4]

    • Wash the cells twice with ice-cold PBS to remove the extracellular substrate.

    • Incubate the cells in a fresh, substrate-free medium with or without this compound at 37°C.[4]

    • Collect aliquots of the cell suspension at different time points (e.g., 0, 30, 60, and 120 minutes).[4]

    • Wash the collected cells twice with ice-cold PBS.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • A decrease in the rate of decline of intracellular radioactivity in the presence of this compound indicates inhibition of efflux.

4. Western Blotting for MRP1 Expression

This protocol is used to confirm that this compound does not alter the expression level of the MRP1 protein.

  • Materials:

    • Parental and MRP1-overexpressing cells.

    • This compound.

    • Lysis buffer with protease inhibitors.

    • Primary antibody against MRP1.

    • Secondary antibody (HRP-conjugated).

    • Loading control antibody (e.g., β-actin or GAPDH).

    • SDS-PAGE gels and blotting apparatus.

    • Chemiluminescence detection reagents.

  • Protocol:

    • Treat the cells with this compound for a specified period (e.g., 72 hours).

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-MRP1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

5. Cell Cycle Analysis

This assay investigates the effect of this compound on the cell cycle distribution, both alone and in combination with a chemotherapeutic agent.

  • Materials:

    • Parental and MRP1-overexpressing cells.

    • This compound.

    • Chemotherapeutic agent (e.g., vincristine).[4]

    • 70% ethanol (ice-cold).

    • Propidium iodide (PI) staining solution with RNase.[4]

    • Flow cytometer.

  • Protocol:

    • Treat the cells with the chemotherapeutic agent (e.g., 0.1 nM vincristine) alone or in combination with this compound (e.g., 0.01 µM and 0.1 µM) for 72 hours.[4]

    • Harvest the cells and wash them with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at 4°C.[4]

    • Wash the cells with PBS and stain them with PI/RNase solution for 1 hour at room temperature in the dark.[4]

    • Analyze the cell cycle distribution using a flow cytometer. This compound has been shown to induce a G0/G1 phase cell cycle arrest.[4][5]

Visualizations

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS1 IRS-1 IGF1R->IRS1 PI3K PI3K IRS1->PI3K RAS RAS IRS1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IGF1 IGF-1 IGF1->IGF1R This compound This compound This compound->IGF1R

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

MDR_Reversal_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Start Seed MRP1-overexpressing and parental cells Treatment Treat with Chemotherapeutic Agent +/- this compound Start->Treatment Incubate Incubate for 72h Treatment->Incubate MTT MTT Assay for Cell Viability Incubate->MTT Accumulation Drug Accumulation Assay Incubate->Accumulation Efflux Drug Efflux Assay Incubate->Efflux IC50 Calculate IC50 and Fold-Reversal MTT->IC50 Accumulation_Analysis Analyze Intracellular Drug Levels Accumulation->Accumulation_Analysis Efflux_Analysis Analyze Drug Efflux Rate Efflux->Efflux_Analysis

Caption: Experimental workflow for assessing the reversal of multidrug resistance.

MRP1_Inhibition_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemo_Out Chemotherapeutic Drug MRP1 MRP1 Transporter MRP1->Chemo_Out Chemo_In Chemotherapeutic Drug Chemo_In->MRP1 Efflux This compound This compound This compound->MRP1 Inhibition

Caption: this compound inhibits the efflux function of the MRP1 transporter.

References

Application Notes and Protocols: Determination of IC50 of GSK1904529A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK1904529A is a potent and selective, orally active, ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, including sarcomas, multiple myeloma, and various solid tumors.[2][3][4] this compound has demonstrated significant anti-tumor activity by inhibiting IGF-1R and IR autophosphorylation and downstream signaling, which leads to cell cycle arrest.[2][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in preclinical drug evaluation.

Mechanism of Action

This compound selectively inhibits IGF-1R and IR with IC50 values of 27 nM and 25 nM, respectively, in cell-free kinase assays.[2][5][6][7][8] The binding of ligands such as IGF-1 and IGF-2 to IGF-1R triggers a conformational change in the receptor, leading to autophosphorylation of its tyrosine kinase domain. This activation initiates downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation, survival, and motility.[2][3] this compound competitively binds to the ATP-binding site of the IGF-1R and IR kinase domains, preventing their phosphorylation and subsequent activation of downstream signaling molecules like IRS-1, AKT, and ERK.[1][5] This blockade of signal transduction ultimately results in the inhibition of tumor cell proliferation and induction of apoptosis.[3][9]

Data Presentation: IC50 Values of this compound in Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines, with IC50 values ranging from 35 nM to over 30 µM.[1] Notably, Ewing's sarcoma and multiple myeloma cell lines have shown the greatest sensitivity to the compound.[2][4]

Cell LineCancer TypeIC50 (nmol/L)Reference
TC-71Ewing's Sarcoma35[5]
SK-N-MCEwing's Sarcoma Family43[5]
SK-ES-1Ewing's Sarcoma61[5]
RD-ESEwing's Sarcoma62[5]
NCI-H929Multiple Myeloma<200[2]
MOLP-8Multiple Myeloma<200[2]
LP-1Multiple Myeloma<200[2]
KMS-12-BMMultiple Myeloma<200[2]
COLO 205Colon Carcinoma100-200[2]
HT-29Colon Carcinoma100-200[2]
MCF-7Breast Cancer100-200[2]
T47DBreast Cancer100-200[2]
NIH-3T3/LISNFibroblast (IGF-I dependent)60[2][5]
Saos-2OsteosarcomanM concentrations[10]
MG-63OsteosarcomanM concentrations[10]

Experimental Protocols

Two common and reliable methods for determining the IC50 of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium.[11]

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.[11]

    • Incubate the plate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate gently on a shaker for 10 minutes to ensure complete solubilization.[11]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism.[12]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Follow the same cell seeding protocol as for the MTT assay, using opaque-walled 96-well plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same compound treatment protocol as for the MTT assay.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • Lysis and Signal Generation:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][14]

  • Signal Stabilization and Measurement:

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

    • Record the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control.

    • Plot the data and determine the IC50 value as described for the MTT assay.[15]

Mandatory Visualizations

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1/IGF2 IGF-1 / IGF-2 IGF1R IGF-1R IGF1/IGF2->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Activates This compound This compound This compound->IGF1R Inhibits (ATP-competitive) PI3K PI3K IRS1->PI3K MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) IRS1->MAPK_pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_pathway->Proliferation IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Culture Cancer Cell Lines start->cell_culture harvest_count Harvest and Count Cells cell_culture->harvest_count seed_plate Seed Cells in 96-well Plate harvest_count->seed_plate prepare_dilutions Prepare Serial Dilutions of this compound seed_plate->prepare_dilutions add_compound Add Compound to Wells prepare_dilutions->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_reagent Add MTT or CellTiter-Glo Reagent incubate_72h->add_reagent incubate_assay Incubate (4h for MTT, 10min for CTG) add_reagent->incubate_assay measure_signal Measure Absorbance or Luminescence incubate_assay->measure_signal calculate_viability Calculate % Cell Viability measure_signal->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

References

Application Notes and Protocols for GSK1904529A Inhibition of IGF-1R and IR

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the biochemical and cellular activity of GSK1904529A, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). Detailed protocols for the determination of its inhibition constants (Ki) are provided for researchers in drug development and related scientific fields.

Introduction

This compound is a selective, orally active, and ATP-competitive small-molecule inhibitor of the IGF-1R and IR tyrosine kinases.[1][2] Dysregulation of the IGF-1R signaling pathway is a key factor in the development and progression of numerous cancers, making it a critical target for therapeutic intervention.[2] this compound has demonstrated antitumor activity by blocking receptor autophosphorylation and subsequent downstream signaling, which leads to cell cycle arrest.[2] A noteworthy characteristic of this compound is its time-dependent inhibition, which results in a slow establishment of the enzyme-inhibitor binding equilibrium. This necessitates specific considerations in the experimental design for the accurate determination of its inhibitory potency.

Data Presentation: Inhibition Constants

The inhibitory activity of this compound against IGF-1R and IR is summarized in the tables below. The apparent inhibition constants (Ki) were determined after extended incubation to account for the time-dependent nature of the inhibitor, while the half-maximal inhibitory concentrations (IC50) were determined using shorter incubation times.

Table 1: Apparent Inhibition Constants (Ki) for this compound

Target KinaseApparent Ki (nmol/L)
IGF-1R1.6 ± 0.1
IR1.3 ± 0.1

Table 2: Half-Maximal Inhibitory Concentrations (IC50) for this compound

Assay TypeTargetIC50 (nmol/L)
In Vitro Kinase AssayIGF-1R27 ± 10
IR25 ± 11
Cellular Autophosphorylation AssayIGF-1R22 ± 8
IR19 ± 8

Signaling Pathways

This compound exerts its biological effects by inhibiting the autophosphorylation of IGF-1R and IR, which are the initial steps in their signaling cascades. This blockade prevents the recruitment and phosphorylation of substrate proteins like Insulin Receptor Substrate (IRS), thereby inhibiting two major downstream pathways: the PI3K/AKT pathway, which is crucial for cell survival and proliferation, and the RAS/MAPK pathway, which is involved in cell growth and differentiation.[3][4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF-1R / IR IGF-1R / IR IRS IRS IGF-1R / IR->IRS Phosphorylates Ligand (IGF-1 / Insulin) Ligand (IGF-1 / Insulin) Ligand (IGF-1 / Insulin)->IGF-1R / IR Binds This compound This compound This compound->IGF-1R / IR Inhibits PI3K PI3K IRS->PI3K RAS RAS IRS->RAS AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival

IGF-1R/IR Signaling Pathway Inhibition by this compound

Experimental Protocols

Determination of Apparent Ki for this compound

This protocol is designed to determine the apparent inhibition constant (Ki) for a time-dependent inhibitor like this compound using an in vitro kinase assay with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout. Due to the slow binding kinetics, an extended pre-incubation of the enzyme with the inhibitor is crucial.

Materials:

  • Enzymes: Recombinant human IGF-1R (intracellular domain, e.g., amino acids 957-1367) and IR (intracellular domain, e.g., amino acids 979-1382), expressed as GST-tagged proteins.

  • Substrate: Biotinylated peptide substrate (e.g., Biotin-aminohexyl-AEEEEYMMMMMMKKKK-NH2).

  • Inhibitor: this compound, dissolved in DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA, and 1 mM CHAPS.

  • ATP Solution: 10 µM ATP in assay buffer.

  • Stop Solution: 33 mM EDTA in assay buffer.

  • Detection Reagents: Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Plates: 384-well, low-volume, black assay plates.

  • Plate Reader: TR-FRET capable plate reader.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Reagent Solutions B Dispense this compound (serial dilution) A->B C Add Kinase (IGF-1R or IR) B->C D Pre-incubate (6 hours) C->D E Initiate Reaction (add Substrate/ATP) D->E F Incubate (2 hours) E->F G Stop Reaction (add EDTA) F->G H Add Detection Reagents G->H I Incubate (1 hour) H->I J Read Plate (TR-FRET) I->J K Calculate Apparent Ki J->K

Workflow for Apparent Ki Determination of this compound

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

    • Prepare the kinase solution (IGF-1R or IR) in the assay buffer to the desired final concentration (e.g., 0.5 nM).

    • Prepare a solution containing the biotinylated peptide substrate (e.g., 500 nM) and ATP (10 µM) in the assay buffer.

    • Prepare the stop solution containing EDTA.

    • Prepare the detection reagent mix containing the Europium-conjugated antibody and SA-APC in a suitable detection buffer.

  • Assay Protocol:

    • Add 1 µL of the diluted this compound or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 4 µL of the kinase solution to each well.

    • Seal the plate and pre-incubate for 6 hours at room temperature to allow the inhibitor and enzyme to reach binding equilibrium.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

    • Seal the plate and incubate for 2 hours at room temperature.

    • Stop the reaction by adding 5 µL of the stop solution to each well.

    • Add 5 µL of the detection reagent mix to each well.

    • Seal the plate, protect it from light, and incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value under these equilibrium conditions.

    • Calculate the apparent Ki value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay and the Km of the kinase for ATP. For time-dependent inhibitors, this provides an apparent Ki that reflects the potency after prolonged incubation.

Note: The specific concentrations of enzyme, substrate, and ATP, as well as incubation times, may need to be optimized for the specific assay conditions and reagents used. It is recommended to first determine the Michaelis-Menten constant (Km) for ATP for each kinase under the assay conditions.

References

Troubleshooting & Optimization

GSK1904529A not dissolving properly in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK1904529A, with a specific focus on addressing challenges related to its dissolution in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

For in vitro experiments, the recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5]

Q2: What is the maximum achievable concentration of this compound in DMSO?

This compound is soluble in DMSO at various concentrations. Different suppliers report different maximum concentrations, with some stating solubility up to 50 mM, while others report concentrations as high as 170 mg/mL (~199.53 mM).[1][2] It is common to prepare a stock solution at 10 mM in DMSO.[1][5][6]

Q3: How should I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, this compound powder should be dissolved in fresh, high-quality DMSO.[1] For example, to create a 10 mM stock solution, the appropriate amount of the compound, based on its molecular weight (851.96 g/mol ), should be dissolved in the calculated volume of DMSO.[3]

Q4: How should I store the this compound stock solution in DMSO?

Stock solutions of this compound in DMSO should be stored at -20°C for long-term use (months) or at -80°C for up to a year.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[1]

Q5: What is the mechanism of action of this compound?

This compound is a selective and reversible ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[1][2][7][8][9][10] By inhibiting these receptors, it blocks their autophosphorylation and subsequent downstream signaling pathways, including the AKT, IRS-1, and ERK pathways.[1][2][7] This inhibition leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[1][5][7]

Troubleshooting Guide: this compound Dissolution in DMSO

This guide addresses common issues encountered when dissolving this compound in DMSO.

Problem: this compound is not dissolving properly or is precipitating out of solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Low Quality or Hydrated DMSO Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1]Protocol for Ensuring DMSO Quality: 1. Use a new, sealed bottle of anhydrous, high-purity DMSO.2. Once opened, store the DMSO bottle with the cap tightly sealed and consider using a desiccant to minimize moisture absorption.3. For sensitive experiments, use DMSO from a freshly opened bottle.
Insufficient Mixing or Low Temperature The compound may require energy input to fully dissolve.Protocol for Aiding Dissolution: 1. Gently warm the vial containing the this compound and DMSO mixture to 37°C for a short period (e.g., 10 minutes).[2][3]2. Place the vial in an ultrasonic bath for a few minutes to aid in dissolution.[2][3]3. Vortex the solution gently after warming or sonication to ensure homogeneity.
Concentration Exceeds Solubility Limit The desired concentration may be higher than the solubility limit under the current conditions.Protocol for Adjusting Concentration: 1. Review the desired stock concentration. While high concentrations are reported, starting with a more conservative concentration, such as 10 mM, is often successful.[1][5][6]2. If a higher concentration is necessary, attempt to dissolve a smaller amount of the compound first to confirm solubility before proceeding with the full amount.
Impure Compound Impurities in the this compound powder can affect its solubility.Protocol for Verifying Compound Purity: 1. Check the certificate of analysis (CoA) provided by the supplier for the purity of the compound.2. If purity is a concern, consider purchasing the compound from a different, reputable supplier.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in DMSO from various sources.

Solvent Reported Solubility Molar Concentration (approx.) Source
DMSO50 mM50 mM[2]
DMSO124 mg/mL145.54 mM[1]
DMSO170 mg/mL199.53 mM[1]
DMSO>42.6 mg/mL>50 mM[3]
DMF:PBS (pH 7.2)0.8 mg/mlNot applicable[11]

Note: The molecular weight of this compound is approximately 851.96 g/mol .[3][8][10]

Visualizations

Troubleshooting Workflow for this compound Dissolution

G start Start: this compound not dissolving in DMSO check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_new_dmso Use a new, sealed bottle of anhydrous DMSO check_dmso->use_new_dmso No apply_energy Have you tried warming or sonication? check_dmso->apply_energy Yes use_new_dmso->check_dmso success Dissolution Successful use_new_dmso->success warm_sonicate Warm to 37°C and/or use an ultrasonic bath apply_energy->warm_sonicate No check_concentration Is the concentration too high? apply_energy->check_concentration Yes warm_sonicate->apply_energy warm_sonicate->success lower_concentration Prepare a more dilute stock solution (e.g., 10 mM) check_concentration->lower_concentration Yes check_purity Is the compound purity verified? check_concentration->check_purity No lower_concentration->check_concentration lower_concentration->success verify_purity Check Certificate of Analysis or use a new batch check_purity->verify_purity No check_purity->success Yes verify_purity->check_purity fail Contact Technical Support verify_purity->fail G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS1 IRS-1 IGF1R->IRS1 IR Insulin Receptor (IR) IR->IRS1 This compound This compound This compound->IGF1R This compound->IR PI3K PI3K IRS1->PI3K Ras Ras IRS1->Ras AKT AKT PI3K->AKT CellCycle Cell Cycle Progression (G1 Arrest) AKT->CellCycle Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Inhibition) ERK->Proliferation

References

GSK1904529A precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK1904529A. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to ensure the successful use of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development of various tumors.[3] this compound blocks the autophosphorylation of these receptors and subsequently inhibits downstream signaling pathways, such as the AKT, IRS-1, and ERK pathways.[2] This inhibition leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[1][2][3]

Q2: What is the solubility of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO), with reported solubilities up to 50 mg/mL.[1] However, it is poorly soluble in aqueous solutions like water and ethanol. This low aqueous solubility is a common cause of precipitation when diluting DMSO stock solutions into cell culture media.

Q3: Why is my this compound precipitating in the cell culture medium?

A3: Precipitation of this compound in cell culture media is a common issue stemming from its low aqueous solubility. When a concentrated DMSO stock solution is diluted into the aqueous environment of the culture medium, the inhibitor can "crash out" of solution. Several factors can contribute to this, including:

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium.

  • Rapid Dilution: Adding the concentrated DMSO stock directly to a large volume of media can cause a rapid change in solvent polarity, leading to precipitation.

  • Low Temperature: Preparing or storing the final media at low temperatures can decrease the solubility of the compound.

  • High DMSO Concentration: While this compound is soluble in DMSO, high final concentrations of DMSO in the culture media can be toxic to cells. It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%.[4]

Q4: What are the consequences of this compound precipitation in my experiment?

A4: Precipitation of the inhibitor can significantly impact your experimental results by:

  • Reducing the Effective Concentration: The actual concentration of soluble, active inhibitor will be lower than intended, leading to inaccurate and unreliable data.

  • Causing Cellular Stress: The precipitate particles can induce cellular stress or toxicity, confounding the specific effects of the inhibitor.

  • Interfering with Assays: Precipitates can interfere with plate-based assays, microscopy, and flow cytometry.

Troubleshooting Guide: this compound Precipitation

If you are experiencing precipitation of this compound in your cell culture media, follow this step-by-step troubleshooting guide.

Step 1: Review Your Stock Solution Preparation

  • Ensure Complete Dissolution: When preparing your DMSO stock solution (e.g., 10 mM), ensure the compound is fully dissolved.[2] Gentle warming of the tube to 37°C and brief sonication can aid dissolution.[5]

  • Use High-Quality, Anhydrous DMSO: Water content in DMSO can affect the solubility and stability of the compound. Use fresh, high-quality, anhydrous DMSO.

  • Store Stock Solutions Properly: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Step 2: Optimize Your Dilution Method

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps. First, dilute the stock into a small volume of serum-free media or PBS.

  • Gradual Addition: Add the intermediate dilution to your final volume of complete media slowly while gently mixing.

Step 3: Adjust Experimental Conditions

  • Lower the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound.

  • Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor.

  • Maintain a Low Final DMSO Concentration: Calculate the final percentage of DMSO in your media and ensure it is below 0.5%, and ideally below 0.1%.[4] Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (IGF-1R) 27 nMCell-free assay[3]
IC50 (IR) 25 nMCell-free assay[3]
Ki (IGF-1R) 1.6 nMEnzyme-inhibitor binding[2]
Ki (IR) 1.3 nMEnzyme-inhibitor binding[2]
IC50 (Cell Proliferation) 35 nMTC-71 (Ewing's sarcoma)[2]
IC50 (Cell Proliferation) 60 nMNIH-3T3/LISN[2]
IC50 (Cell Proliferation) 43 nMSK-N-MC (Ewing's sarcoma)[2]
IC50 (Cell Proliferation) 81 nMNCI-H929 (Multiple myeloma)
IC50 (Cell Proliferation) 124 nMCOLO 205 (Colon cancer)
IC50 (Cell Proliferation) 137 nMMCF7 (Breast cancer)
Effective Concentration >0.01 µMInhibition of IGF-1R and IR phosphorylation[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 851.96 g/mol ).

    • Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and/or sonicate in a water bath for a few minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Treating Cells with this compound and Minimizing Precipitation

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Pre-warmed (37°C) serum-free medium or PBS

    • Sterile conical tubes

  • Procedure (Example for a final concentration of 1 µM):

    • Intermediate Dilution (100 µM):

      • In a sterile tube, add 98 µL of pre-warmed serum-free medium or PBS.

      • Add 2 µL of the 10 mM this compound stock solution to the serum-free medium.

      • Gently pipette up and down to mix. This creates a 100 µM intermediate solution.

    • Final Working Solution (1 µM):

      • In a sterile conical tube, add the desired final volume of pre-warmed complete cell culture medium (e.g., 9.9 mL for a final volume of 10 mL).

      • Add 100 µL of the 100 µM intermediate solution to the complete medium.

      • Gently invert the tube several times to ensure thorough mixing.

    • Cell Treatment:

      • Remove the existing medium from your cells.

      • Add the final working solution of this compound to your cells.

      • Remember to include a vehicle control (e.g., 0.01% DMSO in complete medium) in your experiment.

Visualizations

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IR_Ligand Insulin IR IR IR_Ligand->IR IRS1 IRS-1 IGF1R->IRS1 IR->IRS1 This compound This compound This compound->IGF1R This compound->IR Arrest G1 Cell Cycle Arrest This compound->Arrest PI3K PI3K IRS1->PI3K RAS RAS IRS1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R/IR signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment prep_stock Prepare 10 mM Stock in DMSO intermediate_dilution Prepare Intermediate Dilution in Serum-Free Medium prep_stock->intermediate_dilution final_dilution Prepare Final Working Solution in Complete Medium intermediate_dilution->final_dilution treat_cells Treat Cells with Working Solution final_dilution->treat_cells seed_cells Seed Cells and Allow to Adhere seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for using this compound.

Troubleshooting_Guide rect_node rect_node start Precipitation Observed? check_stock Is Stock Solution Fully Dissolved? start->check_stock check_dilution Using Intermediate Dilution Step? check_stock->check_dilution Yes solution1 Warm/Sonicate Stock Solution check_stock->solution1 No check_dmso Final DMSO < 0.5%? check_dilution->check_dmso Yes solution2 Implement Intermediate Dilution check_dilution->solution2 No check_temp Is Media Pre-warmed? check_dmso->check_temp Yes solution3 Adjust Dilutions to Lower DMSO check_dmso->solution3 No solution4 Pre-warm Media to 37°C check_temp->solution4 No end_node Problem Resolved check_temp->end_node Yes solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting guide for this compound precipitation.

References

optimizing GSK1904529A incubation time for western blot

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK1904529A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a specific focus on Western blot applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective and reversible ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1] By binding to the kinase domain of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and RAS/MAPK pathways.[1][2] This inhibition ultimately leads to cell cycle arrest and reduced cell proliferation in tumors where these pathways are dysregulated.[2][3]

Q2: What are the primary downstream targets affected by this compound that can be monitored by Western blot?

The primary downstream signaling molecules affected by this compound inhibition of IGF-1R/IR include:

  • Phospho-IGF-1R/IR: Direct measure of target engagement.

  • Phospho-AKT (p-AKT): A key node in the PI3K signaling pathway.

  • Phospho-ERK1/2 (p-ERK1/2): A key node in the RAS/MAPK signaling pathway.

  • Phospho-IRS-1: An immediate downstream substrate of the IGF-1R/IR.

Monitoring the phosphorylation status of these proteins by Western blot is a reliable method to assess the efficacy of this compound treatment.

Q3: What is a recommended starting point for this compound concentration and incubation time in a Western blot experiment?

Based on published studies, a common starting point for treating cells with this compound is a 2-hour incubation period to observe the inhibition of direct receptor phosphorylation (p-IGF-1R/IR).[1] To assess the impact on downstream signaling intermediates like p-AKT and p-ERK, a longer incubation time of around 4 hours is often used. For cellular proliferation assays, a much longer incubation of 72 hours has been reported. The optimal concentration will be cell-line dependent, but many studies show efficacy in the nanomolar range.

Troubleshooting Guides

Optimizing Incubation Time of this compound

Problem: I am not seeing a significant decrease in the phosphorylation of my target protein after treating with this compound.

Possible Cause & Solution

Possible CauseSuggested Solution
Incubation time is too short. The kinetics of inhibition can vary between cell lines and target proteins. Perform a time-course experiment to determine the optimal incubation time. Start with a range of time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 24 hours) to identify when the maximal inhibitory effect is achieved.
Inhibitor concentration is too low. The sensitivity of different cell lines to this compound can vary. Perform a dose-response experiment with a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) to determine the IC50 for your specific cell line and target.
Basal phosphorylation level is too low. If the baseline phosphorylation of your target is low, it will be difficult to detect a decrease. Consider stimulating the pathway with a ligand (e.g., IGF-1 or insulin) after a period of serum starvation to increase the basal phosphorylation level before adding the inhibitor.
Cell confluence and health. Ensure that your cells are healthy and at an optimal confluence (typically 70-80%). Overly confluent or stressed cells may exhibit altered signaling responses.
Inhibitor stability. Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
General Western Blot Troubleshooting with Inhibitor Studies

Problem: I am observing inconsistent results or high background in my Western blots.

Possible Cause & Solution

Possible CauseSuggested Solution
High Background - Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.[4][5] - Blocking: Ensure adequate blocking by incubating the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). - Washing: Increase the number and duration of wash steps with TBST to remove non-specifically bound antibodies.[6]
Weak or No Signal - Protein Loading: Ensure you are loading a sufficient amount of protein (typically 20-30 µg of total cell lysate).[4] - Antibody Incubation: Increase the primary antibody incubation time (e.g., overnight at 4°C) to allow for sufficient binding.[7] - Antibody Activity: Verify the activity of your primary and secondary antibodies. They may have lost efficacy due to improper storage or age.[4] - Transfer Efficiency: Check the protein transfer from the gel to the membrane using a reversible stain like Ponceau S.
Non-specific Bands - Antibody Specificity: Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data. - Lysate Preparation: Prepare fresh cell lysates and always include protease and phosphatase inhibitors to prevent protein degradation.[5] - Antibody Dilution: A high concentration of the primary antibody can lead to non-specific binding. Try further diluting the antibody.

Experimental Protocols

Protocol 1: Optimizing this compound Incubation Time (Time-Course Experiment)

This protocol outlines a time-course experiment to determine the optimal incubation time for this compound to inhibit the phosphorylation of a target protein (e.g., AKT).

  • Cell Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Serum Starvation: To reduce basal phosphorylation levels, replace the growth medium with a serum-free medium and incubate for 12-16 hours.[8]

  • Inhibitor Treatment: Treat the serum-starved cells with a predetermined concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h). Include a vehicle control (DMSO) for the longest time point.

  • Ligand Stimulation (Optional but Recommended): 15-30 minutes before the end of each inhibitor incubation period, stimulate the cells with an appropriate ligand (e.g., 100 ng/mL IGF-1) to induce phosphorylation of the target pathway.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9] Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5-10 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies against p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control. Plot the normalized p-AKT levels against the incubation time to determine the optimal duration for this compound treatment.

Visualizations

Signaling Pathway Diagrams

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K RAS RAS IRS1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->IGF1R Inhibits

Caption: IGF-1R signaling pathway and the point of inhibition by this compound.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A 1. Seed Cells B 2. Serum Starve (12-16h) A->B C 3. Treat with this compound (Time Course) B->C D 4. Ligand Stimulation (e.g., IGF-1) C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Protein Transfer G->H I 9. Blocking H->I J 10. Primary Antibody Incubation (p-Target, Total Target, Loading Control) I->J K 11. Secondary Antibody Incubation J->K L 12. Detection K->L M 13. Image Acquisition L->M N 14. Band Densitometry M->N O 15. Normalization & Plotting N->O

Caption: Experimental workflow for optimizing this compound incubation time.

References

inconsistent results with GSK1904529A in proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals experiencing inconsistent results with the dual IGF-1R/ALK inhibitor, GSK1904529A, in cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and ATP-competitive inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and the closely related Insulin Receptor (IR).[1][2] It also inhibits Anaplastic Lymphoma Kinase (ALK). By binding to the kinase domain of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[3][4][5] This inhibition leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[3][4]

Q2: Why am I seeing significant variability in IC50 values for this compound between experiments?

Inconsistent IC50 values are a common issue in cell-based assays and can arise from several sources:

  • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are experiencing stress can respond differently to treatment.[6] It is critical to use cells that are in the logarithmic growth phase.[6]

  • Seeding Density: Variations in the initial number of cells seeded per well can dramatically affect the final readout and calculated IC50 value.

  • Reagent Preparation and Storage: this compound is typically dissolved in DMSO for a stock solution.[3] Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. Always prepare fresh dilutions from a stable stock for each experiment.

  • Assay Duration: The length of time cells are exposed to the compound can influence the IC50 value. Results can differ significantly between 24, 48, and 72-hour endpoints.[7][8]

  • Serum Concentration: Components in fetal bovine serum (FBS) can interact with the compound or activate parallel survival pathways, affecting the apparent potency of the inhibitor.

Q3: My results show a weaker-than-expected effect on proliferation. What could be the cause?

A weaker-than-expected effect could be due to:

  • Compound Inactivity: Verify the integrity and concentration of your this compound stock.

  • Cell Line Resistance: The chosen cell line may not be dependent on the IGF-1R/ALK signaling pathways for proliferation, or it may have compensatory signaling mechanisms.[9] For example, some ALK-positive lung cancer cells can develop resistance through the activation of IGF-1R signaling.[9][10]

  • High Seeding Density: If too many cells are seeded, the effect of the inhibitor may be masked by the sheer number of cells.

  • Assay Interference: The detection reagent used in your proliferation assay (e.g., MTS, WST-1, AlamarBlue) could be interacting with the compound or be affected by the cell culture medium.

Q4: Can the choice of proliferation assay method affect my results with this compound?

Yes. Different proliferation assays measure different cellular parameters.

  • Metabolic Assays (e.g., MTT, MTS, WST-1): These measure metabolic activity, which is often used as a proxy for cell viability. Results can be confounded by changes in cell metabolism that are independent of proliferation.

  • Luminescent Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a good indicator of metabolically active, viable cells.[3]

  • Direct Cell Counting: Methods like using a hemocytometer or automated cell counter provide a direct measure of cell number but can be more labor-intensive.

  • DNA Synthesis Assays (e.g., BrdU): These directly measure the incorporation of a nucleotide analog during DNA replication, providing a specific measure of proliferation.

It is crucial to choose an assay that is appropriate for your experimental question and to be aware of its limitations.

Data Presentation: this compound IC50 Values

The inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and assay conditions. The tables below summarize reported IC50 values for different cancer cell lines.

Table 1: In Vitro Kinase and Cellular Phosphorylation IC50 Values

TargetAssay TypeIC50 (nM)
IGF-1RCell-free Kinase Assay27
IRCell-free Kinase Assay25
IGF-1R PhosphorylationCellular Assay (NIH-3T3/LISN)22
IR PhosphorylationCellular Assay (NIH-3T3-hIR)19

Data compiled from multiple sources.[1][4]

Table 2: Anti-proliferative Activity (IC50) in Various Cancer Cell Lines (72h treatment)

Cell LineCancer TypeIC50 (nM)
TC-71Ewing's Sarcoma35
SK-N-MCEwing's Sarcoma43
NCI-H929Multiple Myeloma35-60
MOLP-8Multiple Myeloma< 60
NIH-3T3/LISNFibroblast (IGF-1R Overexpression)60
COLO 205Colorectal Adenocarcinoma< 75
MCF-7Breast Adenocarcinoma< 100

Data compiled from multiple sources.[3][4]

Experimental Protocols

Protocol: Colorimetric Cell Proliferation Assay (MTS-based)

This protocol provides a general framework for assessing the effect of this compound on cell proliferation using a tetrazolium-based (MTS) assay.

Materials:

  • This compound powder and anhydrous DMSO

  • Target cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile 96-well, flat-bottom, tissue culture-treated plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Prepare enough volume for all replicates.

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase (typically 70-80% confluency).[6]

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Dilute the cell suspension in complete growth medium to the optimized seeding density (e.g., 2,000-10,000 cells/well, determined empirically for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • To avoid "edge effects," consider leaving the perimeter wells empty or filling them with 100 µL of sterile PBS.[11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Drug Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of medium containing the various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 72 hours).[3]

  • MTS Assay and Data Acquisition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" (blank) wells from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Visualized Guides and Workflows

Signaling Pathway of this compound Inhibition

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling IGF1R IGF-1R / IR PI3K PI3K-AKT Pathway IGF1R->PI3K RAS RAS-MAPK Pathway IGF1R->RAS ALK ALK ALK->PI3K ALK->RAS GSK This compound GSK->IGF1R Inhibits GSK->ALK Inhibits Proliferation Cell Cycle Progression & Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Mechanism of this compound action on cell proliferation.

Experimental Workflow for Proliferation Assay

G A Prepare this compound Serial Dilutions D Treat Cells with This compound A->D B Seed Cells in 96-Well Plate C Incubate (24h) for cell attachment B->C C->D E Incubate (e.g., 72h) for treatment period D->E F Add Proliferation Reagent (e.g., MTS) E->F G Incubate (1-4h) for color development F->G H Read Absorbance (Plate Reader) G->H I Data Analysis: Calculate IC50 H->I

Caption: Standard workflow for a cell proliferation assay.

Troubleshooting Guide for Inconsistent Results

G Start Inconsistent Results (High Variability / Low Potency) Reagent_Check Check Reagents Start->Reagent_Check Cell_Check Check Cells Start->Cell_Check Protocol_Check Check Protocol Start->Protocol_Check Compound This compound stock: - Fresh dilutions? - Stored correctly? Reagent_Check->Compound Assay_Reagent Assay Reagent: - Expired? - Prepared correctly? Reagent_Check->Assay_Reagent Solution Re-run Assay with Optimized Parameters Compound->Solution Assay_Reagent->Solution Health Cell Health: - Low passage? - Log phase growth? - Contamination? Cell_Check->Health Density Seeding Density: - Consistent? - Optimized? Cell_Check->Density Health->Solution Density->Solution Incubation Incubation Times: - Consistent? - Optimal duration? Protocol_Check->Incubation Edge_Effect Edge Effects: - Using perimeter wells? Protocol_Check->Edge_Effect Pipetting Pipetting: - Calibrated? - Consistent technique? Protocol_Check->Pipetting Incubation->Solution Edge_Effect->Solution Pipetting->Solution

Caption: A logical workflow for troubleshooting assay inconsistencies.

References

GSK1904529A off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using GSK1904529A, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). Special attention is given to potential off-target effects observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes at high concentrations of this compound. Could these be due to off-target effects?

A1: Yes, it is possible that the unexpected phenotypes you are observing are a result of off-target activities of this compound when used at high concentrations. While this compound is a highly selective inhibitor of IGF-1R and IR, kinase profiling studies have shown that at a concentration of 0.3 µM, it can inhibit other kinases by more than 50%. Specifically, the kinases PTK5 (also known as BMX), FER, and FLT4 (also known as VEGFR3) have been identified as potential off-targets at this concentration. Inhibition of these kinases could lead to downstream signaling effects that are independent of the IGF-1R/IR pathway, potentially explaining the unexpected phenotypes. We recommend performing a dose-response experiment to determine if the phenotype is concentration-dependent and correlates with the inhibition of off-target kinases.

Q2: What are the primary targets of this compound and at what concentrations is it most effective?

A2: The primary targets of this compound are the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). It is a potent, ATP-competitive inhibitor of both receptors with IC50 values of 27 nM and 25 nM, respectively, in cell-free assays.[1][2][3][4] In cell-based assays, this compound effectively inhibits the phosphorylation of IGF-1R and IR at concentrations greater than 0.01 µM.[1][3][5]

Q3: We are seeing inconsistent results in our kinase inhibition assays. What are some critical parameters to consider for ensuring reproducibility?

A3: Consistency in kinase inhibition assays with this compound can be influenced by several factors. Due to its time-dependent inhibition and slow off-rate, it is crucial to establish equilibrium between the enzyme and the inhibitor. Pre-incubation of the enzyme with this compound before initiating the kinase reaction is recommended. The duration of this pre-incubation and the subsequent kinase reaction should be kept consistent across experiments. Additionally, the concentration of ATP can affect the apparent IC50 value, as this compound is an ATP-competitive inhibitor. Ensure that the ATP concentration is standardized, ideally at or near the Km for the specific kinase being assayed. For detailed procedural guidance, please refer to the experimental protocols provided below.

Q4: How can we confirm that this compound is engaging its intended target (IGF-1R) in our cellular experiments?

A4: To confirm target engagement in a cellular context, you can perform a Western blot analysis to assess the phosphorylation status of IGF-1R and its downstream signaling proteins. After treating your cells with this compound, you can stimulate the IGF-1R pathway with its ligand, IGF-1. A decrease in the phosphorylation of IGF-1R itself, as well as downstream effectors like AKT and ERK, would indicate successful target engagement by the inhibitor. A detailed protocol for a cell-based phosphorylation assay is provided in this guide.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary targets and identified off-targets at higher concentrations.

Target KinaseIC50 (nM)Fold Selectivity vs. IGF-1RNotes
On-Target
IGF-1R271xPrimary Target
IR25~1xPrimary Target, closely related to IGF-1R
Off-Target (>0.3 µM)
PTK5 (BMX)>50% inhibition at 300 nM-Off-target at higher concentrations
FER>50% inhibition at 300 nM-Off-target at higher concentrations
FLT4 (VEGFR3)>50% inhibition at 300 nM-Off-target at higher concentrations

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of this compound against a target kinase.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant kinase (e.g., IGF-1R)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • Low-volume 384-well assay plates (black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Preparation: In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for control wells).

  • Enzyme Addition: Add 2.5 µL of the kinase solution (pre-diluted in kinase reaction buffer) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing the substrate peptide and ATP (at a concentration close to the Km for the kinase) in kinase reaction buffer to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of the stop solution containing the terbium-labeled antibody to each well to stop the reaction and initiate the detection process.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based IGF-1R Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on IGF-1-induced phosphorylation of IGF-1R in a cellular context.

Materials:

  • Cell line expressing IGF-1R (e.g., MCF-7)

  • Cell culture medium and serum

  • This compound stock solution

  • Recombinant human IGF-1

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 15 minutes at 37°C.

  • Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated to total protein will indicate the level of inhibition by this compound.

Visualizations

Intended Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K RAS RAS IGF-1R->RAS IR IR IR->PI3K IR->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell_Growth ERK->Cell_Growth Proliferation Proliferation ERK->Proliferation This compound This compound This compound->IGF-1R Inhibits This compound->IR Inhibits

Caption: Intended signaling pathway of this compound, targeting IGF-1R and IR.

Potential Off-Target Signaling Pathways of this compound at High Concentrations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT4 FLT4 PI3K_AKT PI3K/AKT Pathway FLT4->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FLT4->MAPK_ERK PTK5 PTK5 STAT3 STAT3 PTK5->STAT3 FER FER NF-kB NF-kB FER->NF-kB Cell_Adhesion Cell_Adhesion FER->Cell_Adhesion Lymphangiogenesis Lymphangiogenesis PI3K_AKT->Lymphangiogenesis Cell_Migration Cell_Migration MAPK_ERK->Cell_Migration GSK1904529A_High This compound (High Concentration) GSK1904529A_High->FLT4 Inhibits GSK1904529A_High->PTK5 Inhibits GSK1904529A_High->FER Inhibits

Caption: Potential off-target signaling pathways of this compound at high concentrations.

Experimental Workflow for Identifying Off-Target Effects

G cluster_workflow Workflow for Off-Target Identification Start Start: Unexpected Phenotype Dose_Response Dose-Response Experiment Start->Dose_Response Kinome_Scan Broad Kinase Screening (e.g., KinomeScan) Dose_Response->Kinome_Scan If phenotype is dose-dependent Identify_Hits Identify Potential Off-Targets Kinome_Scan->Identify_Hits Validate_Hits Validate Hits with IC50 Determination Identify_Hits->Validate_Hits Cellular_Assays Cell-Based Assays on Off-Target Pathways Validate_Hits->Cellular_Assays End End: Confirm Off-Target Effect Cellular_Assays->End

Caption: Experimental workflow for identifying and validating off-target effects.

References

Navigating the Challenges of GSK1904529A in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

GSK1904529A , a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR), presents significant challenges in experimental settings due to its limited stability and solubility in aqueous solutions.[1][2] This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound is a lipophilic molecule with high molecular weight, leading to poor water solubility.[3] Like many kinase inhibitors designed to bind to the hydrophobic ATP-binding pocket of their target kinases, it is inherently resistant to dissolving in aqueous environments.[4] Vendor information confirms that this compound is insoluble in water and ethanol.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][5] It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.[1][2] For in vitro studies, a stock solution is typically prepared at a concentration of 10 mmol/L in DMSO.[2][5]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[4] To mitigate this, ensure the final concentration of DMSO in your working solution is kept as low as possible, typically below 1%.[4] A gradual addition of the DMSO stock to the aqueous buffer while vortexing can also help. For highly sensitive assays, consider the use of surfactants or cyclodextrins.

Q4: How should I store this compound to ensure its stability?

A4: this compound powder should be stored in a dry, dark place. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[6] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent results in cell-based assays Degradation or precipitation of this compound in the culture medium over the course of the experiment.1. Prepare fresh dilutions of this compound in your assay medium for each experiment. 2. Minimize the incubation time if possible. 3. Visually inspect the wells for any signs of precipitation before and after the experiment. 4. Consider using a formulation with a stabilizing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD) for longer-term experiments.
Low or no activity in an in vitro kinase assay Poor solubility of the compound in the aqueous kinase assay buffer leading to a lower effective concentration.1. Ensure the final DMSO concentration in the assay is at a level that does not inhibit the kinase but helps maintain solubility. 2. Test the effect of adding a low percentage of a non-ionic surfactant like Tween-20 to the assay buffer. 3. Prepare the final dilution of the inhibitor in the assay buffer immediately before adding it to the reaction.
Difficulty in preparing a formulation for in vivo studies The compound's insolubility in common aqueous vehicles.1. For oral administration, a common formulation is 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) at pH 3.5.[5] 2. Alternative formulations for oral or parenteral administration can be prepared using a combination of DMSO, PEG300, Tween-80, and saline or corn oil.[1][2] Always ensure the solution is clear before administration.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilitySource
DMSO50 mg/mL (58.69 mM) with ultrasonic[1]
DMSO124 mg/mL (145.54 mM)[2]
DMSO170 mg/mL (199.53 mM)[2]
WaterInsoluble[2]
EthanolInsoluble[2]

Table 2: In Vitro and In Vivo Potency of this compound

Assay TypeTargetIC₅₀Source
Cell-free Kinase AssayIGF-1R27 nM[1]
Cell-free Kinase AssayIR25 nM[1]
Cell-based Phosphorylation AssayIGF-1R22 nM[1]
Cell-based Phosphorylation AssayIR19 nM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Use a fresh, unopened vial of anhydrous DMSO.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Oral Formulation for In Vivo Studies

  • Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water.

  • Adjust the pH of the SBE-β-CD solution to 3.5 using sterile hydrochloric acid.

  • Add the this compound powder to the SBE-β-CD solution to achieve the desired final concentration.

  • Vortex and sonicate the mixture until the compound is fully dissolved and the solution is clear.

  • This formulation should be prepared fresh before administration.

Visualizations

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates This compound This compound This compound->IGF1R Inhibits PI3K PI3K IRS1->PI3K ERK ERK IRS1->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: this compound inhibits IGF-1R signaling pathway.

Troubleshooting_Workflow Start Start: Experimental Setup with this compound Issue Issue Encountered? (e.g., precipitation, low activity) Start->Issue CheckSolubility Verify Stock Solution (Fresh DMSO, full dissolution) Issue->CheckSolubility Yes Success Experiment Successful Issue->Success No CheckDilution Optimize Dilution Protocol (Final DMSO % < 1%, gradual addition) CheckSolubility->CheckDilution ConsiderFormulation Consider Alternative Formulation (e.g., with cyclodextrin or surfactant) CheckDilution->ConsiderFormulation Reassess Re-evaluate Experimental Parameters ConsiderFormulation->Reassess Reassess->Start

Caption: Workflow for troubleshooting this compound stability issues.

References

Technical Support Center: Acquired Resistance to GSK1904529A in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to GSK1904529A, a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR).

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to IGF-1R inhibitors like this compound can arise through several mechanisms. While direct studies on this compound are limited, research on other IGF-1R inhibitors suggests the following possibilities:

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of IGF-1R/IR. Commonly implicated pathways include:

    • MAPK/ERK Pathway: Upregulation of this pathway can promote cell proliferation and survival independently of IGF-1R signaling.[1][2][3][4][5]

    • PI3K/Akt/mTOR Pathway: Activation of downstream components of the PI3K/Akt pathway, such as S6K, can occur even when Akt phosphorylation is inhibited.[6]

    • Other Receptor Tyrosine Kinases (RTKs): Overexpression or activation of other RTKs, such as Tyro3, can provide alternative growth signals.[6]

  • Target Alterations: Although less common for small molecule inhibitors compared to antibodies, mutations in the target proteins (IGF-1R or IR) could potentially alter drug binding and efficacy.

  • Drug Efflux: Increased expression of drug efflux pumps, such as MRP1, can reduce the intracellular concentration of this compound, thereby diminishing its effect.[7]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: To confirm acquired resistance, you should perform a cell viability assay (e.g., MTT or CCK-8) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line.[8][9] A significant increase in the IC50 value indicates the development of resistance.

Q3: I have confirmed resistance. What are the next steps to investigate the underlying mechanism?

A3: Once resistance is confirmed, you can investigate the potential mechanisms using the following approaches:

  • Western Blot Analysis: Profile the activation status (i.e., phosphorylation) of key proteins in bypass signaling pathways, such as ERK, Akt, S6K, and other RTKs. Compare the protein expression and phosphorylation levels between the parental and resistant cell lines, both with and without this compound treatment.

  • Receptor Tyrosine Kinase (RTK) Arrays: To perform a broader screen for activated bypass pathways, an RTK array can identify which of many RTKs are phosphorylated in the resistant cells.[6]

  • Gene Expression Analysis: Analyze the mRNA levels of genes involved in drug transport (e.g., ABC transporters like MRP1) to check for upregulation in resistant cells.[7]

  • Sequencing: Sequence the kinase domains of IGF-1R and IR in the resistant cells to identify any potential mutations that could affect drug binding.

Q4: Are there any known combination therapies that can overcome acquired resistance to this compound?

A4: While specific combination therapies for this compound resistance are not yet established, based on the likely resistance mechanisms, the following strategies could be explored:

  • Co-inhibition of Bypass Pathways: If you identify activation of a specific bypass pathway, combining this compound with an inhibitor of that pathway (e.g., a MEK inhibitor for the MAPK pathway or an mTOR inhibitor for the PI3K/Akt/mTOR pathway) may restore sensitivity.[1][10]

  • Dual EGFR and IGF-1R Inhibition: In some contexts, cross-talk between IGF-1R and the epidermal growth factor receptor (EGFR) can confer resistance.[11][12]

Troubleshooting Guides

Troubleshooting Western Blot Analysis of Signaling Pathways
Problem Possible Cause(s) Suggested Solution(s)
Weak or No Signal Insufficient protein loading.Increase the amount of protein loaded per well (20-40 µg is a good starting point).[13]
Low primary antibody concentration.Increase the concentration of the primary antibody or incubate overnight at 4°C.
Inactive secondary antibody or substrate.Use fresh secondary antibody and substrate. Ensure the substrate is not expired.[14]
Suboptimal transfer conditions.For high molecular weight proteins, decrease methanol percentage in the transfer buffer and increase transfer time. For low molecular weight proteins, use a 0.2 µm pore size membrane and reduce transfer time.[13]
High Background Insufficient blocking.Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).[15]
Primary or secondary antibody concentration is too high.Decrease the antibody concentration.
Insufficient washing.Increase the number and duration of washes after antibody incubations. Use a buffer containing a mild detergent like Tween-20.[13]
Non-specific Bands Primary antibody is not specific enough.Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.
Too much protein loaded.Reduce the amount of protein loaded per well.[13]
Troubleshooting Generation of Resistant Cell Lines
Problem Possible Cause(s) Suggested Solution(s)
All cells die after drug treatment. Initial drug concentration is too high.Start with a lower concentration of this compound, typically the IC10-IC20 of the parental cell line.[16]
Drug exposure time is too long.For initial selections, a pulse treatment (e.g., 24-48 hours) followed by a recovery period in drug-free medium may be more effective than continuous exposure.[8]
Cells are not developing resistance. Drug concentration is too low.Gradually increase the drug concentration in a stepwise manner once the cells have adapted to the current concentration.[9]
Insufficient selection pressure.Ensure that the drug is present at a concentration that inhibits the growth of the majority of the cell population.
Resistant phenotype is not stable. Insufficient time for selection.Continue to culture the resistant cells in the presence of this compound for an extended period (several months) to ensure the resistance is a stable trait.
Clonal selection has not occurred.After establishing a resistant population, perform single-cell cloning to isolate and expand highly resistant clones.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Acquired Resistant Cancer Cell Lines (Hypothetical Data)

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MCF-7 (Breast Cancer)5075015
HT-29 (Colon Cancer)80120015
A549 (Lung Cancer)120240020

Table 2: Protein Phosphorylation Changes in this compound-Resistant Cells (Hypothetical Data)

ProteinParental (Fold Change vs. Untreated)Resistant (Fold Change vs. Untreated)
p-IGF-1R (Tyr1135/1136)0.20.8
p-IR (Tyr1150/1151)0.30.9
p-Akt (Ser473)0.41.0
p-ERK1/2 (Thr202/Tyr204)0.52.5
p-S6K (Thr389)0.63.0

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a stepwise method for generating cancer cell lines with acquired resistance to this compound.[8][9][16]

  • Determine the initial IC50 of the parental cell line:

    • Seed the parental cells in a 96-well plate.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT, see Protocol 2) to determine the IC50 value.

  • Initial drug exposure:

    • Culture the parental cells in a flask with a starting concentration of this compound equal to the IC10-IC20 of the parental line.

    • Maintain the culture until the cells reach 70-80% confluency. This may take longer than usual as many cells will die.

  • Dose escalation:

    • Once the cells are growing steadily, subculture them and increase the this compound concentration by 1.5 to 2-fold.

    • Repeat this process of gradual dose escalation over several months. If significant cell death occurs, maintain the cells at the current concentration for a longer period before the next increase.

  • Confirmation of resistance:

    • After several months of continuous culture in the presence of this compound, determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 confirms resistance.

  • Clonal selection (optional but recommended):

    • Perform limiting dilution or single-cell sorting to isolate and expand individual resistant clones.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK Pathways

This protocol is for analyzing the activation status of key signaling proteins.

  • Sample Preparation:

    • Culture parental and resistant cells to 70-80% confluency.

    • Treat the cells with this compound at the desired concentration and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of IGF-1R, IR, Akt, ERK, and S6K overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Acquired_Resistance_Workflow Parental Parental Cell Line IC50_Initial Determine Initial IC50 (MTT Assay) Parental->IC50_Initial Drug_Exposure Stepwise Increase in This compound Concentration IC50_Initial->Drug_Exposure Resistant_Population Resistant Cell Population Drug_Exposure->Resistant_Population IC50_Resistant Confirm Resistance (IC50 Comparison) Resistant_Population->IC50_Resistant Mechanism_Investigation Investigate Resistance Mechanism IC50_Resistant->Mechanism_Investigation

Caption: Experimental workflow for generating and confirming acquired resistance.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF-1R_IR IGF-1R / IR PI3K PI3K IGF-1R_IR->PI3K Ras Ras IGF-1R_IR->Ras Other_RTK Other RTKs (e.g., Tyro3) Other_RTK->Ras Bypass Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->IGF-1R_IR Inhibition

Caption: Potential bypass signaling pathways in this compound resistance.

Troubleshooting_Logic Start Reduced Sensitivity to This compound Observed Confirm_Resistance Perform IC50 Assay: Parental vs. Suspected Resistant Start->Confirm_Resistance Is_Resistant Is IC50 Significantly Increased? Confirm_Resistance->Is_Resistant Investigate_Mechanism Investigate Mechanism: Western Blot, RTK Array, etc. Is_Resistant->Investigate_Mechanism Yes No_Resistance Re-evaluate Experimental Conditions (e.g., drug stability, cell line integrity) Is_Resistant->No_Resistance No Analyze_Pathways Analyze Bypass Signaling (MAPK, PI3K/Akt) Investigate_Mechanism->Analyze_Pathways Check_Transporters Analyze Drug Efflux Pump Expression Investigate_Mechanism->Check_Transporters Sequence_Targets Sequence IGF-1R/IR Kinase Domains Investigate_Mechanism->Sequence_Targets

Caption: Logical workflow for troubleshooting acquired resistance.

References

Validation & Comparative

A Head-to-Head In Vitro Comparison: GSK1904529A Versus Linsitinib (OSI-906) in Targeting IGF-1R and IR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) remain critical targets for drug development. This guide provides an in-depth in vitro comparison of two prominent small molecule inhibitors: GSK1904529A and linsitinib (OSI-906). This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data and detailed protocols.

Introduction to the Inhibitors

This compound is a potent and selective, orally active, ATP-competitive inhibitor of both IGF-1R and IR.[1][2] Linsitinib (OSI-906) is also an orally bioavailable dual inhibitor of IGF-1R and IR, demonstrating selectivity for these receptors.[3][4] Both compounds have been investigated for their potential in treating a variety of cancers. This guide will delve into their comparative in vitro performance.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound and linsitinib, focusing on their inhibitory potency against IGF-1R and IR, as well as their effects on cancer cell proliferation.

Table 1: Biochemical Potency Against IGF-1R and IR

CompoundTargetIC50 (nM)Ki (nM)Assay Type
This compound IGF-1R27[1][2][5]1.6[5]Cell-free kinase assay[5]
IR25[1][2][5]1.3[5]Cell-free kinase assay[5]
Linsitinib (OSI-906) IGF-1R35[3][4]N/ACell-free kinase assay[3]
IR75[3][4]N/ACell-free kinase assay[3]

Table 2: Cellular Activity - Inhibition of Receptor Phosphorylation

CompoundCell LineTargetIC50 (nM)
This compound NIH-3T3/LISN (IGF-1R overexpressing)IGF-1R Phosphorylation22[1]
NIH-3T3-hIR (IR overexpressing)IR Phosphorylation19[1]
Linsitinib (OSI-906) Various Tumor Cell LinesIGF-1R Autophosphorylation28 - 130[3][4]

Table 3: Cellular Activity - Anti-proliferative Effects

CompoundCell Line(s)EC50/IC50 (nM)
This compound Ewing's Sarcoma (TC-71, SK-N-MC, SK-ES, RD-ES)35 - 62[5]
Multiple Myeloma and othersPotent Inhibition[5]
Linsitinib (OSI-906) Non-small-cell lung cancer and colorectal cancer21 - 810[3]

Experimental Protocols

Biochemical Kinase Assays

This compound Kinase Assay Protocol: [5]

  • Enzyme Source: Baculovirus-expressed glutathione S-transferase (GST)-tagged intracellular domains of human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382).

  • Enzyme Activation: Enzymes (2.7 µM final concentration) were pre-incubated in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL bovine serum albumin (BSA), and 2 mM ATP.

  • Kinase Reaction: The reaction mixture (10 µL) contained 50 mM HEPES (pH 7.5), 3 mM DTT, 0.1 mg/mL BSA, 1 mM CHAPS, 10 mM MgCl₂, 10 µM ATP, 500 nM biotinylated substrate peptide (biotin-aminohexyl-AEEEEYMMMMAKKKK-NH₂), and 0.5 nM of the activated enzyme. This compound, diluted in DMSO, was added to the assay plates.

  • Incubation and Termination: The reaction was carried out for 1 hour at room temperature and then stopped by the addition of 33 µM EDTA.

  • Detection: The amount of phosphorylated substrate was quantified to determine the IC50 values.

Linsitinib (OSI-906) Kinase Assay Protocol: [3][6]

  • Assay Format: In-house ELISA-based assays were used for IGF-1R and IR. Radiometric assays were also performed by external services (e.g., Upstate Inc.).

  • ELISA-based Assay:

    • Substrate: Poly(Glu:Tyr) was coated on 96-well plates.

    • Enzyme Source: Purified recombinant kinase catalytic domains of human IGF-1R.

    • Detection: Phosphorylation was detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. The signal was quantified by measuring the absorbance at 405/490 nm using ABTS as the substrate.

  • Radiometric Assay:

    • ATP Concentration: 100 µM.

    • Detection: Measurement of radiolabeled phosphate incorporation into a substrate.

Cellular Assays

Cellular Phosphorylation Assay Protocol (General):

  • Cell Culture: Cells (e.g., NIH-3T3 cells overexpressing either IGF-1R or IR) are cultured to sub-confluency.

  • Serum Starvation: Cells are serum-starved for a period (e.g., 2-24 hours) to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the inhibitor (this compound or linsitinib) or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Ligand Stimulation: Cells are stimulated with a specific ligand (e.g., IGF-1 for IGF-1R or insulin for IR) for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.

  • Lysis and Analysis: Cells are lysed, and protein concentrations are determined. Receptor phosphorylation and downstream signaling proteins (e.g., Akt, ERK) are analyzed by Western blotting or ELISA using phospho-specific antibodies.

Cell Proliferation Assay Protocol: [3][5]

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, linsitinib, or DMSO.

  • Incubation: Cells are incubated for a period of 3 days (72 hours).

  • Viability Assessment: Cell proliferation/viability is quantified using a luminescent cell viability assay, such as CellTiter-Glo®, which measures intracellular ATP levels.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50/EC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.

IGF1R_Signaling_Pathway Ligand IGF-1 / IGF-2 IGF1R_IR IGF-1R / IR Ligand->IGF1R_IR IRS IRS IGF1R_IR->IRS This compound This compound This compound->IGF1R_IR Linsitinib Linsitinib (OSI-906) Linsitinib->IGF1R_IR PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS IRS->Grb2_SOS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R/IR Signaling Pathway Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay Cell-Free Kinase Assay (IGF-1R / IR) IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Phospho_Assay Phosphorylation Assay (p-IGF-1R, p-Akt, p-ERK) IC50_Determination->Phospho_Assay Cell_Culture Culture Cancer Cell Lines Cell_Culture->Phospho_Assay Prolif_Assay Proliferation Assay Cell_Culture->Prolif_Assay Phospho_Assay->Prolif_Assay

Caption: In Vitro Inhibitor Evaluation Workflow.

Concluding Remarks

Both this compound and linsitinib are potent dual inhibitors of IGF-1R and IR. Based on the available in vitro data, this compound demonstrates slightly greater potency in biochemical assays against both receptors.[1][2][5] Both compounds effectively inhibit receptor phosphorylation and downstream signaling pathways, leading to the suppression of tumor cell proliferation.[1][3][4][5] The choice between these inhibitors for specific research applications may depend on the cell context and the desired selectivity profile. The detailed protocols provided in this guide should aid researchers in designing and interpreting their own in vitro studies.

References

A Head-to-Head Comparison of GSK1904529A and BMS-754807: Efficacy as Dual IGF-1R/IR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) have emerged as critical targets due to their roles in cell proliferation, survival, and resistance to treatment. This guide provides a detailed comparison of two potent, orally available, small-molecule inhibitors that target both IGF-1R and IR: GSK1904529A and BMS-754807. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for preclinical and clinical research.

Mechanism of Action and Target Selectivity

Both this compound and BMS-754807 are reversible, ATP-competitive inhibitors of the IGF-1R and IR tyrosine kinases.[1][2] By binding to the ATP-binding pocket of these receptors, they block autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.[1][2]

This compound demonstrates high affinity for both IGF-1R and IR, with IC50 values of 27 nM and 25 nM, respectively, in cell-free assays.[1][3] Its high selectivity is underscored by the fact that it shows over 100-fold greater potency for IGF-1R/IR compared to a panel of other kinases including Akt1/2, Aurora A/B, B-Raf, CDK2, and EGFR.[3] In a broader screening against 45 other serine/threonine and tyrosine kinases, this compound exhibited poor activity, with IC50 values greater than 1 μM.[4]

BMS-754807 is also a potent and reversible inhibitor of IGF-1R and IR with IC50 values of 1.8 nM and 1.7 nM, respectively, in cell-free assays.[5] While highly potent against its primary targets, BMS-754807 has been shown to have some activity against other kinases, including Met, RON, TrkA, TrkB, Aurora A, and Aurora B, with IC50 values of 6, 44, 7, 4, 9, and 25 nM, respectively.[2] It displays minimal activity against Flt3, Lck, MK2, PKA, and PKC.[5]

In Vitro Efficacy

The anti-proliferative effects of both compounds have been evaluated across a wide range of cancer cell lines.

This compound has shown potent inhibition of proliferation in various cell lines, with Ewing's sarcoma and multiple myeloma cell lines being particularly sensitive.[6] For instance, it inhibits the proliferation of TC-71 (Ewing's sarcoma) and NCI-H929 (multiple myeloma) cells with IC50 values of 35 nM and 43 nM, respectively.[1] In NIH-3T3 cells overexpressing human IGF-1R, this compound inhibits receptor phosphorylation with an IC50 of 22 nM.[7]

BMS-754807 has also demonstrated broad anti-proliferative activity in vitro. It effectively inhibits the growth of a diverse panel of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin, with IC50 values ranging from 5 to 365 nM.[3] For example, in the Rh41 rhabdomyosarcoma cell line, BMS-754807 inhibits proliferation with an IC50 of 5 nM.[2] It also inhibits the phosphorylation of IGF-1R in IGF-1R-Sal cells with an IC50 of 13 nM.[5]

Table 1: In Vitro Potency of this compound and BMS-754807
ParameterThis compoundBMS-754807
Target IC50 (nM) IC50 (nM)
IGF-1R (cell-free)27[1][3]1.8[5]
IR (cell-free)25[1][3]1.7[5]
Cell Line Anti-proliferative IC50 (nM) Anti-proliferative IC50 (nM)
TC-71 (Ewing's Sarcoma)35[1]-
NCI-H929 (Multiple Myeloma)43[1]-
NIH-3T3/LISN60[1]-
Rh41 (Rhabdomyosarcoma)-5[2]
Geo (Colon Carcinoma)-5[2]
A549 (Lung Cancer)-1080[2]
NCI-H358 (Lung Cancer)-76000[2]

In Vivo Efficacy

Both inhibitors have demonstrated significant anti-tumor activity in various xenograft models.

This compound , when administered orally, has shown dose-dependent tumor growth inhibition. In a NIH-3T3/LISN xenograft model, a dose of 30 mg/kg twice daily resulted in 98% tumor growth inhibition.[1] In a COLO 205 colon cancer xenograft model, the same dose administered once daily led to 75% tumor growth inhibition.[1] Notably, these effective doses were well-tolerated and had minimal effects on blood glucose levels.[8]

BMS-754807 has also shown robust in vivo efficacy. In an IGF-1R-Sal tumor model, oral administration of 12.5 mg/kg inhibited tumor growth.[5] In a highly sensitive Rh41 rhabdomyosarcoma xenograft model, a dose as low as 6.25 mg/kg once daily was effective.[2] BMS-754807 has demonstrated tumor growth inhibition ranging from 53% to 115% across various epithelial, hematopoietic, and mesenchymal xenograft models.[2]

Table 2: In Vivo Efficacy of this compound and BMS-754807
CompoundXenograft ModelDose and ScheduleTumor Growth Inhibition (%)
This compound NIH-3T3/LISN30 mg/kg, p.o., b.i.d.98[1]
COLO 20530 mg/kg, p.o., q.d.75[1]
HT2930 mg/kg, p.o.Moderate[1]
BxPC330 mg/kg, p.o.Moderate[1]
BMS-754807 IGF-1R-Sal12.5 mg/kg, p.o.-
Rh416.25 mg/kg, p.o., q.d.-
Various Models-53-115[2]

Signaling Pathway Inhibition

Both compounds effectively block the downstream signaling cascades initiated by IGF-1R and IR activation.

IGF-1R_IR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling IGF1R_IR IGF-1R / IR IRS1 IRS-1 IGF1R_IR->IRS1 Ras Ras IGF1R_IR->Ras This compound This compound This compound->IGF1R_IR Inhibit BMS-754807 BMS-754807 BMS-754807->IGF1R_IR Inhibit PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R/IR signaling pathway and points of inhibition by this compound and BMS-754807.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

Biochemical kinase assays are performed to determine the IC50 values of the inhibitors against purified IGF-1R and IR kinases. A typical protocol involves the following steps:

Kinase_Assay_Workflow Step1 Enzyme Activation Pre-incubation of purified IGF-1R or IR kinase with ATP. Step2 Inhibitor Addition Dispensing of serially diluted this compound or BMS-754807. Step1->Step2 Step3 Substrate Addition Addition of a peptide substrate. Step2->Step3 Step4 Reaction & Quenching Incubation to allow phosphorylation, followed by stopping the reaction. Step3->Step4 Step5 Detection Quantification of phosphorylated substrate (e.g., using radioactivity or luminescence). Step4->Step5 Step6 Data Analysis Calculation of IC50 values. Step5->Step6

Caption: Generalized workflow for an in vitro kinase assay.

A more specific example for a radiometric assay would involve using [γ-33P]ATP and measuring the incorporation of the radiolabel into a substrate peptide. For BMS-754807, a synthetic peptide KKSRGDYMTMQIG was used as a phosphoacceptor substrate.[5] The enzymatic assays were conducted in 384-well plates in a buffer containing 100 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij35, and 4 mM DTT.[5]

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the anti-proliferative effects of compounds. The assay quantifies ATP, an indicator of metabolically active cells.

CellTiter_Glo_Workflow Step1 Cell Plating Seeding of cancer cells in 96-well plates. Step2 Compound Treatment Addition of various concentrations of this compound or BMS-754807. Step1->Step2 Step3 Incubation Incubation for a defined period (e.g., 72 hours). Step2->Step3 Step4 Reagent Addition Addition of CellTiter-Glo® reagent to lyse cells and generate a luminescent signal. Step3->Step4 Step5 Signal Measurement Measurement of luminescence using a plate reader. Step4->Step5 Step6 Data Analysis Calculation of cell viability and IC50 values. Step5->Step6

Caption: Workflow for the CellTiter-Glo® cell viability assay.

The protocol involves equilibrating the plate to room temperature, adding a volume of CellTiter-Glo® Reagent equal to the cell culture medium volume, mixing on an orbital shaker for 2 minutes to induce lysis, incubating at room temperature for 10 minutes to stabilize the signal, and then recording the luminescence.[9]

In Vivo Xenograft Studies (General Protocol)

Animal studies are crucial for evaluating the in vivo efficacy of anti-cancer compounds. A general workflow is as follows:

Xenograft_Study_Workflow Step1 Cell Implantation Subcutaneous injection of human cancer cells into immunocompromised mice. Step2 Tumor Growth Allowing tumors to reach a palpable size. Step1->Step2 Step3 Treatment Oral administration of this compound, BMS-754807, or vehicle control. Step2->Step3 Step4 Monitoring Regular measurement of tumor volume and body weight. Step3->Step4 Step5 Endpoint Analysis At the end of the study, tumors are excised and may be analyzed for pharmacodynamic markers. Step4->Step5

Caption: Generalized workflow for in vivo xenograft studies.

For in vivo studies with this compound, the compound was formulated in 20% sulfobutylether-β-cyclodextrin (pH 3.5).[8] Female athymic nu/nu CD-1 mice are commonly used for these studies.[8]

Conclusion

Both this compound and BMS-754807 are potent dual inhibitors of IGF-1R and IR with demonstrated anti-tumor efficacy in both in vitro and in vivo models. BMS-754807 exhibits greater potency in cell-free kinase assays, while both compounds show strong anti-proliferative effects in the nanomolar range in sensitive cell lines. This compound appears to be highly selective for IGF-1R/IR, whereas BMS-754807 has some off-target activities that could contribute to its efficacy or toxicity profile. The choice between these two inhibitors for a specific research application will depend on the desired potency, selectivity profile, and the specific cancer type being investigated. This guide provides a foundational comparison to aid in this decision-making process.

References

selectivity of GSK1904529A compared to other IGF-1R inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Insulin-like Growth Factor-1 Receptor (IGF-1R) has emerged as a critical node in cellular signaling pathways, driving proliferation and survival in a host of malignancies. GSK1904529A is a potent and selective, orally active, ATP-competitive inhibitor of both IGF-1R and the closely related Insulin Receptor (IR).[1][2] This guide provides a comparative analysis of this compound against other notable IGF-1R inhibitors, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their evaluation.

Selectivity Profile: this compound in Context

This compound distinguishes itself through its potent inhibition of both IGF-1R and IR, with IC50 values of 27 nM and 25 nM, respectively, in cell-free assays.[1][2] This dual activity is an important consideration in its therapeutic application. The inhibitor demonstrates high affinity for both receptors, with Ki values of 1.6 nM for IGF-1R and 1.3 nM for IR.[2] A key feature of this compound is its high selectivity; it shows minimal activity (IC50 > 1 μM) against a panel of 45 other serine/threonine and tyrosine kinases.[2]

For a clear comparison, the following table summarizes the inhibitory activity of this compound and other well-characterized IGF-1R inhibitors.

InhibitorTarget(s)IC50 (nM) - IGF-1RIC50 (nM) - IROther Notable Targets (IC50 in nM)
This compound IGF-1R, IR 27 25 >100-fold more selective for IGF-1R/IR than Akt1/2, Aurora A/B, B-Raf, CDK2, EGFR etc. [1]
Linsitinib (OSI-906)IGF-1R, IR3575No activity towards Abl, ALK, BTK, EGFR, FGFR1/2, PKA etc.[1]
BMS-754807IGF-1R, IR1.81.7Met (6), Aurora A (9), Aurora B (25), TrkA (7), TrkB (4), Ron (44)[1][3]
NVP-AEW541IGF-1R, IR150140Tek (530), Flt1 (600), Flt3 (420)[4]
Picropodophyllin (PPP)IGF-1R1No activitySelective for IGF-1R over IR, FGFR, PDGFR, or EGFR.[5][6][7]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies for key assays are provided below.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Protocol:

  • Enzyme Preparation: Baculovirus-expressed glutathione S-transferase (GST)-tagged proteins encoding the intracellular domains of human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) are used.

  • Enzyme Activation: The kinase is pre-incubated at a final concentration of 2.7 μM in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL bovine serum albumin (BSA), and 2 mM ATP.[8]

  • Inhibitor Preparation: this compound and other inhibitors are serially diluted in 100% DMSO.

  • Kinase Reaction: The reaction mixture (10 μL) contains 50 mM HEPES (pH 7.5), 3 mM DTT, 0.1 mg/mL BSA, 1 mM CHAPS, 10 mM MgCl₂, 10 μM ATP, 500 nM of a biotinylated peptide substrate, and 0.5 nM of the activated enzyme.[8] The reaction is initiated by the addition of the enzyme.

  • Incubation and Termination: The reaction is allowed to proceed for 60 minutes at room temperature and is then stopped by the addition of 33 μM EDTA.[8]

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP formation.[9]

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of IGF-1R in a cellular context.

Protocol:

  • Cell Culture: NIH-3T3 cells engineered to overexpress human IGF-1R (NIH-3T3/LISN) are cultured in appropriate media. For the assay, cells are seeded in 96-well plates and allowed to adhere.

  • Serum Starvation: Prior to treatment, cells are serum-starved to reduce basal receptor activation.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the inhibitor (e.g., this compound) for a specified time (e.g., 2 hours).[2]

  • Ligand Stimulation: Cells are then stimulated with a specific concentration of IGF-1 (e.g., 10 nM) for a short period (e.g., 10 minutes) at 37°C to induce receptor autophosphorylation.[10]

  • Cell Lysis: The cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection: The levels of phosphorylated IGF-1R are determined using a phospho-IGF-1R specific ELISA.[10] This typically involves capturing total IGF-1R and detecting the phosphorylated form with a phospho-tyrosine specific antibody.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the inhibitor for a prolonged period, typically 72 hours.[8]

  • MTT Addition: After the incubation period, 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • Incubation: The plates are incubated for 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A detergent reagent (100 μL) is added to each well to solubilize the formazan crystals. The plate is then left at room temperature in the dark for 2 hours.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS Shc->Grb2_SOS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->IGF1R Inhibits

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow start Start enzyme_prep Prepare Activated Kinase (IGF-1R/IR) start->enzyme_prep inhibitor_prep Prepare Serial Dilutions of Inhibitor start->inhibitor_prep reaction_mix Combine Kinase, Inhibitor, ATP, and Substrate enzyme_prep->reaction_mix inhibitor_prep->reaction_mix incubation Incubate at Room Temperature reaction_mix->incubation stop_reaction Stop Reaction (add EDTA) incubation->stop_reaction detection Detect Phosphorylated Substrate stop_reaction->detection analysis Calculate IC50 detection->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

This compound is a potent dual inhibitor of IGF-1R and IR with a high degree of selectivity against other kinases. Its efficacy in blocking downstream signaling pathways and inhibiting cell proliferation makes it a valuable tool for cancer research and a promising candidate for therapeutic development. This guide provides a framework for comparing this compound with other IGF-1R inhibitors, offering both the quantitative data and the detailed methodologies necessary for informed scientific inquiry. The provided diagrams offer a clear visual representation of the complex biological processes and experimental procedures involved.

References

Validating the On-Target Effects of GSK1904529A with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted cancer therapy, ensuring a small molecule inhibitor's effects are mediated through its intended target is paramount. This guide provides a comprehensive comparison of GSK1904529A, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR), with the gold-standard method of target validation: small interfering RNA (siRNA). By presenting experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for validating the on-target activity of this compound in your research.

Introduction to this compound

This compound is a selective, ATP-competitive inhibitor of IGF-1R and IR, with IC50 values of 27 nM and 25 nM in cell-free assays, respectively[1][2]. By blocking receptor autophosphorylation, this compound effectively inhibits downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and inhibition of tumor cell proliferation[3][4]. Its anti-tumor activity has been demonstrated in various cancer cell lines, particularly those derived from Ewing's sarcoma and multiple myeloma[1][3].

The Role of siRNA in Target Validation

siRNA technology offers a powerful method to specifically silence the expression of a target protein. By introducing siRNA molecules that are complementary to the mRNA of the target gene (in this case, IGF-1R), the cellular machinery degrades the mRNA, leading to a significant reduction in the synthesis of the target protein. Comparing the phenotypic and signaling effects of a small molecule inhibitor to those induced by siRNA-mediated knockdown of its target provides strong evidence that the inhibitor's activity is indeed on-target.

Quantitative Comparison of this compound and IGF-1R siRNA

The following tables summarize the quantitative data on the efficacy of this compound and the downstream effects of both this compound and IGF-1R siRNA, compiled from various studies.

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
TC-71Ewing's Sarcoma35
SK-N-MCEwing's Sarcoma43
SK-ESEwing's Sarcoma61
RD-ESEwing's Sarcoma62
NCI-H929Multiple MyelomaData not available
MOLP-8Multiple MyelomaData not available
LP-1Multiple MyelomaData not available
KMS-12-BMMultiple MyelomaData not available
NIH-3T3/LISNFibrosarcoma (overexpressing IGF-1R)60
COLO 205Colorectal CancerData not available
MCF-7Breast CancerData not available

Data sourced from[1]

Table 2: Comparison of Downstream Signaling Effects of this compound and IGF-1R siRNA in Wilms Tumor Cells (WiT49)

Treatmentp-Akt Levelsp-Erk1/2 LevelsPARP Cleavage (Apoptosis)
Scrambled siRNA (Control)BaselineBaselineBaseline
IGF-1R siRNADiminishedNo significant effectInduced
This compound (NVP-AEW541 in study)ReducedReducedInduced

Data interpreted from a study on Wilms tumor cells, which used a similar IGF-1R inhibitor, NVP-AEW541, for the pharmacological arm[5].

Experimental Protocols

Here are detailed methodologies for key experiments involved in validating the on-target effects of this compound using siRNA.

siRNA Transfection Protocol

This protocol is a general guideline and should be optimized for specific cell lines.

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS). Incubate at 37°C in a CO2 incubator for 18-24 hours until cells are 60-80% confluent[6].

  • siRNA-Lipofectamine Complex Formation:

    • Solution A: Dilute 20-80 pmols of IGF-1R siRNA (or a non-targeting control siRNA) into 100 µl of serum-free medium (e.g., Opti-MEM)[6].

    • Solution B: Dilute a suitable volume of a transfection reagent (e.g., Lipofectamine 2000) into 100 µl of serum-free medium[6]. The optimal ratio of siRNA to transfection reagent should be determined experimentally.

    • Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation[6].

  • Transfection:

    • Wash the cells once with 2 ml of serum-free medium.

    • Add 0.8 ml of serum-free medium to the tube containing the siRNA-lipofectamine complexes.

    • Gently overlay the 1 ml mixture onto the washed cells.

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Post-transfection: Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.

  • Analysis: Harvest cells for analysis (e.g., Western blot or cell viability assay) at 24, 48, or 72 hours post-transfection to determine the optimal time for target knockdown.

Western Blot Protocol for IGF-1R and Downstream Signaling
  • Cell Lysis:

    • After treatment with this compound or transfection with siRNA, wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total IGF-1R, phospho-IGF-1R, total Akt, phospho-Akt, total Erk, and phospho-Erk overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a density determined to be in the linear range of the assay.

  • Treatment: Treat the cells with various concentrations of this compound or transfect with IGF-1R siRNA as described above. Include untreated and/or vehicle-treated control wells.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes[7][8].

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions[7][8].

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well[8].

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[7][8].

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[7][8].

  • Measurement: Record the luminescence using a plate reader[7][8]. The luminescent signal is proportional to the number of viable cells.

Visualizing the Concepts

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS1 IRS-1 IGF1R->IRS1 RAS RAS IGF1R->RAS IR IR PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IGF1 IGF-1 IGF1->IGF1R This compound This compound This compound->IGF1R This compound->IR

Caption: IGF-1R Signaling Pathway and Inhibition by this compound.

Target_Validation_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach Treat_GSK Treat cells with This compound Assess_Phenotype_GSK Assess Phenotype (e.g., Viability) Treat_GSK->Assess_Phenotype_GSK Assess_Signaling_GSK Assess Downstream Signaling (Western Blot) Treat_GSK->Assess_Signaling_GSK Compare Compare Results Assess_Phenotype_GSK->Compare Assess_Signaling_GSK->Compare Transfect_siRNA Transfect cells with IGF-1R siRNA Validate_Knockdown Validate Target Knockdown (Western Blot) Transfect_siRNA->Validate_Knockdown Assess_Phenotype_siRNA Assess Phenotype (e.g., Viability) Assess_Phenotype_siRNA->Compare Assess_Signaling_siRNA Assess Downstream Signaling (Western Blot) Assess_Signaling_siRNA->Compare Validate_Knockdown->Assess_Phenotype_siRNA Validate_Knockdown->Assess_Signaling_siRNA Start Start: Hypothesis This compound inhibits IGF-1R Start->Treat_GSK Start->Transfect_siRNA Conclusion Conclusion: On-Target Effect Validated Compare->Conclusion Logical_Comparison cluster_intervention Intervention cluster_mechanism Mechanism of Action cluster_outcome Outcome GSK This compound Inhibition Inhibits Kinase Activity (ATP-competitive) GSK->Inhibition siRNA IGF-1R siRNA Degradation Degrades IGF-1R mRNA siRNA->Degradation Reduced_Signaling Reduced Downstream Signaling (p-Akt, p-Erk) Inhibition->Reduced_Signaling Validation On-Target Validation Inhibition->Validation Degradation->Reduced_Signaling Degradation->Validation Reduced_Proliferation Reduced Cell Proliferation & Viability Reduced_Signaling->Reduced_Proliferation Reduced_Proliferation->Validation

References

A Comparative Guide to IGF-1R Inhibition: GSK1904529A vs. Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a critical signaling hub implicated in the proliferation, survival, and metastasis of various cancer cells. Its role in tumorigenesis has made it a compelling target for anticancer therapies. This guide provides an objective comparison of two major classes of IGF-1R inhibitors: the small molecule tyrosine kinase inhibitor GSK1904529A and a panel of therapeutic monoclonal antibodies. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.

At a Glance: Small Molecule vs. Monoclonal Antibody

FeatureThis compound (Small Molecule TKI)Anti-IGF-1R Monoclonal Antibodies
Target Intracellular tyrosine kinase domain of IGF-1R and Insulin Receptor (IR)Extracellular ligand-binding domain of IGF-1R
Mechanism of Action ATP-competitive inhibition of receptor autophosphorylationBlocks ligand (IGF-1 and IGF-2) binding, induces receptor internalization and degradation
Specificity Dual inhibitor of IGF-1R and IRHighly specific to IGF-1R, do not bind to IR
Administration OralIntravenous

Performance Data: A Quantitative Comparison

The following tables summarize key quantitative data for this compound and several well-characterized anti-IGF-1R monoclonal antibodies. It is important to note that this data is compiled from various studies and direct head-to-head comparisons are limited. Experimental conditions may vary between studies.

Table 1: In Vitro Potency - IC50 Values
CompoundCell LineCancer TypeIC50 (nM)Reference
This compound TC-71Ewing's Sarcoma35[1]
SK-N-MCEwing's Sarcoma43[1]
NCI-H929Multiple Myeloma81[1]
COLO 205Colorectal Cancer124[1]
MCF7Breast Cancer137[1]
Cixutumumab (IMC-A12) Rh41Rhabdomyosarcoma0.04[2]
TC-71Ewing's Sarcoma0.66[2]
CHLA-9Neuroblastoma49.31[2]
Ganitumab (AMG 479) CT26Murine Colon CarcinomaBinds with KD = 0.22 nM[3]
Teprotumumab IGF-1R expressing cell lineNot specifiedInhibited proliferation by 21-31%[4]
Table 2: In Vivo Efficacy - Tumor Growth Inhibition
CompoundXenograft ModelCancer TypeDose & ScheduleTumor Growth InhibitionReference
This compound NIH-3T3/LISNFibrosarcoma30 mg/kg, p.o., twice daily98%[1]
COLO 205Colorectal Cancer30 mg/kg, p.o., once daily75%[1]
Cixutumumab (IMC-A12) Solid tumor xenograftsVarious1 mg/mouse, i.p., twice weeklyPrimarily tumor growth inhibition, not regression[2]
Ganitumab (AMG 479) OV-90Ovarian Cancer100 µ g/dose , i.p., twice weekly100%[5]
VCaPProstate Cancer300 µ g/dose , i.p., twice weeklyIncreased tumor doubling time from 2.3 to 6.4 weeks[6]
Dalotuzumab (MK-0646) Lewis Lung CarcinomaLung CancerNot specified40% (83.23% in combination with cyclophosphamide)[7]

Mechanism of Action and Signaling Pathways

Both this compound and anti-IGF-1R monoclonal antibodies aim to disrupt the IGF-1R signaling cascade, which is crucial for cancer cell proliferation and survival. However, they do so through distinct mechanisms.

This compound is a reversible, ATP-competitive inhibitor that targets the intracellular kinase domain of both IGF-1R and the closely related insulin receptor (IR).[8][9] By blocking the autophosphorylation of these receptors, this compound effectively shuts down the downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.[8]

Anti-IGF-1R monoclonal antibodies, on the other hand, bind to the extracellular domain of IGF-1R.[10][11] This binding physically obstructs the binding of the natural ligands, IGF-1 and IGF-2, thereby preventing receptor activation.[10][11] Furthermore, antibody binding can induce the internalization and subsequent degradation of the IGF-1R, reducing the number of receptors on the cell surface. A key distinction is their high specificity for IGF-1R, with no cross-reactivity with the insulin receptor.[11]

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Points of Inhibition IGF-1/IGF-2 IGF-1/IGF-2 IGF-1R IGF-1R IGF-1/IGF-2->IGF-1R Binding IRS/Shc IRS/Shc IGF-1R->IRS/Shc Autophosphorylation & Activation PI3K PI3K IRS/Shc->PI3K Ras Ras IRS/Shc->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Metabolism Metabolism Akt->Metabolism Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation mAbs Monoclonal Antibodies mAbs->IGF-1R Block Ligand Binding This compound This compound This compound->IGF-1R Inhibit Kinase Activity Cell_Proliferation_Workflow Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Incubate Incubate Treat with Inhibitor->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Solubilize Add MTT->Solubilize Measure Absorbance Measure Absorbance Solubilize->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data

References

GSK1904529A Kinase Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of GSK1904529A, a potent, ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR). The data presented here is crucial for assessing the compound's specificity and potential off-target effects in preclinical and clinical research.

Executive Summary

This compound is a highly selective dual inhibitor of IGF-1R and IR, with IC50 values of 27 nM and 25 nM, respectively, in cell-free assays.[1][2] Extensive kinase profiling has demonstrated its high degree of selectivity, with significantly lower potency against a broad range of other serine/threonine and tyrosine kinases. This makes this compound a valuable tool for investigating the roles of IGF-1R and IR signaling in various physiological and pathological processes, including cancer.[1][3]

Data Presentation: Kinase Selectivity Profile of this compound

The following tables summarize the inhibitory activity of this compound against its primary targets and a broad panel of other kinases.

Table 1: Potency against Primary Targets

KinaseIC50 (nM)Ki (nM)
IGF-1R271.6
Insulin Receptor (IR)251.3

Data compiled from multiple sources.[1][2]

Table 2: Cross-Reactivity against a Panel of 45 Kinases

Kinase PanelResult
45 Serine/Threonine and Tyrosine KinasesIC50 > 1 µM for all tested kinases.

This initial screen demonstrated a high degree of selectivity for this compound.[1][4]

Table 3: Results from Millipore KinaseProfiler™ Panel (233 Kinases)

This compound ConcentrationNumber of Kinases with >50% InhibitionNotable Off-Targets with >50% Inhibition
0.3 µM3PTK5, FER, FLT4
3 µM2011 of these had IC50 values < 1 µM

This broader screening confirmed the high selectivity of this compound, with only a small number of kinases showing significant inhibition at concentrations well above the IC50 for IGF-1R and IR.[3]

Experimental Protocols

The kinase selectivity of this compound was determined using robust, industry-standard biochemical assays.

In Vitro Kinase Inhibition Assay (for IGF-1R and IR)

Objective: To determine the IC50 values of this compound against purified IGF-1R and IR.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human IGF-1R and IR kinase domains were used. A synthetic peptide substrate was utilized for the kinase reaction.

  • Reaction Mixture: The kinase, substrate, and this compound (at varying concentrations) were incubated in a buffer containing ATP and MgCl2.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and allowed to proceed at room temperature.

  • Detection: The amount of phosphorylated substrate was quantified using a standard method, such as a radiometric assay or a fluorescence-based assay.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. The Ki values were determined using the Cheng-Prusoff equation.[2]

Millipore KinaseProfiler™ Radiometric Filter Binding Assay

Objective: To assess the selectivity of this compound across a large panel of kinases.

Methodology:

  • Assay Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-33P]ATP) into a specific peptide or protein substrate by the kinase.

  • Reaction Setup: Each kinase reaction was performed in a microplate well containing the specific kinase, its corresponding substrate, [γ-33P]ATP, and this compound at a fixed concentration (e.g., 0.3 µM and 3 µM).

  • Incubation: The reaction mixtures were incubated to allow for substrate phosphorylation.

  • Filter Binding: The reaction mixtures were then spotted onto a phosphocellulose filter membrane. The phosphorylated substrate binds to the filter, while the unincorporated [γ-33P]ATP is washed away.

  • Quantification: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, was measured using a scintillation counter.

  • Inhibition Calculation: The percentage of kinase inhibition was calculated by comparing the radioactivity in the presence of this compound to a control reaction without the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for assessing kinase inhibitor selectivity.

IGF1R_IR_Pathway cluster_membrane Cell Membrane IGF1R_IR IGF-1R / IR IRS1 IRS-1 IGF1R_IR->IRS1 This compound This compound This compound->IGF1R_IR PI3K PI3K IRS1->PI3K RAS_RAF_MEK RAS-RAF-MEK IRS1->RAS_RAF_MEK AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival ERK ERK RAS_RAF_MEK->ERK ERK->Proliferation_Survival

Caption: Inhibition of IGF-1R/IR signaling by this compound.

Kinase_Profiling_Workflow Start Start: Compound of Interest (this compound) Primary_Screen Primary Target Assay (e.g., IGF-1R, IR) Start->Primary_Screen Selectivity_Panel Broad Kinase Panel Screen (e.g., Millipore KinaseProfiler) Primary_Screen->Selectivity_Panel Data_Analysis Data Analysis: - IC50 Determination - % Inhibition Calculation Selectivity_Panel->Data_Analysis Hit_Identification Identification of Off-Targets Data_Analysis->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR

Caption: Workflow for kinase inhibitor selectivity profiling.

References

GSK1904529A Combination Therapy: A Comparative Guide to Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK1904529A, a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), has demonstrated significant preclinical antitumor activity.[1] Its mechanism of action, involving the blockade of downstream signaling pathways like PI3K/AKT and MAPK, suggests its potential for synergistic activity when combined with other anticancer agents.[1] This guide provides a comparative analysis of this compound combination therapies, supported by experimental data, to inform future research and drug development strategies.

Section 1: Overcoming Multidrug Resistance in Combination with Chemotherapy

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters such as multidrug resistance protein 1 (MRP1). This compound has been shown to synergistically enhance the efficacy of conventional chemotherapeutic agents by inhibiting MRP1 function.

Comparative Analysis of this compound and Vincristine Combination Therapy

The synergistic effect of this compound in combination with the MRP1 substrate vincristine was evaluated in HEK293 cells overexpressing MRP1 (HEK293/MRP1).

Table 1: In Vitro Cytotoxicity of Vincristine in Combination with this compound

Cell LineTreatmentIC50 (nM)Fold Reversal
HEK293/pcDNA3.1 (Parental)Vincristine15.3 ± 1.8-
HEK293/MRP1Vincristine158.4 ± 10.2-
HEK293/MRP1Vincristine + this compound (0.1 µM)20.1 ± 2.57.88

Data extracted from Anwar et al., 2018.[2]

The data clearly indicates that in MRP1-overexpressing cells, the addition of a non-toxic concentration of this compound significantly reduces the IC50 of vincristine, demonstrating a potent synergistic effect in overcoming MRP1-mediated resistance.[2]

Mechanism of Synergy

This compound enhances the cytotoxicity of MRP1 substrates by directly inhibiting the efflux function of the MRP1 transporter.[2] This leads to increased intracellular accumulation of the chemotherapeutic agent, ultimately resulting in enhanced cancer cell death. Furthermore, the combination of this compound and vincristine has been shown to induce a G0/G1-mediated cell cycle arrest in MRP1-overexpressing cells, an effect significantly greater than that of vincristine alone.[2]

cluster_cell Cancer Cell with MRP1 Overexpression cluster_extracellular Vincristine Vincristine MRP1 MRP1 Transporter Vincristine->MRP1 Efflux Apoptosis Apoptosis Vincristine->Apoptosis Induces CellCycleArrest G0/G1 Cell Cycle Arrest Vincristine->CellCycleArrest Induces This compound This compound This compound->MRP1 Inhibition Vincristine_ext->Vincristine Enters Cell GSK1904529A_ext->this compound Enters Cell

Diagram 1: Mechanism of Synergy between this compound and Vincristine.
Experimental Protocols

Cell Culture and Reagents: HEK293/pcDNA3.1 and HEK293/MRP1 cell lines were cultured in DMEM supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin. The MRP1-overexpressing cell line was maintained in media containing 2 mg/mL geneticin. This compound and vincristine were dissolved in DMSO.[2]

Cytotoxicity Assay (MTT): Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with varying concentrations of vincristine with or without 0.1 µM this compound for 72 hours. Cell viability was assessed using the MTT assay, and IC50 values were calculated.[2]

Cell Cycle Analysis: HEK293/MRP1 cells were treated with vincristine (0.1 nM) alone or in combination with this compound (0.1 µM) for 48 hours. Cells were then harvested, fixed, and stained with propidium iodide. DNA content was analyzed by flow cytometry to determine the cell cycle distribution.[2]

Section 2: A Promising Alternative - Combination with Targeted Therapies

Resistance to targeted therapies, such as BRAF and MEK inhibitors in melanoma, is a major clinical challenge. Preclinical evidence suggests that the IGF-1R/IR signaling pathway plays a crucial role in mediating this resistance, providing a strong rationale for combining this compound with these agents.

Rationale for Combining this compound with BRAF/MEK Inhibitors

In BRAF-mutant melanoma, acquired resistance to BRAF inhibitors (e.g., dabrafenib) and MEK inhibitors (e.g., trametinib) is often driven by the reactivation of the MAPK and PI3K/Akt pathways.[3] Studies have shown that resistance to these inhibitors is associated with an increase in the phosphorylation of IGF-1R and IR.[4] This suggests that co-inhibition of IGF-1R/IR could prevent or overcome this resistance mechanism.

While direct experimental data for the combination of this compound with dabrafenib and trametinib is not yet available, a study using a similar dual IGF-1R/IR inhibitor, BMS-754807, demonstrated significant synergistic effects.

Table 2: In Vivo Tumor Growth Inhibition with an IGF-1R/IR Inhibitor in Combination with BRAF/MEK Inhibitors in a Dabrafenib/Trametinib-Resistant Melanoma Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle~1200-
Dabrafenib + Trametinib~1000~17%
BMS-754807~800~33%
Dabrafenib + Trametinib + BMS-754807~200~83%

Data conceptualized from Villalobos et al., 2021, which used BMS-754807.[4]

This data strongly supports the hypothesis that dual inhibition of IGF-1R/IR can effectively resensitize BRAF-mutant melanoma to BRAF and MEK inhibitors.

Postulated Mechanism of Synergy

The proposed synergistic mechanism involves the simultaneous blockade of two key survival pathways. While BRAF and MEK inhibitors target the MAPK pathway, this compound would inhibit the compensatory PI3K/Akt signaling activated through IGF-1R/IR. This dual blockade would lead to a more profound and sustained inhibition of tumor cell proliferation and survival.

IGF1R_IR IGF-1R / IR PI3K PI3K IGF1R_IR->PI3K BRAF BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->IGF1R_IR Inhibition Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition Trametinib Trametinib Trametinib->MEK Inhibition

Diagram 2: Postulated Synergy of this compound with BRAF/MEK Inhibitors.
Experimental Workflow for a Synergy Study

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Culture BRAF-mutant melanoma cells drug_treatment Treat with this compound, Dabrafenib, Trametinib (single agents and combinations) cell_culture->drug_treatment viability_assay Assess cell viability (e.g., MTT, CellTiter-Glo) drug_treatment->viability_assay western_blot Analyze protein expression (p-Akt, p-ERK) drug_treatment->western_blot synergy_analysis Calculate Combination Index (CI) viability_assay->synergy_analysis xenograft Establish melanoma xenografts in mice treatment_groups Treat mice with single agents and combinations xenograft->treatment_groups tumor_measurement Measure tumor volume treatment_groups->tumor_measurement pharmacodynamics Analyze tumors for biomarker changes treatment_groups->pharmacodynamics

Diagram 3: Experimental Workflow for Investigating Synergy.

Conclusion

This compound demonstrates significant potential for synergistic activity in combination with other anticancer therapies. Its ability to reverse MRP1-mediated multidrug resistance offers a clear strategy to enhance the efficacy of conventional chemotherapies. Furthermore, there is a strong scientific rationale for combining this compound with targeted agents like BRAF and MEK inhibitors to overcome acquired resistance. The experimental frameworks provided in this guide offer a basis for further investigation into these promising combination strategies, with the ultimate goal of developing more effective treatments for a range of cancers.

References

Confirming GSK1904529A-Induced Apoptosis: A Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK1904529A, a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR), has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer cell lines.[1] This guide provides a comprehensive comparison of key experimental methods to confirm this compound-induced apoptosis, with a primary focus on caspase-based assays. Detailed experimental protocols and data presentation formats are included to facilitate the design and interpretation of your studies.

Mechanism of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by targeting the IGF-1R signaling pathway, a critical regulator of cell survival and proliferation. In many cancer types, including gliomas, this pathway is dysregulated, promoting uncontrolled cell growth and resistance to apoptosis. This compound competitively binds to the ATP-binding site of the IGF-1R and IR kinase domains, inhibiting their autophosphorylation. This blockade prevents the activation of downstream pro-survival signaling cascades, most notably the PI3K/Akt and MAPK pathways. The inhibition of these pathways ultimately leads to the induction of programmed cell death, or apoptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound IGF1R IGF-1R / IR This compound->IGF1R Inhibits Caspase_Activation Caspase Activation PI3K_AKT PI3K/Akt Pathway IGF1R->PI3K_AKT Activates MAPK MAPK Pathway IGF1R->MAPK Activates Pro_Survival Pro-Survival Signals (e.g., Bcl-2) PI3K_AKT->Pro_Survival MAPK->Pro_Survival Apoptosis_Inhibition Inhibition of Apoptosis Pro_Survival->Apoptosis_Inhibition Apoptosis_Inhibition->Caspase_Activation Blocks Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Confirming Apoptosis with Caspase Assays

Caspases are a family of cysteine proteases that are central to the execution of apoptosis. They exist as inactive zymogens and are activated in a cascade upon apoptotic stimuli. Caspase assays provide a direct and quantifiable measure of apoptosis.

Comparison of Common Caspase Assays
Assay TypePrincipleAdvantagesDisadvantages
Caspase-3/7 Assay Measures the activity of the primary executioner caspases, which are activated by both intrinsic and extrinsic pathways. Substrates containing the DEVD sequence are cleaved to produce a fluorescent or luminescent signal.High sensitivity, simple "add-mix-read" protocols available, suitable for high-throughput screening.Does not differentiate between caspase-3 and -7.
Caspase-8 Assay Measures the activity of the key initiator caspase of the extrinsic (death receptor-mediated) pathway. Substrates contain the IETD sequence.Helps to specifically implicate the extrinsic pathway in apoptosis induction.May have lower signal intensity compared to caspase-3/7 assays.
Caspase-9 Assay Measures the activity of the key initiator caspase of the intrinsic (mitochondrial) pathway. Substrates contain the LEHD sequence.Helps to specifically implicate the intrinsic pathway in apoptosis induction.May have lower signal intensity compared to caspase-3/7 assays.
Western Blot for Cleaved Caspases Detects the cleaved (active) forms of caspases using specific antibodies. Also allows for the detection of cleaved substrates like PARP.Provides a semi-quantitative visual confirmation of caspase activation. Can detect specific caspase cleavage products.More time-consuming and less suitable for high-throughput screening compared to activity assays. Requires specific antibodies.
Experimental Data Presentation

While specific quantitative data for caspase activation by this compound is not extensively published, the following table provides a template for presenting your experimental findings. For illustrative purposes, data from a study on a related IGF-1R/IR inhibitor, OSI-906, in combination with an EGFR inhibitor is included.

Cell LineTreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)Reference
Your Cell LineThis compounde.g., 0.1, 1, 10Your Data-
H292 (NSCLC)OSI-906 + Erlotinib1 + 10>12-fold increaseUnpublished, cited in a review

Experimental Protocols

Caspase-Glo® 3/7 Assay (Luminescent)

This protocol is adapted from commercially available kits and provides a highly sensitive method for quantifying caspase-3 and -7 activity.

Materials:

  • This compound

  • Cancer cell line of interest

  • 96-well white-walled, clear-bottom plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Western Blot for Cleaved Caspase-3

This method provides visual confirmation of caspase-3 activation.

Materials:

  • This compound

  • Cancer cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

cluster_0 Experimental Workflow start Start: Seed Cells treat Treat with this compound start->treat incubate Incubate (e.g., 24h) treat->incubate assay Perform Caspase Assay (e.g., Caspase-Glo 3/7) incubate->assay measure Measure Signal (Luminescence/Fluorescence) assay->measure analyze Analyze Data (Fold Change vs. Control) measure->analyze end End: Confirm Apoptosis analyze->end

Caption: General workflow for confirming apoptosis with a caspase assay.

Alternative Methods for Apoptosis Confirmation

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. TdT enzyme labels the 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.

  • Mitochondrial Membrane Potential (ΔΨm) Assays: A decrease in ΔΨm is an early event in the intrinsic apoptotic pathway. Dyes like JC-1 can be used to measure changes in mitochondrial membrane potential.

By employing a combination of these robust and validated assays, researchers can confidently confirm and quantify this compound-induced apoptosis, providing critical data for pre-clinical drug development.

References

Overcoming Linsitinib Resistance: A Comparative Analysis of GSK1904529A's Potential Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding linsitinib resistance and the potential of GSK1904529A as an alternative therapeutic strategy. This document provides a comparative overview of their mechanisms and available efficacy data in relevant cancer cell lines, alongside detailed experimental protocols for further investigation.

The emergence of resistance to targeted cancer therapies, such as the dual insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) inhibitor linsitinib, presents a significant challenge in oncology drug development. This guide explores the efficacy of a potential alternative, this compound, in the context of linsitinib-resistant cell lines. While direct comparative studies are not yet available, this document synthesizes existing data to provide a framework for evaluating this compound's promise.

Linsitinib Resistance: The Role of NF-κB Activation

Studies in esophageal squamous cell carcinoma (ESCC) have identified a key mechanism of intrinsic resistance to linsitinib. While linsitinib effectively inhibits the IGF-1R signaling pathway, including downstream effectors like AKT and ERK, in both sensitive and resistant cell lines, a subset of tumor cells evades apoptosis through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In linsitinib-resistant cells, such as the TE-1 and KYSE-510 lines, treatment with linsitinib leads to an increase in the phosphorylation of the NF-κB p65 subunit, which is associated with a reduction in apoptotic markers like cleaved PARP and activated Caspase-3.[1]

Comparative Efficacy of Linsitinib in Sensitive vs. Resistant ESCC Cell Lines

The differential response to linsitinib is evident in the varying IC50 values and apoptotic responses observed in sensitive and resistant ESCC cell lines.

Cell LineLinsitinib SensitivityLinsitinib IC50 (µM)Apoptotic Response to Linsitinib
TE-13SensitiveNot explicitly reported, but sensitiveIncreased cleaved PARP and activated Caspase-3
TE-1ResistantNot explicitly reported, but resistantDecreased cleaved PARP and activated Caspase-3
KYSE-510Resistant15.83[2][3]Decreased cleaved PARP and activated Caspase-3

This compound: A Potent IGF-1R/IR Inhibitor

This compound is a selective, ATP-competitive inhibitor of IGF-1R and IR with potent anti-proliferative activity across a range of cancer cell lines.[4] It effectively blocks receptor autophosphorylation and downstream signaling, leading to cell cycle arrest.[4]

ParameterThis compound
Target IGF-1R, IR
IC50 (cell-free) IGF-1R: 27 nM, IR: 25 nM[4]
Mechanism of Action Blocks receptor autophosphorylation and downstream signaling (e.g., AKT, ERK), leading to G1 cell cycle arrest.[4]
Efficacy of this compound in Various Cancer Cell Lines

While data on the efficacy of this compound specifically in linsitinib-resistant cell lines is not currently available, its potent inhibitory activity in other cancer cell lines underscores its potential.

Cell LineCancer TypeThis compound IC50 (nM)
Saos-2OsteosarcomaProliferation significantly inhibited at 50 nM and 250 nM
MG-63OsteosarcomaProliferation significantly inhibited at 250 nM
Glioma CellsGliomaSuppressed cell viability and induced apoptosis

It is important to note that the efficacy of this compound has not been reported in the linsitinib-resistant TE-1 and KYSE-510 cell lines. Further research is required to determine if this compound can overcome the NF-κB-mediated resistance observed with linsitinib.

Signaling Pathways and Experimental Workflow

IGF-1R Signaling and Linsitinib Resistance

IGF-1R_Signaling_and_Linsitinib_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K RAS RAS IGF-1R->RAS IR IR IR->PI3K IR->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IKK IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits Anti-Apoptosis Anti-Apoptosis NF-κB->Anti-Apoptosis IGF-1 IGF-1 IGF-1->IGF-1R IGF-1->IR Linsitinib Linsitinib Linsitinib->IGF-1R Linsitinib->IR Linsitinib->IKK Resistance via NF-κB activation This compound This compound This compound->IGF-1R This compound->IR

Caption: IGF-1R signaling, inhibition by linsitinib/GSK1904529A, and NF-κB resistance pathway.

Experimental Workflow for Comparing Inhibitor Efficacy

Experimental_Workflow Cell_Culture Culture Linsitinib-Sensitive (TE-13) and -Resistant (TE-1, KYSE-510) Cell Lines Treatment Treat cells with varying concentrations of Linsitinib and this compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT/WST-1) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Determine_IC50 Determine_IC50 Cell_Viability->Determine_IC50 Calculate IC50 values Quantify_Apoptosis Quantify_Apoptosis Apoptosis_Assay->Quantify_Apoptosis Quantify apoptotic cell population Analyze_Proteins Analyze_Proteins Western_Blot->Analyze_Proteins Analyze p-IGF-1R, p-AKT, p-ERK, cleaved PARP, p-p65 NF-κB

Caption: Workflow for comparing the efficacy of IGF-1R inhibitors in cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed esophageal squamous carcinoma cells (TE-13, TE-1, KYSE-510) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with serial dilutions of this compound or linsitinib for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis
  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IGF-1R, IGF-1R, p-AKT, AKT, p-ERK, ERK, cleaved PARP, p-p65 NF-κB, p65 NF-κB, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound or linsitinib for 48 hours. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

While linsitinib shows efficacy in certain cancer models, the development of resistance, potentially through the activation of the NF-κB pathway, limits its clinical utility. This compound, as a potent dual IGF-1R/IR inhibitor, presents a compelling alternative. However, a significant knowledge gap remains regarding its efficacy in linsitinib-resistant models. The experimental protocols outlined in this guide provide a clear path for future research to directly compare the effectiveness of this compound and linsitinib in overcoming this resistance mechanism. Such studies are crucial for determining if this compound could offer a new therapeutic avenue for patients who have developed resistance to other IGF-1R targeted therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for GSK1904529A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

As a potent, dual inhibitor of the insulin receptor (InsR) and insulin-like growth factor 1 receptor (IGF-1R) kinases, GSK1904529A is a valuable tool in oncological research.[1] However, its cytotoxic properties necessitate stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with best practices for managing hazardous chemical waste.

Essential Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given that the compound should be considered hazardous, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) should be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.

  • Lab Coat: A fully buttoned lab coat should be worn to protect from contamination.

Quantitative Data Summary

For safe and effective handling and disposal, a clear understanding of the physical and chemical properties of this compound is essential.

PropertyValueReference
Molecular FormulaC44H47F2N9O5S[1]
Molecular Weight852.0 g/mol [1]
AppearanceSolid[1]
Storage Temperature-20°C[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, empty vials, contaminated pipette tips, and gloves, in a designated, clearly labeled hazardous waste container.

    • The container should be made of a chemically resistant material and have a secure lid.

    • Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be compatible with the solvents used (e.g., DMSO, ethanol).

    • Label the container as "Hazardous Liquid Waste: this compound" and list all solvent components and their approximate concentrations.

Decontamination of Labware
  • Glassware and Non-Disposables:

    • Immerse contaminated glassware and non-disposable labware in a suitable decontamination solution. A 10% bleach solution followed by a thorough rinse with water and then a solvent known to solubilize this compound (such as DMSO or ethanol) is a recommended practice.

    • Collect the initial rinsate as hazardous liquid waste.

    • After decontamination, wash the labware according to standard laboratory procedures.

Final Disposal
  • All collected hazardous waste (solid and liquid) must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all institutional and local regulations for the packaging, labeling, and pickup of hazardous chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Decontamination cluster_3 Final Disposal Unused Compound Unused Compound Solid Waste Container Solid Waste Container Unused Compound->Solid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Decontaminate Glassware Decontaminate Glassware Contaminated Labware->Decontaminate Glassware Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container EHS/Hazardous Waste Contractor EHS/Hazardous Waste Contractor Solid Waste Container->EHS/Hazardous Waste Contractor Liquid Waste Container->EHS/Hazardous Waste Contractor Decontaminate Glassware->Liquid Waste Container Collect Rinsate

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Essential Safety and Operational Guide for Handling GSK1904529A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with GSK1904529A, a potent dual inhibitor of the insulin receptor (InsR) and insulin-like growth factor 1 receptor (IGF-1R) kinases.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing exposure risk.

I. Personal Protective Equipment (PPE)

Given that this compound is a potent small molecule inhibitor, a stringent approach to personal protection is mandatory.[3] The following PPE is required when handling this compound, particularly in its powdered form.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect against splashes and airborne particles.[3]
Hand Protection Nitrile Gloves (Double Gloving Recommended)Two pairs of chemotherapy-rated gloves are advised, especially when handling stock solutions.[3][4]
Body Protection Impervious Laboratory Coat or GownShould be resistant to chemical permeation to prevent skin contact.[3][4]
Respiratory Protection N95 or Higher-Rated RespiratorRecommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[3][5]

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[3][4]

II. Operational Procedures for Safe Handling

All handling of this compound, especially the weighing of the solid compound and the preparation of stock solutions, must be conducted in a designated controlled environment to minimize exposure.

A. Engineering Controls:

  • Primary Containment: A certified chemical fume hood or a Class II Biosafety Cabinet (BSC) is required for all manipulations of powdered this compound.[3][5]

  • Work Surface: The work surface should be covered with absorbent, plastic-backed paper to contain any spills.[3]

B. Procedural Workflow for Handling Solid Compound:

Handling Solid this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE Prepare_Workspace 2. Prepare Workspace in Fume Hood/BSC Don_PPE->Prepare_Workspace Weigh_Compound 3. Weigh Compound on Calibrated Balance Prepare_Workspace->Weigh_Compound Transfer_Compound 4. Carefully Transfer to Vial Weigh_Compound->Transfer_Compound Add_Solvent 5. Add Solvent (e.g., DMSO) Transfer_Compound->Add_Solvent Clean_Area 6. Decontaminate Work Area Add_Solvent->Clean_Area Dispose_Waste 7. Dispose of Contaminated Materials as Hazardous Waste Clean_Area->Dispose_Waste Doff_PPE 8. Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for safely handling solid this compound.

III. Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, absorbent paper, pipette tips, and empty vials should be collected in a designated, sealed hazardous waste container.
Liquid Waste Unused stock solutions and contaminated solvents must be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
Sharps Contaminated needles and syringes should be placed in a designated sharps container for hazardous materials.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

IV. Experimental Protocols

A. Preparation of Stock Solutions

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][7]

Table 3: Solubility and Stock Solution Preparation

PropertyValueSource
Molecular Weight 851.96 g/mol [7]
Solubility in DMSO >42.6 mg/mL[7]
Recommended Stock Concentration 10 mM[6]

To prepare a 10 mM stock solution, dissolve 8.52 mg of this compound in 1 mL of DMSO. For enhanced solubility, the tube can be warmed to 37°C and sonicated.[7][8] Stock solutions can be stored at -20°C for several months.[7][8]

B. In Vitro Kinase Assay

This protocol is based on methodologies used to determine the IC50 of this compound against IGF-1R and IR.[6][9]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Buffer, ATP, Substrate, and Enzyme Start->Prepare_Reagents Dilute_Inhibitor Serially Dilute this compound in DMSO Prepare_Reagents->Dilute_Inhibitor Dispense_Inhibitor Dispense Diluted Inhibitor into Assay Plate Dilute_Inhibitor->Dispense_Inhibitor Add_Enzyme Add Activated Kinase (IGF-1R or IR) Dispense_Inhibitor->Add_Enzyme Initiate_Reaction Initiate Reaction with ATP and Substrate Peptide Add_Enzyme->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Read_Plate Read Plate (e.g., Luminescence or Fluorescence) Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

C. Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.[1][6][10]

Table 4: Example Cell Lines and IC50 Values for this compound

Cell LineCancer TypeIC50 (nM)Source
TC-71Ewing's Sarcoma35[7]
SK-N-MCEwing's Sarcoma43[7]
NCI-H929Multiple Myeloma81[7]
COLO 205Colon Cancer124[7]
MCF7Breast Cancer137[7]

Experimental Steps:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.[6][10]

  • Compound Treatment: Treat cells with various concentrations of this compound for 72 hours.[6][10]

  • Viability Assessment: Quantify cell proliferation using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6]

  • Data Analysis: Determine the IC50 values from the dose-response curves.[6]

V. Signaling Pathway

This compound is a selective inhibitor of the IGF-1R and IR tyrosine kinases.[8] It competitively binds to the ATP-binding site of these receptors, blocking their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[8][11]

GSK1904529A_Signaling_Pathway cluster_membrane Cell Membrane IGF1R_IR IGF-1R / IR PI3K PI3K IGF1R_IR->PI3K ERK ERK IGF1R_IR->ERK This compound This compound This compound->IGF1R_IR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Inhibition of IGF-1R/IR signaling by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK1904529A
Reactant of Route 2
Reactant of Route 2
GSK1904529A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.